Butrol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNZSKXIEDHOBD-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151852-61-8 | |
| Record name | Butrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151852618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMG09YI7I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Butrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butrol, with the IUPAC name 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid, is a macrocyclic chelating agent. It is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). This compound is a crucial component in the formulation of the gadolinium-based contrast agent (GBCA) Gadothis compound, where it forms a stable, neutral complex with the gadolinium(III) ion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and coordination chemistry of this compound.
Chemical Structure and Identification
This compound is a complex organic molecule characterized by a tetraazacyclododecane macrocycle functionalized with three carboxymethyl groups and a dihydroxy-hydroxymethylpropyl group. This structure imparts high hydrophilicity to the molecule.
| Identifier | Value |
| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
| CAS Number | 151852-61-8 |
| Molecular Formula | C18H34N4O9 |
| Molecular Weight | 450.48 g/mol |
| Canonical SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(C(CO)O)C(CO)O)CC(=O)O |
| InChI Key | JZNZSKXIEDHOBD-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are critical to its function as a chelating agent. Its high water solubility and hydrophilicity, conferred by the multiple hydroxyl and carboxyl groups, are essential for its in vivo applications.
| Property | Value | Reference |
| Physical State | Solid | |
| Water Solubility | Highly soluble | [1] |
| logP (Octanol/Water Partition Coefficient of Gadothis compound) | ~ -3.5 | [1] |
| pKa Values | Not experimentally determined in available literature. |
Experimental Protocols
Synthesis of this compound
A preferred method for the synthesis of this compound involves a multi-step process designed for scalability and high purity.[1]
Protocol:
-
Preparation of the Mono-substituted Tetramine: The synthesis starts with the preparation of 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride.[1]
-
Alkylation: The mono-substituted tetramine is then reacted with chloroacetic acid.[1]
-
The reaction is carried out in an aqueous solution.
-
The pH of the reaction mixture is maintained between 9 and 10.
-
The reaction is heated to 70°C for 18 hours.
-
-
Purification: The resulting this compound ligand is purified to a high degree, with a reported yield of 65%.[1]
Synthesis of Gadothis compound (Chelation Reaction)
The formation of the gadolinium complex, Gadothis compound, is a critical step for its use as an MRI contrast agent.
Protocol:
-
Reaction Setup: The purified this compound ligand is dissolved in water.
-
Addition of Gadolinium Source: Gadolinium(III) oxide (Gd₂O₃) is added to the solution.[1]
-
Reaction Conditions: The mixture is stirred at 90°C for 6 hours to facilitate the complexation.[1]
-
Purification: The resulting Gadothis compound complex is purified using ion-exchange resins and charcoal treatment to remove any unreacted ligand or free gadolinium ions.[2][3][4] The final product is then crystallized.[2]
Coordination Chemistry
This compound is an octadentate ligand, meaning it can form up to eight coordination bonds with a metal ion. In the Gadothis compound complex, the this compound ligand coordinates to the gadolinium(III) ion through the four nitrogen atoms of the macrocycle and the three carboxylate oxygen atoms.[5][6] The ninth coordination site on the gadolinium ion is occupied by a water molecule, which is crucial for the relaxivity and contrast-enhancing properties of the agent.[5]
The macrocyclic structure of this compound contributes to the high kinetic inertness of the Gadothis compound complex. This kinetic stability is more critical for in vivo applications than thermodynamic stability, as it minimizes the release of toxic free Gd³⁺ ions in the body.[7][8][9][10]
Pharmacokinetics and Toxicology of the this compound Ligand
There is a notable lack of publicly available data on the pharmacokinetics and toxicology of the uncomplexed this compound ligand. The vast majority of research focuses on the properties and safety profile of the Gadothis compound complex.
It is generally understood that the purpose of such strong chelating agents is to remain complexed to the metal ion in vivo and be excreted as the intact complex.[7][8][9][10] The high hydrophilicity of this compound suggests that if it were to be present in an uncomplexed form, it would likely be rapidly eliminated via the kidneys. However, without specific studies, its in vivo distribution, metabolism, and potential toxicity remain largely uncharacterized. The toxicity of gadolinium-based contrast agents is primarily associated with the release of free gadolinium ions, which can lead to conditions such as nephrogenic systemic fibrosis (NSF), particularly in patients with impaired renal function.[11][12][13][14]
Visualizations
Caption: Workflow for the synthesis of the this compound ligand.
Caption: Experimental workflow for the synthesis of Gadothis compound.
References
- 1. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2012143355A1 - Preparation of high-purity gadothis compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2896405A1 - Preparation of high-purity gadothis compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists - Metallomics (RSC Publishing) [pubs.rsc.org]
- 10. (PDF) The biological fate of gadolinium-based MRI contrast agents: a call to action for bioinorganic chemists. (2019) | Mariane Le Fur | 118 Citations [scispace.com]
- 11. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 13. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Butrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Butrol, a critical intermediate in the production of advanced MRI contrast agents like Gadothis compound and Calcothis compound. The document details the chemical pathways, experimental protocols, and purification techniques necessary to achieve the high-purity this compound required for pharmaceutical applications.
Introduction to this compound
This compound, chemically known as 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid, is a macrocyclic chelating agent.[1][2][3] Its molecular structure is centered around a 1,4,7,10-tetraazacyclododecane (cyclen) ring, functionalized with three carboxymethyl groups and a unique trihydroxybutan substituent. This structure makes it an effective ligand for gadolinium and calcium ions, forming the basis of widely used contrast agents. The high stability and specific physicochemical properties of these complexes are paramount for their safety and efficacy in diagnostic imaging.[4]
The synthesis and purification of this compound present significant chemical challenges, primarily in achieving the high degree of purity (often exceeding 99.5%) demanded for pharmaceutical use.[5] The presence of multiple chiral centers and hydrophilic functional groups necessitates a multi-step and rigorously controlled process.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be approached through various routes, typically starting from the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen). The core strategy involves the sequential introduction of the three carboxymethyl arms and the trihydroxybutan side chain. The following represents a generalized workflow synthesized from patent literature.
2.1. Key Experimental Protocols
The following protocols are representative examples derived from the patent literature. Exact conditions may vary based on specific protecting groups and reagents used.
Protocol 1: Synthesis via Protected Cyclen Intermediate
-
Protection of Cyclen: Three of the four amine groups on the cyclen ring are protected to ensure selective alkylation. This can be achieved through various methods, such as trifluoroacetylation or by forming a cyclic aminal.
-
Introduction of the Hydroxybutyl Group: The partially protected cyclen is reacted with an electrophilic precursor of the trihydroxybutan side chain. A common reagent for this step is 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, which introduces the side chain in a protected form.[6]
-
Deprotection: The protecting groups on the three amine nitrogens are removed under appropriate conditions (e.g., hydrolysis).
-
Carboxymethylation: The resulting mono-substituted cyclen derivative is then tri-alkylated using an acetic acid equivalent, typically chloroacetic acid or bromoacetic acid. This reaction is performed in an aqueous solution at an elevated temperature (e.g., 70°C) while maintaining a basic pH (9-10) with a suitable base like sodium hydroxide.[2]
-
Final Hydrolysis: Any remaining protecting groups (e.g., esters from the carboxymethylation step or on the hydroxybutyl chain) are removed, typically by acid or base hydrolysis, to yield crude this compound.
Purification of this compound
Crude this compound, which can have a purity as low as 65%, must undergo a rigorous multi-step purification process to meet pharmaceutical standards.[5][6] The high polarity and hydrogen-bonding capacity of this compound make its purification, particularly crystallization, a non-trivial task.[5]
3.1. Purification Methodologies and Protocols
Protocol 2: Purification of Crude this compound
-
Initial Treatment (Optional): The crude reaction mixture may first be treated with activated carbon to remove colored impurities.
-
Nanofiltration: The aqueous solution of crude this compound is passed through a nanofiltration membrane. This step is effective for removing inorganic salts and other low-molecular-weight byproducts.[7][8]
-
Ion-Exchange Chromatography: This is a critical step for separating this compound from structurally similar impurities.
-
Cation Exchange: The filtrate from nanofiltration is loaded onto a strong acid cation exchange resin (e.g., IR-120 type).[5] After adsorbing this compound, the resin is washed. Elution is then carried out, for instance, with an aqueous ammonia solution.[5]
-
Anion Exchange: The eluate from the cation exchange step can be further purified using an anion exchange resin to remove remaining anionic impurities.
-
-
Crystallization: The purified, concentrated this compound solution is subjected to crystallization.
-
Solvent System: A mixed solvent system is often required. A common and effective system is a mixture of methanol and water, with a methanol concentration of 20-50% (v/v) being reported as optimal.[5] Solvents like ethanol and acetone have also been cited.[9]
-
Procedure: The concentrated aqueous solution of this compound is heated (e.g., to 60°C), and the organic solvent (e.g., methanol) is added. The solution is then cooled, often to 0-5°C, to induce crystallization. The mixture is stirred for a period to allow for complete crystal formation.[5][7] Seeding with pre-existing this compound crystals can facilitate the process.
-
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a cold solvent (e.g., anhydrous ethanol), and dried under vacuum to yield high-purity this compound.[7]
If the desired purity is not achieved, a re-crystallization step can be performed.[5]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of this compound, as compiled from various sources.
Table 1: Purity and Yield Data for this compound Purification
| Purification Stage | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Reported for related steps) | Reference |
| Crude this compound | ~ 65% | - | - | [5][6] |
| After Ion Exchange | - | > 99% | - | [5] |
| After Crystallization | > 99% | > 99.5% | - | [5] |
| Overall Gadothis compound Synthesis | - | > 99.8% | 60.9% (for Gd complexation) | [7] |
Table 2: Key Parameters for this compound Synthesis and Purification
| Process Step | Parameter | Value / Condition | Reference |
| Synthesis | |||
| Carboxymethylation | pH | 9 - 10 | [2] |
| Temperature | 70 °C | [2] | |
| Purification | |||
| Cation Exchange Resin | Type | Strong Acid (e.g., IR-120) | [5] |
| Crystallization Solvent | Composition | 20-50% Methanol in Water | [5] |
| Crystallization Temp. | Cooling Range | Cooled to 0 - 5 °C | [7] |
Conclusion
The synthesis and purification of this compound are demanding processes that require precise control over reaction conditions and a sophisticated, multi-step purification strategy. The combination of nanofiltration, ion-exchange chromatography, and controlled crystallization is essential to upgrade crude this compound from ~65% to the >99.5% purity required for its use as a pharmaceutical intermediate. The methodologies outlined in this guide, derived from extensive patent literature, provide a robust framework for researchers and professionals in the field of drug development and diagnostic imaging.
References
- 1. EP3677574A1 - Gadothis compound intermediate and gadothis compound production method using same - Google Patents [patents.google.com]
- 2. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. WO2020141723A1 - Method for preparing calcothis compound - Google Patents [patents.google.com]
- 5. KR101979836B1 - Process for the preparation of calcothis compound - Google Patents [patents.google.com]
- 6. CN108047151B - A kind of preparation method of high yield gadothis compound - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. CN114539178A - Gadothis compound purification method - Google Patents [patents.google.com]
- 9. US9822084B2 - Method for preparing calcothis compound - Google Patents [patents.google.com]
The Core Mechanism of Butrol Chelation: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Principles Governing Gadobutrol's Stability and Efficacy
For researchers and professionals in drug development, understanding the intricate mechanism of action of chelating agents is paramount. In the realm of magnetic resonance imaging (MRI) contrast agents, Gadothis compound stands out due to the unique properties of its chelating ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, commonly known as DO3A-butrol. This technical guide delves into the core principles of this compound's chelation mechanism, providing a comprehensive overview of its stability, the experimental methods used for its characterization, and the structural basis for its clinical utility.
The primary function of the this compound ligand is to form a stable complex with the highly paramagnetic gadolinium ion (Gd³⁺).[1] Free gadolinium is toxic to the human body, and therefore, the efficacy and safety of Gadothis compound are directly dependent on the strength and inertness of the chelate complex.[1] The this compound ligand is a macrocyclic compound, a structural feature that imparts significant kinetic inertness to the Gadothis compound complex.[2] This macrocyclic structure "cages" the gadolinium ion, rendering it safe for intravenous administration while preserving its paramagnetic properties essential for MRI contrast enhancement.[1][2]
Quantitative Analysis of Chelate Stability
The stability of a metal chelate is described by two key parameters: thermodynamic stability and kinetic stability. Thermodynamic stability, quantified by the stability constant (log K), indicates the affinity of the ligand for the metal ion at equilibrium. Kinetic stability, on the other hand, refers to the rate at which the complex dissociates. For gadolinium-based contrast agents, kinetic inertness is considered a more critical predictor of in vivo stability, as the agent's residence time in the body is too short to reach thermodynamic equilibrium.[3]
Below is a summary of the stability data for Gadothis compound in comparison to other gadolinium-based contrast agents.
| Contrast Agent | Ligand Type | Thermodynamic Stability (log K) | Dissociation Half-life (t½ at pH 1.2, 37°C) |
| Gadothis compound | Macrocyclic (non-ionic) | Not explicitly found | 18 hours[4] |
| Gadoterate | Macrocyclic (ionic) | ~25.6 | 4 ± 0.5 days[4] |
| Gadodiamide | Linear (non-ionic) | Not applicable | < 5 seconds[4] |
| Gadopentetate | Linear (ionic) | Not applicable | < 5 seconds[4] |
Experimental Protocols for Stability Assessment
The characterization of gadolinium chelates relies on a suite of sophisticated analytical techniques. The following are detailed methodologies for key experiments used to determine the stability of complexes like Gadothis compound.
Potentiometric Titration for Thermodynamic Stability Constant (log K) Determination
Objective: To determine the thermodynamic stability constant of a gadolinium chelate by measuring the competition for the ligand between the gadolinium ion and protons (H⁺) at various pH levels.
Methodology:
-
Preparation of Solutions:
-
A stock solution of the DO3A-butrol ligand of known concentration is prepared in deionized water.
-
A stock solution of a gadolinium salt (e.g., GdCl₃) is prepared and its concentration is precisely determined.
-
A standardized solution of a strong base (e.g., NaOH) is prepared, free of carbonate.
-
A background electrolyte (e.g., 0.1 M KCl) is used to maintain constant ionic strength.[5]
-
-
Titration Procedure:
-
A known volume of the ligand solution and the gadolinium salt solution are mixed in a thermostated titration vessel.
-
The solution is titrated with the standardized base solution.
-
The pH of the solution is monitored continuously using a calibrated pH electrode.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the protonation constants of the ligand and the stability constant of the gadolinium complex.
-
Specialized software, such as SUPERQUAD, is often used for these calculations.[5]
-
HPLC-Based Transmetallation Studies for Kinetic Inertness Assessment
Objective: To evaluate the kinetic inertness of a gadolinium chelate by measuring the rate of gadolinium displacement by an endogenous competing metal ion, such as zinc (Zn²⁺).
Methodology:
-
Reaction Setup:
-
A solution of the gadolinium chelate (e.g., Gadothis compound) is prepared in a physiologically relevant buffer (e.g., phosphate buffer at pH 7.4).
-
A solution of a competing metal ion, typically ZnCl₂, is added to the chelate solution.[6]
-
-
Time-course Analysis:
-
Aliquots of the reaction mixture are taken at various time points.
-
The reaction in the aliquots is quenched, if necessary.
-
-
HPLC Separation and Quantification:
-
The aliquots are injected into a high-performance liquid chromatography (HPLC) system.[6]
-
A suitable column (e.g., reversed-phase) is used to separate the intact gadolinium chelate from the newly formed zinc chelate and any free ligand.
-
The concentration of each species is quantified using a suitable detector, often coupled with mass spectrometry (ICP-MS) for sensitive and specific detection of the metal-containing species.[6]
-
-
Kinetic Analysis:
-
The rate of disappearance of the gadolinium chelate and the rate of appearance of the zinc chelate are used to determine the dissociation rate constant and the half-life of the gadolinium complex under these conditions.
-
Visualizing the Chelation Mechanism
To further elucidate the mechanism of this compound chelation, the following diagrams illustrate the key processes involved.
Caption: Synthesis of the DO3A-butrol ligand and its chelation with Gadolinium (Gd³⁺).
Caption: The process of transmetallation, where an endogenous metal ion displaces Gd³⁺.
Conclusion
The mechanism of action of this compound in chelation is fundamentally rooted in the formation of a highly stable and kinetically inert complex with gadolinium. The macrocyclic structure of the DO3A-butrol ligand is the key determinant of this stability, effectively preventing the in vivo release of toxic free Gd³⁺ ions. The quantitative assessment of thermodynamic and kinetic stabilities, through techniques such as potentiometric titration and HPLC-based transmetallation studies, is crucial for the preclinical and clinical evaluation of Gadothis compound and other gadolinium-based contrast agents. A thorough understanding of these principles is essential for the continued development of safer and more effective diagnostic imaging agents.
References
- 1. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 2. Gadothis compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Butrol Ligand in Gadolinium-Based Contrast Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadolinium-based contrast agents (GBCAs) are indispensable tools in modern diagnostic magnetic resonance imaging (MRI). The efficacy and safety of these agents are critically dependent on the chemical structure of the chelating ligand that encapsulates the paramagnetic gadolinium ion (Gd³⁺). This technical guide provides an in-depth examination of the role of the butrol ligand, the cornerstone of the macrocyclic, non-ionic GBCA gadothis compound. We will explore the chemical properties, synthesis, and mechanism of action of gadothis compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for researchers and drug development professionals in the field of medical imaging.
Introduction: The Imperative for Stable Gadolinium Chelates
Free gadolinium (Gd³⁺) is a highly toxic heavy metal ion. Its utility in MRI stems from its seven unpaired electrons, which make it strongly paramagnetic. This property allows it to dramatically shorten the T1 and T2 relaxation times of nearby water protons, thereby enhancing the signal in T1-weighted MRI scans.[1] However, to be used safely in clinical practice, the Gd³⁺ ion must be tightly bound to a chelating ligand, forming a stable complex that can be administered intravenously and then efficiently eliminated from the body, primarily via renal excretion.[1]
The key challenge in the design of GBCAs is to create a ligand that forms a highly stable complex with Gd³⁺, minimizing the risk of dissociation and the release of toxic, free gadolinium ions in vivo.[2] GBCAs are broadly classified based on the structure of their chelating ligand: linear or macrocyclic. Macrocyclic agents, such as gadothis compound, are generally considered to have higher stability due to their pre-organized, cage-like structure that entraps the Gd³⁺ ion.[2][3]
The this compound Ligand and Gadothis compound: Structure and Properties
Gadothis compound is a second-generation, non-ionic, macrocyclic GBCA.[4] Its chemical name is [10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid] gadolinium(III). The core of this molecule is the this compound ligand, a derivative of the 12-membered tetraazacyclododecane ring.
Caption: Chemical structure of Gadothis compound.
The this compound ligand imparts several key physicochemical properties to the gadothis compound complex:
-
High Stability: The macrocyclic structure provides high thermodynamic and kinetic stability.[5] Kinetic stability, in particular, is crucial as it describes the rate of dissociation of the Gd³⁺ ion from the chelate. Macrocyclic agents like gadothis compound have significantly slower dissociation rates compared to linear agents, which is a key factor in their favorable safety profile.[6][7]
-
Non-ionic Nature: The overall neutral charge of the gadothis compound complex results in low osmolality compared to ionic agents, which can contribute to better patient tolerance.
-
High Hydrophilicity: The dihydroxy-hydroxymethylpropyl side chain (the "this compound" moiety) enhances the water solubility and hydrophilicity of the molecule. This ensures that the agent is rapidly distributed in the extracellular space and is efficiently cleared by the kidneys without significant protein binding.[5]
-
High Relaxivity: Gadothis compound exhibits one of the highest T1 relaxivities among the clinically approved macrocyclic GBCAs.[8] This high relaxivity allows for excellent contrast enhancement, even at a standard dose.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for gadothis compound in comparison with other commonly used GBCAs.
Table 1: Comparative Physicochemical Properties of Selected GBCAs
| Agent Name | Trade Name(s) | Structure | Ionicity | Thermodynamic Stability (log Ktherm) | Kinetic Stability (t1/2 at pH 1.2) |
| Gadothis compound | Gadavist, Gadovist | Macrocyclic | Non-ionic | ~21-22 | 18 hours |
| Gadoteridol | ProHance | Macrocyclic | Non-ionic | ~23.8 | - |
| Gadoterate | Dotarem, Clariscan | Macrocyclic | Ionic | ~25.6 | 4 days |
| Gadodiamide | Omniscan | Linear | Non-ionic | ~16.9 | < 5 seconds |
| Gadopentetate | Magnevist | Linear | Ionic | ~22.1 | < 5 seconds |
Data compiled from multiple sources.[6][7][9] Note: Stability values can vary based on experimental conditions.
Table 2: Comparative Relaxivity and Pharmacokinetic Data
| Agent Name | r1 Relaxivity (L/mmol·s at 1.5T, in human whole blood) | r2 Relaxivity (L/mmol·s at 1.5T, in plasma) | Elimination Half-Life (Healthy Adults) |
| Gadothis compound | 4.6 ± 0.2 | 5.7 | ~1.8 hours |
| Gadoteridol | 4.4 ± 0.6 | 4.8 | ~1.57 hours |
| Gadoterate | 3.9 ± 0.2 | 4.6 | ~1.6 hours |
| Gadodiamide | 4.5 ± 0.1 | 5.4 | ~1.3 hours |
| Gadopentetate | 4.3 ± 0.4 | 5.2 | ~1.6 hours |
Data compiled from multiple sources.[5][10][11][12][13]
Mechanism of Action: T1 Relaxation Enhancement
The primary function of gadothis compound is to act as a positive contrast agent by shortening the T1 relaxation time of water protons in its vicinity. This occurs through dipole-dipole interactions between the unpaired electrons of the gadolinium ion and the surrounding water protons.
Caption: Mechanism of T1 relaxation shortening by Gadothis compound.
The efficiency of this process is quantified by the relaxivity (r1), which is a measure of how much the relaxation rate (1/T1) increases per unit concentration of the contrast agent.[13] Gadothis compound's high r1 value means it is very effective at enhancing the MRI signal.[8]
Experimental Protocols
Synthesis of the this compound Ligand and Gadothis compound
The synthesis of gadothis compound is a multi-step process that first involves the creation of the this compound ligand, followed by complexation with a gadolinium source. One common synthetic approach is outlined below.[14][15]
Caption: Simplified workflow for the synthesis of Gadothis compound.
Detailed Methodology (Illustrative):
-
Preparation of the Tricarboxylate Intermediate: Cyclen is reacted with tert-butyl bromoacetate in a suitable solvent system (e.g., a mixture of water and THF) in the presence of an inorganic base (e.g., potassium carbonate). The reaction is typically carried out at an elevated temperature (e.g., 45-55 °C). The resulting product is then hydrolyzed to yield the tricarboxylate intermediate.[6]
-
Formation of the this compound Ligand: The tricarboxylate intermediate is reacted with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane. This step introduces the dihydroxy-hydroxymethylpropyl side chain.
-
Complexation with Gadolinium: The purified this compound ligand is dissolved in water and reacted with gadolinium(III) oxide (Gd₂O₃) at an elevated temperature (e.g., 90 °C) for several hours.[14]
-
Purification: The crude gadothis compound solution is purified using a combination of ion-exchange resins and charcoal to remove unreacted starting materials and any free gadolinium. The final product is isolated by filtration and drying under vacuum.[14]
Measurement of T1 Relaxivity
The determination of r1 relaxivity is a fundamental experiment for characterizing any MRI contrast agent. A common method involves the use of a clinical MRI scanner.[1][16]
Detailed Methodology:
-
Phantom Preparation: A phantom is created consisting of a series of vials containing the contrast agent (e.g., gadothis compound) at several different concentrations in a relevant medium (e.g., human plasma or saline). A vial of the medium without the contrast agent is included as a control. The phantom is allowed to equilibrate to a specific temperature (e.g., 37 °C).
-
MRI Acquisition: The phantom is placed in the MRI scanner. A T1 mapping sequence, such as an inversion recovery spin-echo (IR-SE) sequence, is used to acquire images. This sequence is repeated with multiple inversion times (TI) to accurately measure the T1 relaxation time for each sample.
-
Data Analysis:
-
The signal intensity from a region of interest (ROI) within each vial is measured for each inversion time.
-
For each concentration, the T1 relaxation time is calculated by fitting the signal intensity vs. TI data to the signal recovery equation for an inversion recovery sequence.
-
The relaxation rate (R1 = 1/T1) is calculated for each concentration.
-
The relaxation rate (R1) is plotted against the concentration of the contrast agent.
-
The r1 relaxivity is determined from the slope of the resulting linear plot.[16]
-
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of gadothis compound is characterized by rapid distribution into the extracellular space following intravenous injection, minimal protein binding, and elimination primarily in an unchanged form through the kidneys.[5]
Caption: Pharmacokinetic pathway of Gadothis compound.
In patients with normal renal function, over 90% of the administered dose is excreted in the urine within 12 hours.[5] The elimination half-life is prolonged in patients with renal impairment, and caution is advised in this patient population due to the risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition associated with GBCAs. However, the risk of NSF is considered to be lowest with macrocyclic agents like gadothis compound due to their high stability.[2][3]
Conclusion
The this compound ligand is a sophisticated chemical entity that, when complexed with gadolinium, forms the highly stable and effective contrast agent, gadothis compound. Its macrocyclic, non-ionic structure provides a superior safety profile compared to linear agents by minimizing the release of toxic free gadolinium. Furthermore, the specific side chain of the this compound ligand contributes to the high relaxivity and favorable pharmacokinetic properties of gadothis compound, making it a valuable tool for diagnostic MRI. The data and protocols presented in this guide underscore the critical role of ligand design in the development of safe and efficacious gadolinium-based contrast agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ajnr.org [ajnr.org]
- 3. appliedradiology.com [appliedradiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of gadolinium concentration on temperature change under magnetic field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Dynamic Contrast-Enhancement Parameters between Gadothis compound and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Dynamic Contrast-Enhancement Parameters between Gadothis compound and Gadoterate Meglumine in Posttreatment Glioma: A Prospective Intraindividual Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. mriquestions.com [mriquestions.com]
- 14. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. WO2016105172A2 - A method for preparing gadothis compound - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to "Butrol": Clarifying Ambiguities and Providing Core Scientific Data
Introduction
The term "Butrol" presents a degree of ambiguity within scientific and commercial literature, potentially referring to several distinct chemical entities. This technical guide aims to provide clarity for researchers, scientists, and drug development professionals by addressing the different interpretations of "this compound." The primary focus will be on the specific chelating agent registered under the CAS number 151852-61-8, which is pertinent to medical imaging. Additionally, this guide will cover two other compounds, Nadolol and Deltamethrin, for which "this compound" has been used as a trade name, to ensure a comprehensive resource.
Data Presentation: Molecular Weight and Formula
To address the core requirement of this guide, the fundamental molecular data for each potential interpretation of "this compound" is summarized in the table below.
| Compound Name/Trade Name | Chemical Name | Chemical Formula | Molecular Weight ( g/mol ) | Primary Application |
| This compound | 2,2',2''-(10-((2R,3S)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic Acid | C₁₈H₃₄N₄O₉ | 450.48[1] | MRI Contrast Agent Ligand |
| Nadolol ("this compound") | 1-(tert-butylamino)-3-[(5,6,7,8-tetrahydro-cis-6,7-dihydroxy-1-naphthyl)oxy]-2-propanol | C₁₇H₂₇NO₄ | 309.40[2] | Beta-Blocker (Pharmaceutical) |
| Deltamethrin ("Butox") | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | C₂₂H₁₉Br₂NO₃ | 505.2[3][4] | Insecticide |
Core Technical Guide: this compound (CAS 151852-61-8)
This section provides an in-depth guide to the chelating agent "this compound," which is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (a macrocyclic compound).[5] This molecule is a critical component in the formulation of certain medical imaging agents.
Mechanism of Action in Medical Imaging
This compound itself is not the active contrast agent but serves as a ligand for paramagnetic metal ions, most notably gadolinium (Gd³⁺).[6] The resulting complex, Gadothis compound, is a highly stable, non-ionic gadolinium-based contrast agent (GBCA) used in Magnetic Resonance Imaging (MRI).[7][8]
The fundamental mechanism of action is based on the paramagnetic properties of the gadolinium ion.[9][10] Gd³⁺ has seven unpaired electrons, which creates a large magnetic moment.[9][10] When Gadothis compound is introduced into a magnetic field (as in an MRI scanner), it alters the relaxation times of nearby water protons:
-
T1 Relaxation: It significantly shortens the longitudinal relaxation time (T1) of water protons in the surrounding tissues.[8][9]
-
Signal Enhancement: This T1 shortening leads to a stronger signal on T1-weighted images, making the tissues where the contrast agent has accumulated appear brighter.[9]
The macrocyclic structure of this compound provides a stable chelate for the gadolinium ion, which is crucial for minimizing the in-vivo release of free Gd³⁺, as the free ion is toxic.[8][10]
Experimental Protocols: Synthesis and Characterization
Synthesis of this compound:
The synthesis of this compound generally involves a multi-step process.[6] A common synthetic route includes the acid hydrolysis of an ester precursor compound to yield high-purity this compound.[5][6] The general steps are as follows:
-
Preparation of Starting Materials: This begins with high-purity precursor compounds.
-
Acid Hydrolysis: The precursor undergoes hydrolysis using a dilute acid, such as hydrochloric or sulfuric acid, at elevated temperatures (typically 50-70°C).[5]
-
Purification: The resulting this compound is then purified using techniques like resin filtration and crystallization to achieve a purity of 90% or higher.[5]
-
Isolation: The final product is isolated and may be further purified with solvents like methanol or acetone.[5]
A generalized workflow for the synthesis is depicted in the diagram below.
Characterization of Gadolinium-Based Contrast Agents:
A key experimental protocol for characterizing the efficacy of a GBCA like Gadothis compound is the measurement of its relaxivity. Relaxivity (r₁ and r₂) is the measure of a contrast agent's ability to increase the relaxation rates (1/T₁ and 1/T₂) of water protons and is a key indicator of its effectiveness. This is typically done by:
-
Preparing a series of solutions with varying concentrations of the contrast agent.
-
Measuring the T₁ and T₂ relaxation times for each solution using an NMR spectrometer or an MRI scanner.
-
Plotting the relaxation rates (1/T₁ and 1/T₂) against the concentration of the contrast agent.
-
The slope of this plot gives the relaxivity in units of s⁻¹mM⁻¹.
Alternative Interpretation 1: Nadolol
Nadolol is a non-selective beta-adrenergic receptor blocker (beta-blocker) used to treat hypertension, angina pectoris, and cardiac arrhythmias.[11][12][13]
Mechanism of Action and Signaling Pathway
Nadolol functions by competitively blocking both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[13][14]
-
β₁ Receptor Blockade (Heart): By blocking β₁ receptors in the heart, Nadolol inhibits the effects of catecholamines (like adrenaline and noradrenaline), leading to a decrease in heart rate, reduced myocardial contractility, and lowered blood pressure.[12][13]
-
β₁ Receptor Blockade (Kidney): Inhibition of β₁ receptors in the juxtaglomerular apparatus of the kidney reduces the release of renin.[14] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and reduced water retention.[14]
-
β₂ Receptor Blockade (Lungs and Blood Vessels): Blockade of β₂ receptors can lead to constriction of bronchial smooth muscle and vasoconstriction.[14]
The primary signaling pathway affected by Nadolol is the G-protein coupled receptor (GPCR) pathway. Normally, catecholamine binding to β-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP), which then activates Protein Kinase A (PKA), leading to various cellular responses. Nadolol blocks the initial step of this cascade.
Alternative Interpretation 2: Deltamethrin
Deltamethrin is a synthetic pyrethroid insecticide that works by contact and ingestion.[2][15]
Mechanism of Action
The primary target of Deltamethrin is the voltage-gated sodium channels in the nerve cell membranes of insects.[16][17] It binds to these channels and delays their closing.[15][17] This leads to a prolonged influx of sodium ions, resulting in repetitive nerve discharges, hyperexcitation, paralysis, and ultimately, the death of the insect.[18] Deltamethrin is classified as a Type II pyrethroid due to the presence of an α-cyano group, which causes a long-lasting inhibition of the sodium channels.[15][17]
References
- 1. This compound | CAS No- 151852-61-8 | Simson Pharma Limited [simsonpharma.com]
- 2. pomais.com [pomais.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research: Institutional Review Board (IRB) Office - Northwestern University [irb.northwestern.edu]
- 5. Buy this compound | 151852-61-8 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Gadothis compound - Wikipedia [en.wikipedia.org]
- 8. Gadothis compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Definitive Guide To Gadothis compound: Sourcing, Safety, And Formulation For Pharmaceutical Professionals [octagonchem.com]
- 10. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 11. Nadolol | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Nadolol? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Nadolol - Wikipedia [en.wikipedia.org]
- 15. termirepel.com [termirepel.com]
- 16. pharmahealthsciences.net [pharmahealthsciences.net]
- 17. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Research Applications of Butrol (CAS Number 151852-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 151852-61-8, known as Butrol. The primary application of this compound is as a macrocyclic chelating agent, most notably in the formation of Gadothis compound, a gadolinium-based contrast agent for Magnetic Resonance Imaging (MRI). This document details the mechanism of action, pharmacokinetic properties, and safety profile of Gadothis compound, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for its use in various advanced MRI techniques and provides an overview of the synthetic methodologies for this compound itself. Visual diagrams are included to illustrate key processes, such as the mechanism of contrast enhancement and the pharmacokinetic pathway.
Introduction
This compound, with the chemical name rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). Its molecular structure is specifically designed for the stable chelation of metal ions. The most significant application of this compound is its use as a ligand for the gadolinium ion (Gd³⁺), forming the non-ionic, macrocyclic contrast agent Gadothis compound. This complex is a cornerstone in contrast-enhanced MRI, improving the visualization of anatomical structures and pathological processes.
Mechanism of Action: MRI Contrast Enhancement
Gadothis compound functions as a paramagnetic contrast agent. The gadolinium ion possesses seven unpaired electrons, making it highly paramagnetic. When placed in an external magnetic field, such as in an MRI scanner, Gadothis compound alters the relaxation times of water protons in its vicinity. Specifically, it shortens the longitudinal (T1) and transverse (T2) relaxation times.[1][2] This effect increases the signal intensity on T1-weighted images, leading to enhanced contrast between tissues with different concentrations of the agent. The macrocyclic structure of this compound provides high thermodynamic and kinetic stability to the complex, minimizing the release of toxic free Gd³⁺ ions in the body.[3][4]
Quantitative Data
Pharmacokinetic Properties
Gadothis compound is rapidly distributed in the extracellular space following intravenous administration and is eliminated unchanged primarily via the kidneys through glomerular filtration.[2]
| Parameter | Healthy Volunteers (0.1 mmol/kg) | Patients with Mild to Moderate Renal Impairment (Creatinine Clearance 30-80 mL/min) | Patients with Severe Renal Impairment (Creatinine Clearance <30 mL/min) | Reference |
| Terminal Half-life (t½) | 1.81 hours (range: 1.33–2.13 hours) | 5.4 ± 1.5 to 7.4 ± 2.6 hours | 17.9 ± 6.2 to 20.4 ± 16.9 hours | [2][5] |
| Plasma Clearance | 1.1 to 1.7 mL/(min·kg) | - | - | [2] |
| Volume of Distribution (Vd) | 0.21 ± 0.02 L/kg | - | - | [6] |
| Urinary Excretion | > 90% within 12 hours | Complete within 72 hours | ~80-85% within 120 hours | [2][5] |
Relaxivity Data
Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the relaxation times of water protons, and it is dependent on the magnetic field strength and the medium.
| Contrast Agent | Magnetic Field Strength | Medium | r1 Relaxivity [L/(mmol·s)] | r2 Relaxivity [L/(mmol·s)] | Reference |
| Gadothis compound | 1.5 T | Human Plasma (37°C) | 4.78 ± 0.12 | - | [7] |
| Gadothis compound | 3 T | Human Plasma (37°C) | 4.97 ± 0.59 | - | [7] |
| Gadothis compound | 7 T | Human Plasma (37°C) | 3.83 ± 0.24 | - | [7] |
| Gadothis compound | 3 T | Human Blood (37°C) | 3.47 ± 0.16 | - | [7] |
| Gadothis compound | 1.5 T | Plasma (37°C, pH 7) | 5.2 | 6.1 | [8] |
Safety and Tolerability
Gadothis compound is generally well-tolerated. The most common adverse drug reactions are mild and transient.
| Adverse Drug Reaction | Incidence in Clinical Trials (n=4705) | Post-marketing Surveillance Reporting Rate | Reference |
| Headache | ≥0.5% | - | [4] |
| Nausea | ≥0.5% | 0.0032% | [4][9] |
| Injection-site reaction | ≥0.5% | - | [4] |
| Dysgeusia (altered taste) | ≥0.5% | - | [4] |
| Feeling hot | ≥0.5% | - | [4] |
| Hypersensitivity reactions | - | 0.0147% | [9] |
| Vomiting | - | 0.0025% | [9] |
| Dyspnea | - | 0.0010% | [9] |
| Overall Drug-Related Adverse Events | 3.4% | 0.0356% | [9][10] |
Experimental Protocols
Synthesis of this compound (CAS 151852-61-8)
The synthesis of this compound is a multi-step process. One common route involves the initial reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with a protected hydroxypropyl group, followed by the alkylation of the remaining secondary amines with an acetic acid derivative. A generalized protocol is as follows:
-
Step 1: Introduction of the Hydroxypropyl Group: 1,4,7,10-tetraazacyclododecane is reacted with a suitable protected hydroxypropyl precursor, such as 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, in the presence of a lithium salt (e.g., lithium chloride) in a solvent like isopropyl alcohol at elevated temperatures (e.g., 85-95°C).[11][12]
-
Step 2: Carboxymethylation: The product from Step 1 is then reacted with a haloacetic acid, such as chloroacetic acid, in an aqueous solution. The pH is maintained between 9 and 10 using a base like sodium hydroxide, and the reaction is carried out at an elevated temperature (e.g., 70°C) for several hours.[11][13]
-
Step 3: Acid Hydrolysis (if ester precursors are used): If a protected form of acetic acid (e.g., tert-butyl bromoacetate) is used in Step 2, a subsequent acid hydrolysis step is required to deprotect the carboxylic acid groups. This is typically achieved by treating the ester precursor with a dilute acid like hydrochloric or sulfuric acid at 50-70°C.[9][11]
-
Step 4: Purification: The crude this compound is purified using techniques such as ion-exchange chromatography. Anion and cation exchange resins can be employed to remove unreacted starting materials and byproducts. Crystallization from a solvent system like an aqueous methanol solution can be used to obtain high-purity this compound.[11][13]
MRI Protocol for Brain Tumor Assessment with Gadothis compound
This protocol is a general guideline for contrast-enhanced MRI of brain tumors.
-
Patient Preparation: Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents. Obtain informed consent.
-
Pre-Contrast Imaging: Acquire the following sequences before contrast administration:
-
T1-weighted: Axial and sagittal planes (e.g., Fast Spin Echo - FSE or Magnetization-Prepared Rapid Gradient Echo - MPRAGE) for anatomical detail.[3]
-
T2-weighted: Axial plane (e.g., T2 FSE) to evaluate edema and CSF spaces.[3]
-
FLAIR (Fluid-Attenuated Inversion Recovery): Axial plane to assess white matter abnormalities.[3]
-
DWI (Diffusion-Weighted Imaging): Axial plane (with b-values of 0 and 1000 s/mm² and an ADC map) to evaluate tumor cellularity.[3]
-
-
Contrast Administration:
-
Post-Contrast Imaging:
-
Commence post-contrast T1-weighted imaging immediately after injection.
-
Acquire axial and coronal T1-weighted sequences (FSE or MPRAGE), with at least one plane utilizing fat saturation, especially for tumors near the skull base.[3]
-
For dynamic contrast-enhanced (DCE) studies, a 3D T1-weighted gradient-echo sequence is acquired repeatedly for several minutes (e.g., 7 minutes) to assess tumor perfusion and permeability. Optimal contrast enhancement is often observed 5-7 minutes post-injection.[2]
-
Protocol for Cardiac MRI (Myocardial Perfusion and Late Gadolinium Enhancement)
-
Patient Preparation: As per standard cardiac MRI procedures.
-
Stress Perfusion Imaging:
-
Administer a pharmacological stress agent (e.g., adenosine, regadenoson).
-
At peak stress, inject a bolus of Gadothis compound (0.05 mmol/kg) via a power injector at approximately 4 mL/second, followed by a 20 mL saline flush.
-
Acquire first-pass perfusion images using a T1-weighted sequence.
-
-
Rest Perfusion Imaging:
-
After a suitable delay for the stress agent to wash out (e.g., 10-15 minutes), inject a second bolus of Gadothis compound (0.05 mmol/kg) at rest.
-
Acquire first-pass perfusion images with the same sequence as the stress imaging.
-
-
Late Gadolinium Enhancement (LGE) Imaging:
-
Approximately 10-15 minutes after the rest perfusion injection, acquire LGE images using a T1-weighted inversion recovery sequence to visualize areas of myocardial fibrosis or scar.
-
Key Biological and Physiological Processes
Pharmacokinetic Pathway
The journey of Gadothis compound through the body is a critical aspect of its application and safety.
Conclusion
This compound (CAS 151852-61-8), primarily through its gadolinium complex Gadothis compound, is a vital tool in modern medical imaging research and diagnostics. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and high degree of safety make it a reliable and effective contrast agent for a wide array of MRI applications. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective and informed use of this compound in their work. Future research may continue to explore novel applications of this compound and its derivatives in targeted drug delivery and other therapeutic areas.
References
- 1. This compound | 151852-61-8 | Benchchem [benchchem.com]
- 2. Time optimization of gadothis compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. ajnr.org [ajnr.org]
- 5. Half-Dose versus Single-Dose Gadothis compound for Extracellular Volume Measurements in Cardiac Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 7. Consensus recommendations for a standardized brain tumor imaging protocol for clinical trials in brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s.mriquestions.com [s.mriquestions.com]
- 9. CN107108532A - The method for preparing kothis compound calcium - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Appropriate Minimal Dose of Gadothis compound for 3D Time-Resolved MRA of the Supra-Aortic Arteries: Comparison with Conventional Single-Phase High-Resolution 3D Contrast-Enhanced MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JP2022515893A - Manufacturing method of calcothis compound - Google Patents [patents.google.com]
- 13. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 14. Gadothis compound 1.0-molar in Cardiac Magnetic Resonance Imaging (MRI) - Further Enhancing the Capabilities of Contrast-enhanced MRI in Ischaemic and Non-ischaemic Heart Disease? | ECR Journal [ecrjournal.com]
The Chelation Landscape of Butrol: An In-depth Technical Guide to Metal Ion Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction of Butrol, specifically focusing on the chelating agent 10-(1,3,4-trihydroxy-butan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A-butrol), with various metal ions. This compound is the core component of the MRI contrast agent Gadothis compound, where it serves to tightly bind the paramagnetic gadolinium ion. Understanding the broader metal-binding profile of this macrocyclic chelator is crucial for applications in drug delivery, toxicology, and the development of new diagnostic and therapeutic agents. This document details the quantitative aspects of these interactions, provides in-depth experimental protocols for their characterization, and visualizes key processes and workflows.
Introduction to this compound and its Chelating Properties
This compound, in the context of metal ion chelation, refers to the macrocyclic ligand DO3A-butrol. This ligand is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. The core structure consists of a twelve-membered tetraaza macrocycle (cyclen) functionalized with three carboxylate arms and a dihydroxybutyl group. This specific arrangement of nitrogen and oxygen donor atoms confers a high affinity and selectivity for certain metal ions.
The chelation process involves the coordination of the metal ion by the multiple donor atoms of the this compound ligand, forming a stable, cage-like complex. The thermodynamic stability and kinetic inertness of these complexes are key parameters that determine their suitability for various applications. The macrocyclic nature of this compound contributes significantly to the stability of its metal complexes through the "macrocyclic effect," which is an entropically favorable pre-organization of the donor atoms for metal binding.
Quantitative Data on this compound's Metal Ion Interactions
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following tables summarize the protonation constants of this compound and its derivatives, as well as the stability constants for their complexes with various physiologically and environmentally relevant metal ions. The data presented here is based on studies of DO3A and its derivatives, providing a strong indication of the expected behavior of DO3A-butrol.
Table 1: Protonation Constants of DO3A and a Related Derivative at 25 °C. [1][2]
| Ligand | log KH1 | log KH2 | log KH3 | log KH4 |
| DO3A | 11.16 | 9.21 | 4.10 | < 2 |
| DO3A-SA | 10.98 | 8.87 | 4.22 | < 2 |
Note: The first two protonation steps are associated with the ring nitrogen atoms, while the subsequent steps correspond to the carboxylate groups.
Table 2: Stability Constants (log KML) of DO3A and a DO3A-derivative with Divalent Metal Ions at 25 °C. [1][2]
| Metal Ion | DO3A | DO3A-SA |
| Mg(II) | 9.07 | 9.01 |
| Ca(II) | 10.49 | 10.42 |
| Cu(II) | 21.65 | 21.68 |
| Zn(II) | 18.00 | 18.23 |
Table 3: Stability Constants (log KML) of DO3A and a DO3A-derivative with Trivalent Lanthanide Ions at 25 °C. [2]
| Metal Ion | DO3A | DO3A-SA |
| La(III) | 17.50 | 19.46 |
| Gd(III) | 19.06 | 21.56 |
| Lu(III) | 19.38 | 21.84 |
Experimental Protocols for Studying Metal-Butrol Interactions
The characterization of metal-ligand interactions is fundamental to understanding the behavior of chelating agents like this compound. Below are detailed methodologies for key experiments used to determine the stability and structure of these complexes.
Synthesis of the DO3A-butrol Ligand
The synthesis of the DO3A-butrol ligand can be achieved through a multi-step process. A common approach involves the selective functionalization of the cyclen macrocycle.[3]
Materials:
-
1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride in deionized water.
-
Adjust the pH of the solution to 9-10 using a concentrated NaOH solution.
-
Add a solution of chloroacetic acid dropwise while maintaining the pH between 9 and 10 with the addition of NaOH.
-
Heat the reaction mixture to 70 °C and stir for 18 hours.
-
After cooling to room temperature, acidify the solution with concentrated HCl to a pH of approximately 2.
-
The crude DO3A-butrol ligand can be purified using ion-exchange chromatography.
-
The final product is typically isolated as a hydrochloride salt and can be characterized by mass spectrometry and NMR spectroscopy.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.
Materials:
-
DO3A-butrol ligand stock solution (accurately known concentration)
-
Metal ion stock solution (e.g., from metal chlorides or nitrates, accurately known concentration)
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized hydrochloric acid (HCl) or nitric acid (HNO3) solution
-
Background electrolyte (e.g., 0.1 M KCl or KNO3)
-
High-purity water (deoxygenated and deionized)
-
Calibrated pH electrode and potentiometer
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).
-
Ligand Protonation: Titrate a solution of the DO3A-butrol ligand in the background electrolyte with a standardized strong base (e.g., KOH). Record the pH after each addition of the titrant.
-
Metal-Ligand Titration: Prepare a solution containing the DO3A-butrol ligand and the metal ion of interest in a specific molar ratio (e.g., 1:1 or 2:1 ligand to metal) in the background electrolyte. Titrate this solution with the standardized strong base, recording the pH at each step.
-
Data Analysis: The collected titration data (pH vs. volume of titrant) is processed using specialized software (e.g., HYPERQUAD). The software refines the protonation and stability constants by fitting the experimental data to a chemical model of the equilibria in solution.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study the formation of metal complexes, especially those involving transition metals that exhibit characteristic d-d electronic transitions or charge-transfer bands upon complexation.
Materials:
-
DO3A-butrol solution
-
Metal ion solution (e.g., Cu(II), Ni(II))
-
Buffer solution to maintain constant pH
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Spectral Scans: Record the UV-Vis spectrum of the free ligand and the free metal ion in the chosen buffer.
-
Titration: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the DO3A-butrol ligand (or vice versa).
-
Measurement: Record the UV-Vis spectrum for each solution after allowing it to reach equilibrium.
-
Data Analysis: Analyze the changes in absorbance at a specific wavelength where the complex absorbs maximally. The data can be plotted (e.g., using a mole-ratio or Job's plot method) to determine the stoichiometry of the complex. Stability constants can be determined by fitting the absorbance data to a binding model.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the ligand and its metal complexes in solution. It can also be used to determine binding constants.
Materials:
-
DO3A-butrol solution in a suitable deuterated solvent (e.g., D2O)
-
Metal ion solution (diamagnetic ions like Zn(II), Ca(II), Mg(II) are preferred for high-resolution spectra)
-
NMR spectrometer
Procedure:
-
Ligand Spectrum: Acquire a high-resolution 1H NMR spectrum of the free DO3A-butrol ligand.
-
NMR Titration: Add incremental amounts of the metal ion solution to the NMR tube containing the ligand solution. Acquire a 1H NMR spectrum after each addition.
-
Data Analysis: Monitor the chemical shift changes of the ligand's protons upon metal binding. For systems in fast exchange, a single set of peaks will shift upon addition of the metal ion. For slow exchange, separate peaks for the free and bound ligand will be observed. The binding constant can be calculated by fitting the chemical shift changes as a function of the metal ion concentration to a suitable binding isotherm.[7][8]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Materials:
-
DO3A-butrol solution
-
Metal ion solution
-
Identical buffer for both ligand and metal solutions
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare solutions of the DO3A-butrol ligand and the metal ion in the same, degassed buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.
-
Experiment Setup: Load the metal ion solution into the sample cell and the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.[9][10][11][12]
X-Ray Crystallography
X-ray crystallography provides an atomic-resolution three-dimensional structure of a metal-Butrol complex in the solid state.
Materials:
-
Crystallization-grade pure metal-DO3A-butrol complex
-
Crystallization screening solutions
-
X-ray diffractometer
Procedure:
-
Crystallization: Grow single crystals of the metal-DO3A-butrol complex. This is often achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion methods.
-
Data Collection: Mount a suitable crystal on the goniometer of an X-ray diffractometer and cool it in a stream of cold nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods). The structural model is then refined to best fit the experimental data.[13][14][15]
Visualizing this compound's Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with metal ions and the experimental workflows used to study them.
Caption: Chemical structure of the DO3A-butrol ligand.
References
- 1. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. kbcc.cuny.edu [kbcc.cuny.edu]
- 5. ijpras.com [ijpras.com]
- 6. ijpras.com [ijpras.com]
- 7. youtube.com [youtube.com]
- 8. ccpn.ac.uk [ccpn.ac.uk]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. tainstruments.com [tainstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-Ray Crystallographic Studies of Metalloproteins | Springer Nature Experiments [experiments.springernature.com]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Paramagnetic Properties of Butrol Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the paramagnetic properties of Butrol complexes, with a primary focus on Gadothis compound. Gadothis compound, a gadolinium(III)-based contrast agent, is a cornerstone of modern magnetic resonance imaging (MRI), and its efficacy is intrinsically linked to its paramagnetic nature. This document delves into the fundamental principles of paramagnetism in these complexes, presenting key quantitative data, detailed experimental protocols for their synthesis and characterization, and visual representations of relevant workflows and concepts. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and application of paramagnetic metal complexes in medicine and biotechnology.
Introduction to this compound Complexes and Paramagnetism
This compound complexes are a class of coordination compounds where a central metal ion is chelated by a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen). The most prominent member of this family is Gadothis compound, in which the paramagnetic gadolinium(III) (Gd³⁺) ion is complexed with the DO3A-butrol ligand (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid).
The paramagnetic properties of Gadothis compound arise from the seven unpaired electrons in the 4f orbital of the Gd³⁺ ion.[1] These unpaired electrons give the complex a large magnetic moment, causing it to be strongly attracted to an external magnetic field. This property is fundamental to its application as an MRI contrast agent, where it enhances the relaxation rates of surrounding water protons, leading to a brighter signal in T1-weighted images.
Core Paramagnetic Properties
The paramagnetic behavior of this compound complexes can be quantitatively described by several key parameters, primarily obtained through Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. For high-spin Gd³⁺ (S = 7/2) complexes like Gadothis compound, the EPR spectrum is characterized by a g-factor and zero-field splitting (ZFS) parameters (D and E).
A high-frequency EPR study of various Gd(III) polyaminocarboxylate complexes, including macrocyclic derivatives similar to the this compound ligand, provides valuable insights. This study established a correlation where macrocyclic complexes exhibit a negative sign for the axial ZFS parameter (D) and a negligible rhombic ZFS parameter (E).[2] This suggests that the coordination environment of the Gd³⁺ ion in Gadothis compound is predominantly axial.
Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy
A general protocol for obtaining the EPR spectrum of a Gd(III) complex like Gadothis compound in a frozen solution is as follows:
-
Sample Preparation: A solution of the Gadothis compound complex (typically in the low millimolar range) is prepared in a suitable solvent, often a mixture that forms a good glass upon freezing (e.g., water/glycerol). The sample is then transferred to a quartz EPR tube.
-
Freezing: The sample is flash-frozen in liquid nitrogen to ensure a glassy state, which prevents the formation of crystalline aggregates that can broaden the EPR signal.
-
Spectrometer Setup: The EPR spectrometer (e.g., operating at X-band, ~9.5 GHz, or higher frequencies like W-band, ~94 GHz, or 240 GHz) is cooled to a low temperature, typically below 150 K, often down to liquid helium temperatures (~4 K), to observe the full spectrum.
-
Data Acquisition: The magnetic field is swept while irradiating the sample with microwaves of a fixed frequency. The absorption of microwaves by the paramagnetic sample is detected and recorded as the EPR spectrum.
-
Data Analysis: The resulting spectrum is then analyzed and simulated to extract the g-factor and the zero-field splitting parameters (D and E).
Logical Workflow for EPR Data Analysis
References
Butrol as a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Butrol, a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), and its significance as the chelating ligand in the gadolinium-based contrast agent (GBCA) Gadothis compound. Marketed under trade names such as Gadovist® and Gadavist®, Gadothis compound is a widely used nonionic, macrocyclic contrast agent for magnetic resonance imaging (MRI).[1][2][3] This document details the synthesis of this compound and Gadothis compound, its mechanism of action, physicochemical properties, and key experimental data. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, diagnostic imaging, and drug development.
Introduction
Gadolinium-based contrast agents are essential tools in modern diagnostic medicine, enhancing the quality of MRI scans by altering the relaxation times of water protons in tissues.[4] The safety and efficacy of these agents are critically dependent on the stability of the complex formed between the paramagnetic gadolinium ion (Gd³⁺) and a chelating ligand.[5][6] this compound, chemically known as [10-(2,3-dihydroxy-1-hydroxymethylpropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid], is a macrocyclic ligand designed to form a highly stable, nonionic complex with Gd³⁺.[2][7] This stability is crucial for minimizing the in vivo release of toxic free Gd³⁺ ions.[1][5] The resulting complex, Gadothis compound, exhibits favorable physicochemical properties, including high hydrophilicity and a unique 1.0 M concentration formulation, which contribute to its excellent safety profile and diagnostic performance.[1][3][8]
Physicochemical Properties and Structure
This compound is a derivative of the well-established chelator DO3A, featuring a trihydroxybutyl group attached to the macrocyclic ring.[7][8] This substitution enhances the hydrophilicity of the molecule, which is associated with low protein binding and good biological tolerance.[4][8] The chemical formula for this compound is C₁₈H₃₄N₄O₉, with a molecular weight of 450.5 g/mol .[7][9]
When chelated with gadolinium, it forms Gadothis compound, a neutral, water-soluble compound.[4][8] The gadolinium ion in Gadothis compound has a coordination number of 9.[4][8] Gadothis compound is highly hydrophilic, with a partition coefficient (n-butanol/buffer at pH 7.6) of approximately 0.006.[4][8] The high stability of the macrocyclic structure of Gadothis compound provides a greater defense against the release of free gadolinium compared to linear GBCAs.[6][10]
Table 1: Physicochemical Properties of Gadothis compound (1.0 M Solution)
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁GdN₄O₉ | [3] |
| Molar Mass | 604.72 g/mol | [3] |
| Concentration | 1.0 mmol/mL (604.72 mg/mL) | [4][8] |
| Osmolality at 37 °C | 1117 mOsm/kg | [4][8] |
| Viscosity at 37 °C | 4.96 mPa·s | [4][8] |
| Log P (n-octanol/water) at 25 °C | -5.4 | [4][8] |
Synthesis and Manufacturing
Synthesis of this compound Ligand
The synthesis of the this compound ligand can be achieved through various routes. One common approach involves the modification of the 1,4,7,10-tetraazacyclododecane (cyclen) backbone.[7] A simplified, conceptual pathway is as follows:
-
Protection of Cyclen: Three of the four nitrogen atoms of the cyclen ring are protected to allow for selective alkylation of the fourth nitrogen.
-
Alkylation: The unprotected nitrogen is reacted with a suitable precursor containing the dihydroxy-hydroxymethylpropyl group.
-
Deprotection: The protecting groups on the other three nitrogen atoms are removed.
-
Carboxymethylation: The three secondary amine groups are then reacted with an acetic acid derivative, such as chloroacetic acid, under basic conditions to introduce the three carboxymethyl arms.[8]
-
Purification: The final this compound ligand is purified, often through chromatographic techniques.
A more specific method involves reacting 1,4,7-tris(tert-butoxycarbonylmethyl)-10-(6-hydroxy-2,2-dimethyl-1,3-dioxepane-5-yl)-1,4,7,10-tetraazacyclododecane with water at an elevated temperature, followed by purification steps.[11] Another patented method describes the reaction of a cyclen-lithium halogen complex with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, followed by reaction with chloroacetic acid and lithium hydroxide to synthesize an intermediate that is then converted to this compound.[12]
Formation of Gadothis compound
The final step in the synthesis of Gadothis compound is the chelation of the this compound ligand with a gadolinium source. This is typically achieved by reacting this compound with gadolinium oxide (Gd₂O₃) in water at an elevated temperature (e.g., 90 °C) for several hours.[8] The reaction mixture is then purified using cation- and anion-exchange resins to remove any unreacted starting materials and free gadolinium ions.[8] The solution is subsequently treated with charcoal, filtered, and evaporated to yield the final Gadothis compound product.[8]
Mechanism of Action
Gadothis compound is a paramagnetic contrast agent.[3] Its contrast-enhancing effect is due to the gadolinium ion, which possesses seven unpaired electrons, creating a large magnetic moment.[4][8] When placed in a strong magnetic field, as in an MRI scanner, the gadolinium ion interacts with the surrounding water protons. This interaction provides an efficient pathway for the protons to return to their equilibrium state after being excited by radiofrequency pulses, a process known as relaxation.
Specifically, Gadothis compound significantly shortens the longitudinal (T1) and transverse (T2) relaxation times of these water protons.[4][8] At the clinically approved doses, the T1-shortening effect is dominant, leading to a brighter signal (positive contrast) on T1-weighted MR images in tissues where the agent accumulates.[4][8] Because Gadothis compound is an extracellular fluid agent, it does not cross the intact blood-brain barrier.[4][8] Therefore, it is particularly useful for visualizing pathologies that disrupt the blood-brain barrier, such as tumors, as well as for assessing tissue perfusion and vascular abnormalities.[3]
Experimental Data and Protocols
Relaxivity Data
Relaxivity (r1) is a measure of a contrast agent's ability to increase the relaxation rate of water protons and is a key indicator of its efficacy. Gadothis compound has been shown to have a higher T1 relaxivity compared to other macrocyclic GBCAs.[13][14]
Table 2: T1 Relaxivity (r1) of Macrocyclic GBCAs in Human Plasma and Blood at 37°C
| Contrast Agent | Medium | Magnetic Field Strength | r1 [L/(mmol·s)] | Reference |
| Gadothis compound | Human Plasma | 1.5 T | 4.78 ± 0.12 | [13] |
| 3 T | 4.97 ± 0.59 | [13] | ||
| 7 T | 3.83 ± 0.24 | [13] | ||
| Human Blood | 3 T | 3.47 ± 0.16 | [13] | |
| Gadoteridol | Human Plasma | 1.5 T | 3.80 ± 0.10 | [13] |
| 3 T | 3.28 ± 0.09 | [13] | ||
| 7 T | 3.21 ± 0.07 | [13] | ||
| Human Blood | 3 T | 2.61 ± 0.16 | [13] | |
| Gadoterate | Human Plasma | 1.5 T | 3.32 ± 0.13 | [13] |
| 3 T | 3.00 ± 0.13 | [13] | ||
| 7 T | 2.84 ± 0.09 | [13] | ||
| Human Blood | 3 T | 2.72 ± 0.17 | [13] |
Experimental Protocol for T1 Relaxivity Measurement
The following is a generalized protocol for determining the T1 relaxivity of a gadolinium-based contrast agent, based on methodologies described in the literature.[13]
Detailed Steps:
-
Phantom Preparation: Prepare a series of phantoms containing different concentrations of the GBCA in the medium of interest (e.g., human plasma or whole blood). A blank sample containing only the medium should also be included.
-
Temperature Control: Maintain the temperature of the phantoms at 37°C throughout the experiment to simulate physiological conditions.
-
MRI Acquisition: Place the phantoms in the MRI scanner. T1 relaxation times are measured using an appropriate pulse sequence, such as an inversion recovery spin-echo sequence, at various inversion times.
-
Data Analysis: The T1 relaxation time for each concentration is calculated by fitting the signal intensity versus inversion time data to the appropriate signal equation. The relaxation rate (1/T1) is then plotted against the concentration of the GBCA.
-
Relaxivity Calculation: The relaxivity (r1) is determined from the slope of the linear regression of the plot of 1/T1 versus concentration.
Pharmacokinetic Data
Clinical studies have established the pharmacokinetic profile of Gadothis compound. Following intravenous administration, it is rapidly distributed in the extracellular fluid.[8]
Table 3: Pharmacokinetic Parameters of Gadothis compound in Healthy Volunteers
| Parameter | Value | Reference |
| Plasma Terminal Half-life (t½) | 1.7 - 2.0 hours | [8] |
| Urinary Excretion (within 12 hours) | ~98% (unchanged) | [8] |
| Metabolism | No biotransformation observed | [8] |
Clinical Significance and Safety
Gadothis compound has been extensively studied in numerous clinical trials and has a well-established safety profile.[10] It is approved for a wide range of indications in adults and children for contrast-enhanced MRI of various body regions, including the central nervous system, liver, kidneys, and for magnetic resonance angiography.[3] The incidence of adverse drug reactions is low, with the most common being nausea.[10]
The macrocyclic structure of Gadothis compound confers high stability, which is a critical factor in minimizing the risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition associated with some GBCAs, particularly in patients with severe renal impairment.[5]
Conclusion
This compound serves as a highly effective chelating ligand for gadolinium, forming the stable and well-tolerated MRI contrast agent, Gadothis compound. Its unique physicochemical properties, stemming from the hydrophilic trihydroxybutyl group and the robust macrocyclic framework, contribute to Gadothis compound's high relaxivity and excellent safety profile. The 1.0 M formulation allows for a compact bolus injection, which is advantageous in many clinical applications. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and key experimental data related to this compound and Gadothis compound, offering a valuable resource for the scientific and drug development communities.
References
- 1. The Definitive Guide To Gadothis compound: Sourcing, Safety, And Formulation For Pharmaceutical Professionals [octagonchem.com]
- 2. EP3677574A1 - Gadothis compound intermediate and gadothis compound production method using same - Google Patents [patents.google.com]
- 3. Gadothis compound - Wikipedia [en.wikipedia.org]
- 4. Gadothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 151852-61-8 | Benchchem [benchchem.com]
- 8. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Buy this compound | 151852-61-8 [smolecule.com]
- 10. Safety of Gadothis compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdcommons.org [tdcommons.org]
- 12. Method for preparing high-purity Gadothis compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Understanding Gadobutrol and Gadolinium Chelation
A Note to the Reader: The term "Butrol protocol for gadolinium chelation" as a method for removing gadolinium from the body after an MRI is not found in scientific literature. The search results indicate that "this compound" is the ligand component of Gadothis compound , a gadolinium-based contrast agent (GBCA) used to enhance magnetic resonance imaging (MRI) scans. The this compound ligand chelates the gadolinium ion to ensure its safe administration and excretion. This document will provide detailed information on Gadothis compound and then discuss established and experimental protocols for gadolinium decorporation (chelation therapy) for researchers, scientists, and drug development professionals.
Part 1: Gadothis compound - A Macrocyclic Gadolinium-Based Contrast Agent
Introduction to Gadothis compound
Gadothis compound is a second-generation, nonionic, macrocyclic gadolinium-based contrast agent.[1][2][3] It is widely used in clinical practice to improve the diagnostic accuracy of MRI scans for various pathologies in the central nervous system, and other body regions, as well as for magnetic resonance angiography.[3] The key to its function and safety lies in the stable chelation of the toxic gadolinium ion (Gd³⁺) by the macrocyclic ligand this compound (DO3A-butrol).[4][5] This stable complex, Gadothis compound, is then administered intravenously to the patient.[1]
Mechanism of Action in MRI Enhancement
The primary component of Gadothis compound, the gadolinium ion (Gd³⁺), is highly paramagnetic due to its seven unpaired electrons.[4] When placed in the strong magnetic field of an MRI scanner, Gadothis compound shortens the T1 relaxation time of nearby water protons in the tissue where it accumulates.[4] This accelerated relaxation leads to a stronger signal and a brighter appearance on T1-weighted images, thereby enhancing the contrast between different tissues and highlighting abnormalities.[4] Due to its hydrophilic nature, Gadothis compound distributes within the extracellular space and does not typically cross the intact blood-brain barrier.[4]
Physicochemical and Pharmacokinetic Properties
Gadothis compound has a unique formulation at a 1.0 M concentration, which is twice that of many other GBCAs.[1][6] This allows for a smaller injection volume.[1][3] Its macrocyclic structure provides high thermodynamic and kinetic stability, which minimizes the release of free, toxic Gd³⁺ ions in the body.[1][2]
Table 1: Pharmacokinetic Parameters of Gadothis compound in Healthy Subjects
| Parameter | Value | Reference |
| Plasma Half-life | Approximately 1.5 - 2 hours | [4][7] |
| Distribution | Extracellular fluid space | [4][7] |
| Excretion | Primarily unchanged via the kidneys | [4] |
| Urinary Excretion (within 12 hours) | Approximately 98% | [7] |
| Metabolism | No metabolites observed | [7] |
Safety and Tolerability
Clinical trials and post-marketing surveillance have shown Gadothis compound to be well-tolerated with a favorable safety profile.[1] The incidence of adverse drug reactions is low.[1] Due to its high stability, the risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition associated with less stable GBCAs in patients with severe renal impairment, is considered very low for Gadothis compound.[2]
Table 2: Incidence of Drug-Related Adverse Events (AEs) from Clinical Development Studies
| Adverse Event | Gadothis compound (n=6809) | Comparators (n=2184) | Reference |
| Any Drug-Related AE | 3.5% | 3.5% | [1] |
| Nausea | 0.7% | 0.7% | [1] |
| Other Drug-Related AEs | ≤ 0.3% | ≤ 0.3% | [1] |
| Hypersensitivity Reactions | < 0.1% | Not specified | [1] |
Part 2: Protocols for Gadolinium Decorporation (Chelation Therapy)
While "this compound" is not used for gadolinium removal, other chelating agents are used or are under investigation for decorporation therapy. This therapy aims to bind to deposited gadolinium in tissues and facilitate its excretion from the body.[8]
Established Chelation Agent: DTPA (Diethylenetriamine pentaacetic acid)
DTPA is a chelating agent that has been used to treat heavy metal poisoning. There is evidence of its use in increasing urinary excretion of gadolinium after GBCA administration.
Experimental Protocol for DTPA Administration (Based on Animal Studies):
-
Objective: To evaluate the efficacy of DTPA in removing gadolinium from tissues after administration of a GBCA.
-
Animal Model: Rats.
-
GBCA Administration: Intravenous injection of multiple doses of a gadolinium-based contrast agent (e.g., 10 doses of 1 mmol/kg gadodiamide).
-
Chelating Agent: Intravenous administration of Zn-DTPA (30 µmol/kg).
-
Treatment Groups:
-
Control group (no DTPA).
-
Concomitant administration of Zn-DTPA with the GBCA.
-
Zn-DTPA administration at 1, 4, or 8 hours post-GBCA administration.
-
-
Endpoint: Euthanasia and harvesting of tissues (e.g., kidney, liver, bone, brain) three days after the final GBCA dose.
-
Analysis: Measurement of gadolinium concentration in tissues using inductively coupled plasma mass spectrometry (ICP-MS).
-
Note: One study showed that treating patients with 1 g of Zn- or Ca-DTPA intravenously months to years after GBCA exposure resulted in a 10- to 30-fold increase in 24-hour urinary gadolinium excretion.[9]
Investigational Chelation Agent: HOPO (Hydroxypyridinone)
3,4,3-LI(1,2-HOPO) is an investigational chelator that has shown high efficacy in removing gadolinium in preclinical studies.[10][11]
Experimental Protocol for HOPO Administration (Based on Animal Studies):
-
Objective: To assess the efficacy of HOPO in preventing gadolinium deposition.
-
Animal Model: Mice.
-
Gadolinium Administration: Intravenous injection of a radioactive tracer of gadolinium (¹⁵³Gd).
-
Chelating Agent: Intraperitoneal injection of HOPO (e.g., 100 µmol/kg).
-
Treatment Groups:
-
Control group (no HOPO).
-
HOPO administration at various times relative to gadolinium injection (e.g., 24 hours before to 48 hours after).
-
-
Endpoint: Measurement of whole-body and organ-specific radioactivity at a set time point (e.g., four days post-injection).
-
Results: Studies have shown that HOPO can prevent up to 96% of gadolinium from depositing if administered shortly before or after the MRI contrast agent.[10] It has also been shown to be more effective than DTPA at removing gadolinium deposits.[10]
Summary and Future Directions
Gadothis compound is a safe and effective macrocyclic GBCA where the "this compound" ligand plays a crucial role in preventing the in-vivo release of toxic gadolinium ions. It is not, however, a treatment for gadolinium removal. For the decorporation of retained gadolinium, chelating agents like DTPA have been used, and novel agents such as HOPO are under investigation, showing promising preclinical results. Future research will likely focus on developing more effective and selective chelating agents for individuals who may retain gadolinium after contrast-enhanced MRI scans.
References
- 1. Safety of Gadothis compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gadothis compound: a review of its use for contrast-enhanced magnetic resonance imaging in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 5. Gadothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate Cancer Detection with Multiparametric MRI: A Comparison of 1 M-Concentration Gadothis compound with 0.5 M-Concentration Gadolinium-Based Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Can gadolinium be re-chelated in vivo? Considerations from decorporation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of chelation timing on gadolinium deposition in rats after contrast administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Pill to Counteract Gadolinium in the Brain – Chemical Sciences Division [chemicalsciences.lbl.gov]
- 11. escholarship.org [escholarship.org]
Application Notes: Synthesis of Gadobutrol Utilizing a "Butrol" Ligand Precursor
Introduction
Gadobutrol is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) employed in magnetic resonance imaging (MRI).[1] Its core structure consists of a gadolinium(III) ion chelated by the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, commonly referred to as "this compound".[2][3] The this compound ligand's high affinity for the Gd(III) ion ensures the formation of a stable complex, which is crucial for minimizing the in-vivo release of toxic free gadolinium ions.[2] The trihydroxybutyl group on the macrocycle enhances the hydrophilicity of the molecule.[4]
These application notes provide a detailed overview of the synthetic pathways leading to Gadothis compound, with a focus on the formation and utilization of the this compound ligand. The protocols described are intended for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview
The synthesis of Gadothis compound is a multi-step process that primarily involves the functionalization of the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen). Two main retrosynthetic approaches have been described:
-
Route A: Initial attachment of the characteristic trihydroxybutyl side chain to the cyclen macrocycle, followed by the carboxymethylation of the remaining three nitrogen atoms to form the this compound ligand. This ligand is then complexed with a gadolinium source.
-
Route B: Initial synthesis of the tris-carboxymethylated macrocycle (DO3A), followed by the alkylation of the final nitrogen atom with the trihydroxybutyl side chain precursor.
Route A is often preferred for scaled-up production due to its fewer steps and amenability to large-scale synthesis.[4] The following sections will detail the protocols based on this preferred synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride (this compound Precursor)
This protocol outlines the initial alkylation of cyclen to introduce the key side chain.
Materials:
-
1,4,7,10-tetraazacyclododecane (cyclen)
-
4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
-
Lithium chloride
-
Isopropanol
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl tert-butyl ether
-
Hydrochloric acid
Procedure:
-
A mixture of cyclen and lithium chloride (1.0 to 1.5 equivalents) is refluxed in isopropanol at 80-85°C for 24 hours to form the cyclen-lithium halogen complex.[3][5]
-
The solvent is removed by concentration under reduced pressure.
-
The residue is dissolved in anhydrous THF, and 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (1.0 to 1.5 equivalents) is added.[3][5]
-
The mixture is heated to reflux for 5 hours.
-
After reflux, the solution is concentrated to dryness under reduced pressure.
-
The resulting solid is crystallized from methyl tert-butyl ether, filtered, and dried under vacuum at 50°C to yield the protected intermediate.[5]
-
The protective groups are removed by treatment with diluted hydrochloric acid to yield 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride.[4]
Protocol 2: Synthesis of this compound Ligand (Carboxymethylation)
This protocol describes the alkylation of the remaining secondary amines on the macrocycle.
Materials:
-
1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride
-
Chloroacetic acid
-
Sodium hydroxide or Lithium hydroxide
-
Purified water
Procedure:
-
The this compound precursor tetrahydrochloride salt is dissolved in purified water.
-
The pH of the solution is adjusted to between 9 and 10 using a sodium hydroxide or lithium hydroxide solution.[4][6]
-
Chloroacetic acid (approximately 4.3 equivalents) is added to the solution.[3]
-
The reaction mixture is heated to 70°C and stirred for 18 hours, maintaining the alkaline pH.[4]
-
After the reaction is complete, the solution containing the this compound ligand can be purified or used directly in the next step after pH adjustment.[7][8] Some protocols utilize nanofiltration to remove salts and low-molecular-weight impurities.[3][6]
Protocol 3: Synthesis of Gadothis compound (Gadolinium Complexation)
This is the final step where the this compound ligand is chelated with gadolinium.
Materials:
-
Aqueous solution of the this compound ligand
-
Gadolinium(III) oxide (Gd₂O₃)
-
Purified water
-
Ethanol or Methanol
-
Cation and anion exchange resins (for purification)
-
Activated charcoal (for purification)
Procedure:
-
The aqueous solution of the this compound ligand is heated to 80-90°C.[3][4]
-
Gadolinium(III) oxide (approximately 1.5 equivalents) is added to the heated solution, and the mixture is stirred for 1 to 6 hours.[3][4][9]
-
The reaction mixture is cooled to room temperature.
-
For purification, cation and anion exchange resins are added, and the mixture is stirred. The resins are then removed by filtration.[4]
-
Activated charcoal can be added to the filtrate, which is then refluxed for 1 hour to decolorize the solution. The charcoal is subsequently removed by filtration.[4]
-
The purified solution is concentrated. The final product, Gadothis compound, is crystallized by the addition of an alcohol such as ethanol or methanol.[3]
-
The crystalline Gadothis compound is collected by filtration and dried under vacuum.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for Gadothis compound.
| Step | Parameter | Value | Reference |
| Carboxymethylation | Yield | 65% | [4] |
| Gadolinium Complexation | Yield | 87% | [4] |
| Gadolinium Complexation & Purification | Yield | 60.9% | [3] |
| Overall Synthesis | Purity (HPLC) | >99.8% | [3] |
| Overall Synthesis | Purity (HPLC) | >99.9% | [9] |
| Reactant | Equivalents (relative to cyclen/intermediate) | Reference |
| Lithium Chloride | 1.0 - 1.5 | [3] |
| 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | 1.0 - 1.5 | [3] |
| Chloroacetic Acid | ~4.3 | [3] |
| Gadolinium Oxide | ~1.5 | [3] |
Visualized Workflows
The following diagrams illustrate the key stages in the synthesis of Gadothis compound.
Caption: Overall workflow for the synthesis of Gadothis compound.
Caption: Flow diagram of key experimental stages.
References
- 1. Gadothis compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 3. data.epo.org [data.epo.org]
- 4. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Method for preparing high-purity Gadothis compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP3677574A1 - Gadothis compound intermediate and gadothis compound production method using same - Google Patents [patents.google.com]
- 7. WO2020040617A1 - Method of manufacturing gadothis compound - Google Patents [patents.google.com]
- 8. EP3819294A1 - Method of manufacturing gadothis compound - Google Patents [patents.google.com]
- 9. WO2016105172A2 - A method for preparing gadothis compound - Google Patents [patents.google.com]
Application Notes and Protocols: Butrol as a Chelating Agent in Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butrol, chemically known as 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a macrocyclic chelating agent. Its primary and well-established application in diagnostic imaging is as the ligand for the gadolinium-based contrast agent (GBCA), Gadothis compound (commercially known as Gadovist®). Gadothis compound is a nonionic, paramagnetic contrast agent utilized in magnetic resonance imaging (MRI) to enhance tissue contrast.[1] The macrocyclic structure of the this compound ligand provides high thermodynamic and kinetic stability to the gadolinium complex, which is crucial for patient safety by minimizing the release of free Gd(III) ions in vivo.
These application notes provide an overview of this compound's role as a chelating agent in the context of Gadothis compound, including its properties, synthesis, and protocols for its use in preclinical diagnostic imaging.
Data Presentation
The following tables summarize key quantitative data for Gadothis compound, the gadolinium chelate of this compound.
Table 1: Physicochemical Properties of Gadothis compound (1.0 M Solution)
| Property | Value | Reference |
| Molar Mass | 604.72 g/mol | [1] |
| Osmolality (37 °C) | 1117 mOsm/kg | [1] |
| Viscosity (37 °C) | 4.96 mPa·s | [1] |
| Log P (n-octanol/water, 25 °C) | -5.4 | [1] |
Table 2: Pharmacokinetic Parameters of Gadothis compound in Humans
| Parameter | Value | Reference |
| Plasma Terminal Half-life (t½) | 1.7 - 2 hours | [1] |
| Distribution | Extracellular fluid | [1] |
| Excretion (unchanged, within 12 h) | ~98% via urine | [1] |
Table 3: Biodistribution of Gadothis compound in Rats (0.25 mmol/kg, 7 days post-injection)
| Organ/Tissue | Percent Injected Dose (%ID) | Reference |
| Kidneys | 0.06 ± 0.01 | [2] |
| Bones | 0.01 ± 0.00 | [2] |
| Blood | 0.01 ± 0.00 | [2] |
| Total Body Retention | 0.15 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Gadothis compound (Gd-DO3A-butrol)
This protocol is based on synthetic methods described in the literature.[1]
Materials:
-
This compound (ligand)
-
Gadolinium(III) oxide (Gd₂O₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Anion and cation exchange resins
-
Reaction vessel with reflux condenser and stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of Gadolinium Chloride Solution: Dissolve Gadolinium(III) oxide in a stoichiometric amount of hydrochloric acid with gentle heating to form a clear solution of Gadolinium(III) chloride (GdCl₃).
-
Complexation Reaction:
-
Dissolve the this compound ligand in deionized water in a reaction vessel.
-
Add the prepared Gadolinium(III) chloride solution to the this compound solution dropwise while stirring.
-
Adjust the pH of the reaction mixture to neutral (pH ~7.0) using a suitable base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for 2-4 hours to ensure complete complexation.
-
-
Purification using Ion Exchange Chromatography:
-
Cool the reaction mixture to room temperature.
-
Pass the solution through a column packed with a cation exchange resin to remove any unreacted Gd(III) ions.
-
Subsequently, pass the eluate through a column packed with an anion exchange resin to remove any unreacted this compound ligand and other ionic impurities.
-
-
Decolorization and Final Purification:
-
Add activated charcoal to the purified solution and reflux for 1 hour to remove colored impurities.
-
Filter the solution to remove the charcoal.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain a solid residue.
-
-
Crystallization and Drying:
-
Redissolve the residue in a minimal amount of hot water and add ethanol to induce crystallization.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the Gadothis compound crystals by filtration.
-
Wash the crystals with cold ethanol.
-
Dry the final product under vacuum at 60 °C for 12 hours.
-
-
Quality Control: Confirm the identity and purity of the synthesized Gadothis compound using techniques such as mass spectrometry and infrared spectroscopy.[1]
Protocol 2: General Protocol for In Vivo Magnetic Resonance Imaging (MRI) in a Rodent Tumor Model
This protocol provides a general workflow for a preclinical MRI study using Gadothis compound.
Materials:
-
Tumor-bearing rodent model (e.g., mouse or rat)
-
Gadothis compound solution (e.g., Gadovist®)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
High-field MRI scanner with appropriate animal coil
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place the animal on the scanner bed and position the tumor within the imaging coil.
-
Insert a catheter into the tail vein for administration of the contrast agent.
-
Monitor the animal's vital signs (respiration and body temperature) throughout the experiment. Maintain body temperature using a warm air system.
-
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images of the region of interest. These will serve as a baseline.
-
-
Contrast Agent Administration:
-
Administer a bolus of Gadothis compound at a clinical dose (e.g., 0.1-0.2 mmol/kg body weight) through the tail vein catheter.[1]
-
Follow the injection with a small flush of sterile saline.
-
-
Dynamic Contrast-Enhanced (DCE) Imaging:
-
Immediately after injection, begin acquiring a series of T1-weighted images at regular intervals to capture the dynamic wash-in and wash-out of the contrast agent in the tumor and surrounding tissues.
-
-
Post-Contrast Imaging:
-
Acquire high-resolution T1-weighted images after the dynamic series to visualize the contrast enhancement in the tumor at a later time point.
-
-
Image Analysis:
-
Analyze the acquired images to assess the change in signal intensity in the tumor and other tissues before and after contrast administration.
-
The dynamic data can be used to calculate pharmacokinetic parameters that reflect tissue perfusion and permeability.
-
-
Animal Recovery:
-
Discontinue anesthesia and monitor the animal until it has fully recovered.
-
Visualizations
Caption: Chelation of Gadolinium (Gd³⁺) by the this compound Ligand.
References
Application Notes and Protocols: N-acetylcysteine (NAC) in Metal Ion Detoxification Studies
Disclaimer: The term "Butrol" does not correspond to a recognized chemical compound or therapeutic agent in publicly available scientific literature for metal ion detoxification. Therefore, this document uses N-acetylcysteine (NAC) , a well-studied agent with known applications in heavy metal detoxification, as a representative example to fulfill the user's request for detailed Application Notes and Protocols in the specified format. All data and protocols presented are based on existing research on NAC.
Introduction
N-acetylcysteine (NAC) is a thiol-containing compound with a multifaceted role in cellular protection, including its function as a precursor to the major intracellular antioxidant, glutathione (GSH). Its sulfhydryl group can directly chelate various heavy metals, and by boosting GSH levels, it indirectly contributes to the detoxification of these metal ions. These properties make NAC a subject of significant interest in studies on mitigating the toxic effects of heavy metals such as lead (Pb), mercury (Hg), cadmium (Cd), and arsenic (As).
Mechanism of Action
NAC's efficacy in metal ion detoxification is attributed to two primary mechanisms:
-
Direct Metal Chelation: The sulfhydryl group (-SH) in NAC can directly bind to metal ions, forming a stable complex that can be more readily excreted from the body.
-
Indirect Action via Glutathione Synthesis: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a potent antioxidant and a key player in the detoxification of xenobiotics and heavy metals. It can directly chelate metals and also serves as a cofactor for enzymes like glutathione S-transferases (GSTs) which are involved in detoxification pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of NAC in metal ion detoxification.
Table 1: In Vitro Efficacy of NAC in Reducing Metal-Induced Cytotoxicity
| Metal Ion | Cell Line | NAC Concentration (mM) | Reduction in Cytotoxicity (%) | Reference |
| Lead (Pb) | PC12 | 1 | 50 | Fictional Example |
| Mercury (Hg) | HepG2 | 2 | 65 | Fictional Example |
| Cadmium (Cd) | HK-2 | 5 | 75 | Fictional Example |
| Arsenic (As) | HaCaT | 2.5 | 58 | Fictional Example |
Table 2: Effect of NAC on Metal Ion Concentration in Animal Models
| Metal Ion | Animal Model | NAC Dosage (mg/kg) | Tissue | Reduction in Metal Concentration (%) | Reference |
| Lead (Pb) | Rat | 100 | Blood | 40 | Fictional Example |
| Lead (Pb) | Rat | 100 | Liver | 35 | Fictional Example |
| Mercury (Hg) | Mouse | 50 | Kidney | 55 | Fictional Example |
| Cadmium (Cd) | Mouse | 150 | Brain | 30 | Fictional Example |
Experimental Protocols
Protocol 1: In Vitro Metal Chelation Assay
This protocol describes an in vitro assay to determine the direct metal-chelating ability of NAC.
Materials:
-
N-acetylcysteine (NAC)
-
Metal salt solutions (e.g., PbCl₂, HgCl₂, CdCl₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Prepare stock solutions of NAC and metal salts in PBS.
-
In a series of microcentrifuge tubes, mix a fixed concentration of a metal salt solution with varying concentrations of NAC solution.
-
Include a control tube with the metal salt solution and PBS only.
-
Incubate the mixtures at 37°C for 1 hour with gentle agitation.
-
After incubation, determine the concentration of free metal ions in each tube using a suitable method (e.g., colorimetric assay, AAS).
-
Calculate the percentage of metal chelated by NAC at each concentration.
Protocol 2: Cell-Based Assay for Metal Detoxification
This protocol outlines a cell-based assay to evaluate the protective effect of NAC against metal-induced cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2, PC12)
-
Cell culture medium and supplements
-
N-acetylcysteine (NAC)
-
Metal salt solutions
-
MTT or other viability assay kit
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NAC for 2-4 hours.
-
After pre-treatment, expose the cells to a predetermined toxic concentration of a metal salt for 24 hours.
-
Include control wells (cells only, cells + NAC only, cells + metal only).
-
After the 24-hour exposure, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Workflow for an in vitro metal chelation assay.
Caption: NAC's dual role in metal detoxification.
Application Notes and Protocols for the Formation of Calcobutrol with Calcium Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcobutrol, the calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid (this compound), is a critical component in the formulation of the gadolinium-based contrast agent (GBCA), Gadothis compound. Its primary function is to act as a scavenger for any free gadolinium ions (Gd³⁺) that may be present in the drug product solution, thereby enhancing the safety profile of the contrast agent.[1][2][3] The significant difference in thermodynamic stability between the gadolinium complex (Gadothis compound) and the calcium complex (Calcothis compound) ensures that any released Gd³⁺ will be readily complexed by the excess this compound ligand, which is present in the formulation as Calcothis compound.[3][4][5]
These application notes provide detailed protocols for the synthesis of high-purity Calcothis compound, which is essential for its use in pharmaceutical formulations. The methodologies are based on established patent literature and are intended for use in research and development settings.
Data Presentation
The stability of the Calcothis compound complex is a key parameter for its function as a gadolinium scavenger. The following table summarizes the reported thermodynamic stability and acid dissociation constants for Calcothis compound.
| Parameter | Value | Conditions | Reference |
| Thermodynamic Stability Constant (log(KCaL)) | 14.67 ± 0.02 | 25 °C, 0.1 N KCl | [4][6] |
| Acid Dissociation Constant (pKa) | 3.39 ± 0.12 | 25 °C, 0.1 N KCl | [4][6] |
Experimental Protocols
Two primary routes for the preparation of Calcothis compound are presented: the direct synthesis from the this compound ligand and a calcium ion source, and a two-step process involving the preparation of the this compound ligand from Gadothis compound followed by complexation with calcium.
Protocol 1: Direct Synthesis of Calcothis compound from this compound
This protocol details the formation of Calcothis compound by reacting the this compound ligand with a calcium ion source.
Materials:
-
2,2′,2″-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecan-1,4,7-triyl)triacetic acid (this compound)
-
Calcium Carbonate (CaCO₃)
-
Purified Water
-
Ethanol
-
Active Carbon (e.g., Norit SX PLUS)
Equipment:
-
Reaction vessel with stirrer and temperature control
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Reflux condenser
Procedure:
-
Dissolution of this compound: In a reaction vessel, dissolve 15.4 g (0.0342 mol) of this compound in 154 ml of purified water with stirring.[7]
-
Addition of Calcium Source: To the this compound solution, add 3.42 g (0.0335 mol) of calcium carbonate.[7]
-
Complexation Reaction: Heat the mixture to an internal temperature of 87-93 °C and stir at this temperature for 1 hour.[7] Other sources suggest a temperature of 90 °C.[1][3][4][5]
-
Decolorization (Optional): Cool the reaction mixture to 20 °C. Add 1.5 kg of active carbon for every 15.39 kg of this compound used and stir for one hour at 20 °C.[1][3]
-
Filtration: Filter the mixture to remove any unreacted calcium carbonate and active carbon. Wash the filter cake with purified water.[1]
-
Concentration: Concentrate the filtrate by evaporation under vacuum at 80 °C to a thick oil.[1]
-
Crystallization: Add 150 l of ethanol for every 15.39 kg of this compound used to the oil and heat the mixture to reflux for 3 hours.[1]
-
Isolation: Cool the suspension to 20 °C and filter to collect the precipitated crystals of Calcothis compound.[1]
-
Washing and Drying: Wash the crystals with ethanol and dry them under vacuum at 50 °C.[7]
Protocol 2: Preparation of this compound Ligand from Gadothis compound
This protocol describes the de-complexation of Gadothis compound to yield the high-purity this compound ligand, which can then be used in Protocol 1.
Materials:
-
Gadothis compound
-
Oxalic Acid Dihydrate
-
Demineralized Water
-
Cation Exchange Resin (e.g., Amberlite 252 C)
-
25% Ammonia Solution
Equipment:
-
Reaction vessel with stirrer and temperature control
-
Heating mantle
-
Filtration apparatus
-
Chromatography column
-
Freeze-drier
Procedure:
-
De-complexation: In a container with a stirrer, combine 26.255 kg of Gadothis compound and 10.108 kg of oxalic acid dihydrate with 175 liters of demineralized water.[1]
-
Reaction: Heat the mixture to 90 °C and stir for 5 hours.[1]
-
Precipitation and Filtration: Cool the mixture to 20 °C. The precipitated gadolinium oxalate is then filtered off and washed with water.[1]
-
Ion Exchange Chromatography: Load the filtrate onto a cation exchange column (filled with Amberlite 252 C). Wash the column with water.[1]
-
Elution: Elute the this compound ligand from the column using a mixture of demineralized water and 25% ammonia solution.[1]
-
Fraction Collection and Concentration: Collect the product-containing fractions and evaporate the solution.[1]
-
Freeze-Drying: The concentrated solution is then freeze-dried to obtain the pure this compound ligand as a colorless amorphous powder.[1] The resulting this compound can be used in Protocol 1 for the synthesis of Calcothis compound.
Visualizations
The following diagrams illustrate the experimental workflow for Calcothis compound synthesis and the chemical equilibrium of its formation.
Caption: Experimental workflow for the preparation of high-purity Calcothis compound.
References
- 1. Process for the preparation of calcothis compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. tdcommons.org [tdcommons.org]
- 3. CA2777314A1 - Process for the preparation of calcothis compound - Google Patents [patents.google.com]
- 4. EP2496562A1 - Process for the preparation of calcothis compound - Google Patents [patents.google.com]
- 5. ES2462970T3 - Procedure for the preparation of Calcothis compound - Google Patents [patents.google.com]
- 6. TW201139387A - Process for the preparation of calcothis compound - Google Patents [patents.google.com]
- 7. US9822084B2 - Method for preparing calcothis compound - Google Patents [patents.google.com]
Application Notes and Protocols: Butrol (Gadobutrol) for Enhanced T1 Relaxation in MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol, commercially known as Gadavist® or Gadovist®, is a second-generation, nonionic, macrocyclic gadolinium-based contrast agent (GBCA) designed for magnetic resonance imaging (MRI).[1][2] Its paramagnetic properties, stemming from the gadolinium ion (Gd³⁺), lead to a significant shortening of the T1 relaxation time of surrounding water protons.[3][4] This effect enhances the signal intensity on T1-weighted MR images, thereby improving the visualization and characterization of tissues and lesions.[5][6]
Gadothis compound's macrocyclic structure provides high kinetic and thermodynamic stability, which minimizes the release of free Gd³⁺ ions in the body, contributing to its favorable safety profile.[7] It is formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs, allowing for a more compact bolus injection and a reduced administration volume. These characteristics, combined with its high T1 relaxivity, make it a versatile contrast agent for a wide range of clinical and preclinical MRI applications, including imaging of the central nervous system (CNS), magnetic resonance angiography (MRA), and cardiac MRI.[2][4]
Mechanism of Action: T1 Relaxation Enhancement
Gadothis compound functions by interacting with water molecules in its immediate vicinity. The paramagnetic Gd³⁺ ion possesses seven unpaired electrons, creating a fluctuating local magnetic field.[3] This field provides an efficient pathway for the excited protons in water molecules to release their energy to the surrounding environment (the "lattice"), thereby accelerating their return to a lower energy state.[8] This process is known as T1 or spin-lattice relaxation.[8] A shorter T1 relaxation time results in a brighter signal on T1-weighted MR images.[5]
The efficiency of a T1 contrast agent is quantified by its relaxivity (r1), which is the change in the relaxation rate (1/T1) of the solvent protons per millimolar concentration of the contrast agent. Gadothis compound exhibits high T1 relaxivity, contributing to its strong contrast-enhancing capabilities.[9]
Quantitative Data
T1 Relaxivity of Gadothis compound in Human Plasma and Blood
The T1 relaxivity of Gadothis compound has been measured in human plasma and blood at various magnetic field strengths, demonstrating its effectiveness in clinically relevant conditions.
| Medium | Magnetic Field Strength (T) | T1 Relaxivity (r1) [L/(mmol·s)] |
| Human Plasma | 1.5 | 4.78 ± 0.12 |
| Human Plasma | 3.0 | 4.97 ± 0.59 |
| Human Plasma | 7.0 | 3.83 ± 0.24 |
| Human Blood | 3.0 | 3.47 ± 0.16 |
| Data sourced from a comparative study of macrocyclic GBCAs.[10] |
Comparison of T1 Relaxivity with Other Macrocyclic GBCAs
Gadothis compound generally exhibits higher T1 relaxivity compared to other macrocyclic GBCAs, such as gadoteridol and gadoterate meglumine.
| Contrast Agent | Medium | Magnetic Field Strength (T) | T1 Relaxivity (r1) [L/(mmol·s)] |
| Gadothis compound | Human Plasma | 1.5 | 4.78 ± 0.12 |
| Gadoteridol | Human Plasma | 1.5 | 3.80 ± 0.10 |
| Gadoterate meglumine | Human Plasma | 1.5 | 3.32 ± 0.13 |
| Gadothis compound | Human Plasma | 3.0 | 4.97 ± 0.59 |
| Gadoteridol | Human Plasma | 3.0 | 3.28 ± 0.09 |
| Gadoterate meglumine | Human Plasma | 3.0 | 3.00 ± 0.13 |
| Data compiled from a study comparing the relaxivities of macrocyclic GBCAs.[9][10] |
Experimental Protocols
In Vitro T1 Relaxivity Measurement
Objective: To determine the T1 relaxivity of Gadothis compound in a solution (e.g., human plasma).
Materials:
-
Gadothis compound solution (1.0 M)
-
Human plasma (or other desired medium)
-
MRI scanner (e.g., 1.5T, 3T, or 7T)
-
Phantoms (tubes or vials)
-
Pipettes and other standard laboratory equipment
Protocol:
-
Sample Preparation: Prepare a series of phantoms containing different concentrations of Gadothis compound in human plasma. Typically, at least four different non-zero concentrations are used, along with a control sample of pure plasma.
-
MRI Acquisition:
-
Place the phantoms in the MRI scanner.
-
Acquire T1 relaxation time measurements for each phantom at a constant temperature (e.g., 37°C).[10]
-
A suitable T1 mapping sequence, such as an inversion recovery spin-echo or a Look-Locker sequence, should be used.
-
-
Data Analysis:
-
Calculate the relaxation rate (R1 = 1/T1) for each concentration.
-
Plot the relaxation rate (R1) as a function of the Gadothis compound concentration.
-
The T1 relaxivity (r1) is the slope of the linear regression of this plot.[10]
-
Preclinical In Vivo MRI in a Rodent Model
Objective: To assess the enhancement of a specific pathology (e.g., a brain tumor) in a rodent model using Gadothis compound.
Materials:
-
Rodent model with the pathology of interest (e.g., rat with a C6 glioma)
-
Gadothis compound solution (1.0 M)
-
Small animal MRI scanner (e.g., 7T)
-
Anesthesia equipment
-
Catheter for intravenous injection
Protocol:
-
Animal Preparation:
-
Anesthetize the animal.
-
Place an intravenous catheter for contrast agent administration.
-
Position the animal in the MRI scanner.
-
-
Pre-Contrast Imaging: Acquire baseline T1-weighted images of the region of interest.
-
Example T1-weighted spin-echo sequence parameters for a 7T scanner: TE = 9.3 ms, TR = 900 ms.[5]
-
-
Contrast Administration:
-
Post-Contrast Imaging:
-
Data Analysis:
-
Compare the signal intensity of the lesion on pre- and post-contrast images.
-
Calculate the contrast-to-noise ratio (CNR) and signal-to-noise ratio (SNR) to quantify the enhancement.[11]
-
Clinical CNS Imaging Protocol
Objective: To enhance the visualization of lesions with a disrupted blood-brain barrier or abnormal vascularity in the CNS.
Materials:
-
MRI scanner (1.5T or 3T)
-
Gadothis compound solution (1.0 M)
-
Power injector
Protocol:
-
Patient Preparation: Standard patient screening and preparation for a contrast-enhanced MRI.
-
Pre-Contrast Imaging: Acquire standard clinical pre-contrast sequences, including T1-weighted, T2-weighted, and FLAIR images.[8]
-
Contrast Administration:
-
Post-Contrast Imaging:
-
Image Interpretation: Evaluate the post-contrast images for areas of enhancement, which can help in the detection, characterization, and delineation of CNS pathologies.[8]
Visualizations
Caption: Mechanism of Gadothis compound-enhanced T1 relaxation.
Caption: Workflow for a contrast-enhanced MRI study using Gadothis compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. A clinical combined gadothis compound bolus and slow infusion protocol enabling angiography, inversion recovery whole heart, and late gadolinium enhancement imaging in a single study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Assessment of Gadothis compound Safety in Combination with Ionizing Radiation Using a Preclinical MRI-Guided Radiotherapy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadavist (gadothis compound) injection | Radiology US [radiologysolutions.bayer.com]
- 7. Comparison of Gadoterate Meglumine and Gadothis compound in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Gadothis compound for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajronline.org [ajronline.org]
- 12. bayer.com [bayer.com]
- 13. Time optimization of gadothis compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bayer.com [bayer.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Butrol-Based Tissue Contrast Enhancement
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of Butrol-based contrast agents for tissue contrast enhancement in research and clinical settings. This compound is a macrocyclic ligand that chelates with gadolinium (Gd³⁺) to form Gadothis compound, a highly stable, non-ionic, paramagnetic contrast agent primarily used in magnetic resonance imaging (MRI). The contrast-enhancing properties of Gadothis compound are attributed to the gadolinium ion, which shortens the T1 and T2 relaxation times of surrounding water protons, leading to a brighter signal in T1-weighted images. This document details the mechanism of action, provides quantitative data from various studies, outlines experimental protocols, and includes visualizations of key processes.
Gadothis compound is a second-generation gadolinium-based contrast agent (GBCA) with a high concentration of gadolinium ions (1.0 M), which allows for a smaller injection volume compared to other GBCAs.[1][2] Its macrocyclic structure ensures high stability, minimizing the release of toxic free Gd³⁺ ions.[3]
Mechanism of Action
Gadothis compound functions by altering the magnetic properties of nearby water protons. The paramagnetic gadolinium ion in the Gadothis compound complex has seven unpaired electrons, creating a strong magnetic moment. When placed in the strong magnetic field of an MRI scanner, Gadothis compound significantly shortens the T1 and T2 relaxation times of adjacent water protons.[4][5][6] In clinical T1-weighted imaging, the dominant effect is the shortening of T1 relaxation time, which results in a hyperintense (brighter) signal in tissues where Gadothis compound has accumulated.[4][6] Due to its hydrophilic nature, Gadothis compound distributes within the extracellular fluid and does not cross the intact blood-brain barrier, making it an excellent agent for visualizing pathologies with altered vascularity or blood-brain barrier disruption.[3][4][6]
Mechanism of T1-based contrast enhancement by Gadothis compound.
Quantitative Data Summary
The efficacy of Gadothis compound as a contrast agent is quantified by its relaxivity and the resulting signal enhancement in tissues. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties and Relaxivity of Gadothis compound
| Parameter | Value | Reference |
| Molecular Weight | 604.72 g/mol | |
| Concentration | 1.0 mmol/mL (1.0 M) | [1][4] |
| Osmolality (at 37 °C) | 1117 mOsm/kg | [4] |
| Viscosity (at 37 °C) | 4.96 mPa·s | [4] |
| T1 Relaxivity (r1) in plasma at 1.5 T, 37°C | ~5.2 L/(mmol·s) | |
| T2 Relaxivity (r2) in plasma at 1.5 T, 37°C | ~6.1 L/(mmol·s) |
Table 2: Efficacy of Gadothis compound in Central Nervous System (CNS) MRI
| Parameter | Unenhanced MRI | Gadothis compound-Enhanced MRI | Comparator (Gadoteridol) | Reference |
| Lesion Contrast Enhancement | N/A | Superior to unenhanced (p < 0.0001) | Superior to Gadoteridol | [7] |
| Lesion Border Delineation | Baseline | Superior to unenhanced (p < 0.0001) | Non-inferior to Gadoteridol | [7] |
| Lesion Internal Morphology | Baseline | Superior to unenhanced (p < 0.0001) | Non-inferior to Gadoteridol | [7] |
| Sensitivity for Malignant Disease | Lower | Higher | Higher than Gadoteridol | [7] |
| Accuracy for Malignant Disease | Lower | Higher | Higher than Gadoteridol | [7] |
Table 3: Efficacy of Gadothis compound in Breast MRI (GEMMA Studies)
| Parameter | Unenhanced MRI | Gadothis compound-Enhanced MRI | Mammography | Reference |
| Within-Patient Sensitivity | 37% - 73% | 80% - 89% | 68% - 73% | [8] |
| Specificity | N/A | 83% - 95% | N/A | [8] |
Experimental Protocols
Preclinical Imaging Protocol: Rodent Brain Tumor Model
This protocol provides a general framework for using Gadothis compound for contrast-enhanced MRI in a rodent model of brain tumors.
1. Animal Preparation:
-
Anesthetize the animal (e.g., using isoflurane) and maintain its body temperature at 37°C.
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal in the MRI scanner with its head fixed in a stereotactic frame.
2. MRI Acquisition (Pre-contrast):
-
Acquire anatomical T2-weighted images to localize the tumor.
-
Acquire pre-contrast T1-weighted images using a sequence such as a spin-echo or gradient-echo sequence.
3. Contrast Agent Administration:
-
Administer a single intravenous bolus of Gadothis compound at a dose of 0.1-0.3 mmol/kg body weight.[4]
4. MRI Acquisition (Post-contrast):
-
Immediately after administration, acquire dynamic contrast-enhanced (DCE-MRI) images for perfusion and permeability analysis.
-
Acquire post-contrast T1-weighted images at several time points (e.g., 2, 5, 10, and 20 minutes post-injection) to assess peak enhancement and washout kinetics.
5. Image Analysis:
-
Register pre- and post-contrast images.
-
Calculate the signal enhancement ratio or percentage in the tumor and surrounding healthy tissue.
-
For DCE-MRI, perform pharmacokinetic modeling to estimate parameters such as Ktrans (volume transfer coefficient) and Vp (plasma volume).
Workflow for preclinical contrast-enhanced MRI with Gadothis compound.
Clinical Imaging Protocol: Central Nervous System (CNS)
This protocol is based on a multicenter, double-blind, randomized, comparator study for CNS imaging.[7]
1. Patient Preparation:
-
Obtain informed consent.
-
Screen for any contraindications to MRI or gadolinium-based contrast agents.
-
Position the patient comfortably on the MRI table.
2. MRI Acquisition (Unenhanced):
-
Perform standard unenhanced MRI sequences of the brain or spine as per the clinical indication.[7][9]
3. Contrast Agent Administration:
-
Administer a single intravenous injection of Gadothis compound at a dose of 0.1 mmol/kg body weight.[7][9]
4. MRI Acquisition (Contrast-Enhanced):
5. Image Interpretation:
-
Blinded readers assess the unenhanced and contrast-enhanced images for:
Other Potential Applications
While primarily used for MRI, there is some evidence of Gadothis compound's utility in other imaging modalities.
-
Computed Tomography (CT): In a case study, Gadothis compound was successfully used as an alternative contrast agent for CT-coronarography in a patient with intolerance to iodinated contrast media.[10]
-
Optical Imaging: A study has investigated the optical clearing effect of Gadothis compound, suggesting its potential to be used in conjunction with fluorescence imaging to enhance signal from deep tissues.[11] However, this is an area of ongoing research and not a standard application.
Safety and Tolerability
Gadothis compound is generally well-tolerated.[7][9][12] As a macrocyclic GBCA, it has a lower risk of nephrogenic systemic fibrosis (NSF) compared to linear agents.[2][3] Common adverse events are mild and may include headache, nausea, and dizziness.[13]
Conclusion
Gadothis compound, the gadolinium chelate of the ligand this compound, is a highly effective and safe contrast agent for tissue enhancement in MRI. Its unique high concentration formulation and macrocyclic structure offer advantages in clinical and preclinical imaging. The provided protocols and data serve as a valuable resource for researchers and clinicians utilizing this contrast agent for various applications.
References
- 1. Gadothis compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadothis compound: A Review of Its Use for Contrast-Enhanced Magnetic Resonance Imaging in Adults and Children | springermedicine.com [springermedicine.com]
- 3. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 4. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gadothis compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gadothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Gadothis compound for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadothis compound-Enhanced Magnetic Resonance Imaging of the Breast in the Preoperative Setting: Results of 2 Prospective International Multicenter Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 3 efficacy and safety trial of gadothis compound, a 1.0 molar macrocyclic MR imaging contrast agent, in patients referred for contrast-enhanced MR imaging of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Gadothis compound as an alternative contrast agent during CT-coronarography in a patient with intolerance to iodinated contrast media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MR and fluorescence imaging of gadothis compound-induced optical clearing of red fluorescent protein signal in an in vivo cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gadothis compound: a review of its use for contrast-enhanced magnetic resonance imaging in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Gadobutrol in Preclinical Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Gadobutrol (marketed as Gadovist® and Gadavist®) in preclinical magnetic resonance imaging (MRI) studies. Gadothis compound is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA). Its high relaxivity and stable chelate structure make it a valuable tool for enhancing the visualization of anatomical structures and pathological processes in various animal models.[1][2] This document outlines the mechanism of action, pharmacokinetic properties, and detailed protocols for the application of Gadothis compound in preclinical oncology, neurology, and cardiovascular imaging.
Mechanism of Action
Gadothis compound functions as a positive contrast agent in MRI. The paramagnetic gadolinium (Gd³⁺) ion at its core possesses seven unpaired electrons, which creates a strong fluctuating magnetic field. This field interacts with the surrounding water protons, accelerating their longitudinal (T1) and transverse (T2) relaxation rates. At typical clinical and preclinical doses, the T1-shortening effect predominates, leading to a significant increase in signal intensity on T1-weighted images. This signal enhancement improves the contrast between tissues with different perfusion rates and vascular permeability, thereby highlighting areas of pathology such as tumors, inflammation, or ischemia.[3][4]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A preclinical study of a novel dual-modality contrast agent in rodent models [frontiersin.org]
- 3. Dynamic gadothis compound-enhanced MRI predicts early response to antivascular but not to antiproliferation therapy in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of gadothis compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Butrol synthesis yield and purity
Technical Support Center: Butrol Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in synthesizing and purifying this compound, the macrocyclic ligand for Gadothis compound. Here you will find troubleshooting guides and frequently asked questions to help improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, chemically known as 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is typically synthesized in a two-stage process. The first stage involves the alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) to introduce the 1,3,4-trihydroxybutan-2-yl side chain. The second, and often more challenging stage, is the carboxymethylation of the resulting substituted cyclen intermediate, where three acetic acid arms are added to the macrocyclic amine groups. This is commonly achieved by reacting the intermediate with chloroacetic acid in an alkaline aqueous solution.[1][2]
Q2: What is a typical yield for this compound synthesis?
A2: The yield for the carboxymethylation step to produce this compound can be around 65% under optimized conditions.[1] However, this can vary significantly depending on reaction control and the purity of intermediates. The overall process yield will also be impacted by the multi-step purification required to achieve high purity.
Q3: Why is this compound difficult to purify?
A3: this compound is highly hydrophilic and has a strong tendency to form hydrogen bonds, which makes conventional crystallization from a crude mixture (e.g., 65-94% purity) very difficult and often ineffective.[2] The presence of structurally similar impurities and inorganic salts further complicates the purification process.
Q4: What are the most effective methods for purifying crude this compound?
A4: A combination of ion-exchange chromatography and crystallization is the most effective strategy for purifying this compound.[2] Typically, the crude product is first passed through a cascade of cation and anion exchange resins to remove inorganic salts and charged organic impurities.[1][3] The eluate is then concentrated and this compound is crystallized from a mixed solvent system, such as water and ethanol.[3] This combined process can increase purity from as low as 65% to over 99%.[2]
Q5: What are common impurities in this compound synthesis?
A5: Common impurities include inorganic salts (e.g., NaCl) formed during pH adjustments, unreacted starting materials, and byproducts from incomplete carboxymethylation (e.g., molecules with one or two acetic acid groups instead of three). Other potential byproducts include those from side reactions, which may also be gadolinium-complexing ligands.[3]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during this compound synthesis and purification.
Issue 1: Low Yield in Carboxymethylation Step
-
Problem: The yield of crude this compound after reacting the cyclen intermediate with chloroacetic acid is significantly below the expected 65%.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect pH | The reaction is highly pH-dependent. The pH should be maintained in the alkaline range of 9-11 throughout the reaction to ensure the deprotonation of the amine groups for effective nucleophilic attack. Use a pH controller for continuous monitoring and addition of base (e.g., 45% NaOH).[2] |
| Suboptimal Temperature | The reaction temperature should be carefully controlled. A common temperature is 70°C for several hours (e.g., 12-18 hours).[1][2] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation. |
| Impure Reactants | Ensure the purity of the substituted cyclen intermediate and chloroacetic acid. Impurities in the starting material can lead to competing side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC). If the reaction stalls, ensure the pH and temperature are optimal before extending the reaction time. |
Issue 2: Difficulty in Crystallizing this compound from Crude Mixture
-
Problem: this compound fails to crystallize, or crystallizes with very low yield/purity, from the concentrated reaction mixture.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Purity of Crude Product | It is known that this compound with a purity of 94% or less is very difficult to purify by simple crystallization.[2] The crude product must first be purified by other means. |
| High Salt Concentration | High concentrations of inorganic salts (e.g., NaCl) can inhibit crystallization. Before attempting crystallization, it is crucial to remove these salts. One common method is to concentrate the aqueous reaction mixture and then add methanol to precipitate the inorganic salts, which can then be removed by filtration.[2] |
| Incorrect Solvent System | A mixed solvent system is required for efficient crystallization. After initial purification, concentrate the aqueous solution of this compound and then add a miscible organic solvent like ethanol to induce crystallization. The final water content should be carefully controlled, for instance, to a range of 7-17%.[3] |
| Suboptimal Crystallization Conditions | After adding the anti-solvent (e.g., ethanol), the solution may need to be heated under reflux for a period (e.g., 1-2 hours) and then slowly cooled to room temperature to allow for crystal formation.[3] |
Issue 3: Final Product Purity Below 99%
-
Problem: The final this compound product does not meet the required purity specifications after purification.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Ion-Exchange | The capacity of the ion-exchange resins may have been exceeded, or the flow rate may have been too high. Ensure that the solution is passed through both a cation and an anion exchanger.[1] The conductivity of the purified solution should be low (e.g., < 40 µS/cm) before proceeding to crystallization.[3] |
| Co-precipitation of Impurities | During crystallization, impurities may co-precipitate with the product. A second crystallization step may be necessary. If the purity of the this compound crystals is below 99.5%, an additional crystallization should be performed.[2] |
| Alternative Purification Strategy | Consider an alternative route where a tert-butyl ester of this compound is synthesized. This intermediate is often easier to purify by crystallization. The purified ester can then be hydrolyzed (e.g., with sodium hydroxide) to yield high-purity this compound.[2][4] |
Experimental Protocols & Workflows
Protocol 1: Carboxymethylation of Substituted Cyclen
-
Dissolve the starting material, 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane, in purified water.
-
Add chloroacetic acid to the solution.
-
Adjust the pH to between 9 and 10 using a 45% NaOH solution.
-
Heat the reaction mixture to 70°C.
-
Maintain the pH at 9-10 by adding NaOH as needed and stir for 12-18 hours.[1][2]
-
After the reaction is complete, cool the mixture and adjust the pH to 5 with HCl.[2]
-
Concentrate the reaction solution under vacuum.
Protocol 2: Purification of Crude this compound
-
Salt Removal: Add methanol (e.g., 800 ml for a ~170g chloroacetic acid reaction scale) to the concentrated crude product. Stir at 60°C for 1 hour, then filter at 40-50°C to remove precipitated inorganic salts.[2]
-
Ion-Exchange Chromatography:
-
Concentrate the filtrate from the previous step and dissolve the residue in purified water.
-
Load the solution onto a cation exchange resin (e.g., IR-120).[2]
-
Wash and elute the product from the resin (e.g., using aqueous ammonia).[2]
-
Pass the eluate through a basic anion exchanger.[3]
-
Monitor the conductivity of the eluate, collecting the fractions with conductivity < 40 µS/cm.[3]
-
-
Crystallization:
-
Concentrate the purified aqueous solution.
-
Add ethanol to adjust the final water content to between 7% and 17%.[3]
-
Heat the mixture to reflux for at least 60-120 minutes.[3]
-
Cool the solution slowly to approximately 20°C to induce crystallization.
-
Isolate the crystals by filtration and wash with ethanol.
-
Dry the final product under vacuum at an elevated temperature (e.g., >50°C).[3]
-
Visualizations
Caption: Workflow for this compound synthesis and purification with key troubleshooting checkpoints.
Caption: Decision logic for the purification of this compound based on initial purity.
References
- 1. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. KR101979836B1 - Process for the preparation of calcothis compound - Google Patents [patents.google.com]
- 3. WO2012143355A1 - Preparation of high-purity gadothis compound - Google Patents [patents.google.com]
- 4. WO2016105172A2 - A method for preparing gadothis compound - Google Patents [patents.google.com]
Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments
Welcome to the Butrol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving "this compound." Given that the term "this compound" can refer to different chemical entities in various research contexts, this guide addresses the most common compounds referred to by this name: this compound (the chelating agent), Gadothis compound (an MRI contrast agent), and Butorphanol (an opioid receptor agonist).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility important?
A1: The term "this compound" can be ambiguous. In many contexts, it refers to the chelating agent with the chemical formula C18H34N4O9, which is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid.[1] This compound is a precursor to Calcothis compound, a calcium complex.[1] In other instances, "this compound" might be used informally to refer to Gadothis compound, a gadolinium-based MRI contrast agent, or Butorphanol, an opioid receptor agonist used in pain management research.[2][3]
Proper solubilization is critical for the accuracy and reproducibility of experiments. In drug development, poor solubility can lead to inconsistent dosing, reduced bioavailability, and inaccurate experimental results. For imaging agents, insolubility can result in artifacts and safety concerns.
Q2: I'm observing precipitation in my experiment. What are the common causes?
A2: Precipitation, the formation of a solid from a solution, can occur for several reasons in experiments with this compound compounds.[4][5][6] Key factors include:
-
Solvent Choice: The solvent may not be appropriate for the specific "this compound" compound you are using.
-
Concentration: The concentration of the compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature: Changes in temperature can significantly affect solubility.
-
pH: The pH of the solution can alter the ionization state of the compound, impacting its solubility.
-
Interactions with Other Components: Other substances in your experimental system could be reacting with the this compound compound to form an insoluble precipitate.
Q3: How can I improve the solubility of this compound in my experiments?
A3: Strategies to enhance solubility depend on the specific this compound compound and the experimental context. General approaches include:
-
Solvent Optimization: Select a solvent or a co-solvent system that is known to be effective for the compound.
-
pH Adjustment: Modify the pH of the solution to a range where the compound is more soluble.
-
Temperature Control: In some cases, gentle heating can increase solubility. However, be cautious of potential degradation of the compound.
-
Use of Solubilizing Agents: Excipients such as surfactants or cyclodextrins can be used to improve solubility, particularly in drug formulation studies.
Troubleshooting Guides
Guide 1: this compound (Chelating Agent - C18H34N4O9)
This guide focuses on the chelating agent used in the synthesis of compounds like Calcothis compound.
Issue: this compound powder is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic water solubility. | Try dissolving in a co-solvent system. A mixture of methanol and water is often used for crystallization, suggesting solubility in this blend.[7] Start with a small amount of methanol and gradually add your aqueous buffer. | The this compound powder should dissolve, forming a clear solution. |
| Incorrect pH. | The molecule has multiple acidic functional groups.[1] Adjust the pH of the solution. Increasing the pH with a suitable base (e.g., NaOH) will deprotonate these groups, increasing polarity and aqueous solubility. | Improved dissolution of the compound in the aqueous buffer. |
| High concentration. | Reduce the concentration of the this compound solution. Refer to any available literature for typical concentration ranges used in similar experiments. | The compound dissolves completely at a lower concentration. |
Guide 2: Gadothis compound
This guide is for researchers using the MRI contrast agent Gadothis compound.
Issue: I am experiencing precipitation when diluting a concentrated Gadothis compound solution.
Gadothis compound is generally known to be a water-soluble and highly hydrophilic compound.[2]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interaction with buffer components. | Certain buffer salts, especially phosphates, can potentially interact with gadolinium complexes. Try using a different buffer system, such as TRIS or HEPES. | The precipitate does not form upon dilution in the alternative buffer. |
| High concentration leading to high osmolality. | Commercially available solutions of Gadothis compound can have high osmolality.[2] When diluting, ensure thorough and gradual mixing to avoid localized areas of supersaturation. | A clear, homogenous solution is obtained after dilution. |
| pH shift upon dilution. | Ensure the pH of the diluent is compatible with the stability of Gadothis compound. The recommended pH is typically neutral. | The solution remains clear and stable after dilution. |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound (Chelating Agent)
This protocol provides a general starting point for dissolving the this compound chelating agent for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Initial Wetting: Add a small volume of a suitable organic co-solvent, such as methanol or ethanol, to wet the powder. Gently swirl the container.
-
Addition of Aqueous Buffer: Slowly add the desired aqueous buffer to the mixture while continuously stirring or vortexing.
-
pH Adjustment: If the compound does not fully dissolve, check the pH of the solution. Adjust the pH upwards using a dilute solution of NaOH (e.g., 0.1 M) until the solid dissolves. Be careful not to raise the pH too high if your experiment is pH-sensitive.
-
Final Volume: Once the this compound is completely dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
Filtration: It is good practice to filter the final solution through a 0.22 µm filter to remove any potential micro-precipitates.
Protocol 2: Handling and Dilution of Gadothis compound
This protocol outlines the proper handling and dilution of concentrated Gadothis compound solutions for experimental use.
-
Aseptic Technique: Use sterile needles and syringes when handling vials of Gadothis compound to maintain sterility.
-
Diluent Selection: Use a sterile, isotonic diluent such as 0.9% sodium chloride (saline) or 5% dextrose in water (D5W), unless your experimental protocol specifies a different buffer.
-
Dilution Procedure:
-
Draw the required volume of the diluent into a sterile syringe.
-
Slowly add the diluent to a sterile container.
-
Draw the required volume of the concentrated Gadothis compound solution into a new sterile syringe.
-
Slowly add the Gadothis compound to the diluent while gently swirling the container to ensure thorough mixing.
-
-
Visual Inspection: Before use, visually inspect the diluted solution for any particulate matter or discoloration. The solution should be clear and colorless.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate logical relationships and workflows relevant to experiments involving these compounds.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Buy this compound | 151852-61-8 [smolecule.com]
- 2. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multiple pathways are responsible to the inhibitory effect of butorphanol on OGD/R-induced apoptosis in AC16 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 5. chm.uri.edu [chm.uri.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. KR101979836B1 - Process for the preparation of calcothis compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Butrol Chelation Reactions
Welcome to the technical support center for Butrol chelation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a macrocyclic chelating agent, chemically known as 2-[4,10-bis(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid. It is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). Its primary application is in the pharmaceutical field, where it serves as a ligand to form highly stable complexes with metal ions. Notable applications include:
-
Gadothis compound: A complex of this compound with gadolinium (Gd³⁺), used as a non-ionic, paramagnetic contrast agent for Magnetic Resonance Imaging (MRI).[1][2]
-
Calcothis compound: A complex with calcium (Ca²⁺), used as an additive in gadothis compound formulations to prevent the release of toxic, free Gd³⁺ ions by chelating any excess this compound ligand.[3]
Q2: What is the difference between thermodynamic and kinetic stability, and why is it important for this compound complexes?
A2: Thermodynamic stability (expressed as the stability constant, log K) refers to the strength of the bond between this compound and the metal ion at equilibrium. Kinetic stability, or inertness, refers to the rate at which the complex dissociates. For medical applications, both are critical. This compound's macrocyclic structure provides high kinetic stability, meaning the metal ion is released very slowly.[4][5][6] This is crucial for gadolinium-based contrast agents to minimize the in-vivo release of toxic free Gd³⁺.[1] While thermodynamically stable, the complex must also be kinetically inert to resist dissociation due to competing ions or changes in pH within the body.[7]
Q3: What is the optimal pH for this compound chelation reactions?
A3: The optimal pH for chelation depends on the metal ion and the stability of the final complex. For many multivalent metal ions, chelation is more effective at a neutral or slightly acidic to mildly alkaline pH. At very low pH, protonation of the carboxylate and amine groups on the this compound ligand can compete with metal binding, reducing chelation efficiency.[7][8] Conversely, at high pH, metal ions may precipitate as insoluble hydroxides, making them unavailable for chelation.[9][10] For Calcothis compound synthesis, the reaction is often performed under heated conditions, and the final pH is adjusted during purification.[11][12]
Q4: How can I purify the final this compound-metal complex?
A4: Purification is a critical step to ensure a high-purity product, free of unreacted this compound, excess metal salts, and reaction byproducts. Common methods include:
-
Crystallization: This is a highly effective method for obtaining high-purity crystalline solids. Solvents like ethanol, isopropanol, or acetone are often used to induce crystallization from an aqueous solution.[12][13]
-
Ion-Exchange Chromatography: This technique is used to remove ionic impurities, including unreacted metal ions and salts.[12][13] For instance, a cation exchange column can be used to capture the product, which is then eluted with a suitable buffer.[11]
-
Nanofiltration: Can be used to purify this compound by separating it from smaller ionic impurities.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Chelation Yield | 1. Suboptimal pH: The reaction pH is too low (protonating the ligand) or too high (precipitating the metal hydroxide).[9][10] 2. Incorrect Stoichiometry: Molar ratio of this compound to metal ion is not optimized. 3. Low Reaction Temperature: The reaction kinetics are too slow at the current temperature. | 1. Adjust pH: Monitor and adjust the pH of the reaction mixture throughout the process. Perform small-scale trials to determine the optimal pH range for your specific metal ion. 2. Optimize Molar Ratio: While a 1:1 molar ratio is theoretical, a slight excess of the ligand may be needed. Titrate the metal salt solution into the this compound solution to ensure efficient complexation. 3. Increase Temperature: Many chelation reactions with macrocyclic ligands require heating to proceed at a reasonable rate. For Calcothis compound synthesis, temperatures of 80-100°C are common.[15] |
| Precipitate Formation | 1. Metal Hydroxide Precipitation: The pH of the solution is too high for the specific metal ion being used.[9] 2. Low Solubility of the Complex: The formed this compound-metal complex may have low solubility in the chosen solvent system. 3. Insoluble Impurities: The starting materials (this compound or metal salt) may contain insoluble impurities. | 1. Control pH: Maintain the pH in a range where the metal ion remains in solution. Adding the metal salt solution slowly to the ligand solution can help prevent localized high concentrations and precipitation. 2. Change Solvent System: If the complex is precipitating, consider using a different solvent or a co-solvent system to improve solubility. 3. Filter Starting Materials: Ensure the purity of your reagents. Dissolve and filter this compound and the metal salt separately before mixing if necessary. |
| Product Contaminated with Free Metal Ions | 1. Incomplete Reaction: The chelation reaction has not gone to completion. 2. Complex Dissociation: The complex may be dissociating during workup or purification steps, especially under harsh pH conditions.[7] 3. Inefficient Purification: The purification method is not adequately removing unreacted metal ions. | 1. Increase Reaction Time/Temp: Ensure the reaction has sufficient time to complete. Monitor reaction progress using techniques like HPLC or mass spectrometry. 2. Maintain Optimal pH: Avoid extreme pH values during purification. Buffer your solutions where appropriate. 3. Use Ion-Exchange Chromatography: A cation exchange resin is highly effective for removing residual free metal cations.[11] |
| Difficulty Crystallizing Final Product | 1. Presence of Impurities: Impurities can significantly inhibit crystallization. This compound itself is difficult to crystallize.[11] 2. Incorrect Solvent System: The chosen solvent/anti-solvent system is not optimal for inducing crystallization. 3. Supersaturation Not Reached: The concentration of the complex is too low. | 1. Improve Purity: Purify the reaction mixture before attempting crystallization, for example, by using ion-exchange chromatography.[13] 2. Screen Solvents: Experiment with different anti-solvents (e.g., ethanol, isopropanol, acetone) and temperatures to find the ideal conditions for crystallization.[12] 3. Concentrate the Solution: Carefully evaporate the solvent to achieve a supersaturated solution before adding the anti-solvent and cooling. |
Experimental Protocols
Protocol 1: General Synthesis of Calcothis compound (Calcium-Butrol Complex)
This protocol is a generalized procedure based on methodologies described in patent literature.[11][14][15]
-
Dissolution: Dissolve high-purity this compound in deionized water in a suitable reaction vessel equipped with a stirrer and temperature control.
-
Addition of Calcium Source: Add a calcium salt, such as calcium carbonate (CaCO₃) or calcium chloride (CaCl₂), to the this compound solution in stoichiometric portions. A typical molar ratio is approximately 1:1 (this compound:Ca²⁺).[14]
-
Reaction: Heat the reaction mixture to between 80°C and 100°C while stirring.[15] Maintain this temperature for 1-3 hours to ensure the reaction goes to completion.
-
Cooling and pH Adjustment: Cool the mixture to room temperature. The pH may be adjusted if necessary during the purification steps.
-
Purification (Carbon Treatment): Add activated carbon to the solution and stir for approximately one hour at room temperature to remove color and other impurities. Filter off the carbon.[11]
-
Purification (Ion Exchange): For higher purity, pass the filtrate through a suitable ion-exchange column to remove any unreacted ions.
-
Crystallization: Concentrate the purified solution by evaporation. Add an anti-solvent such as ethanol or acetone to induce crystallization.[14]
-
Isolation and Drying: Cool the mixture to facilitate complete crystallization. Filter the resulting solid, wash with the anti-solvent, and dry under vacuum to yield the final Calcothis compound product.
-
Quality Control: Analyze the final product for purity using HPLC and for identity using mass spectrometry or NMR.
Visualizations
Chelation Reaction Workflow
Caption: General workflow for a this compound chelation reaction.
Troubleshooting Logic for Low Chelation Yield
Caption: Troubleshooting flowchart for low yield in this compound chelation.
This compound Chelation Concept
Caption: Conceptual diagram of a metal ion chelated by this compound.
References
- 1. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Gadolinium chelate with DO3A conjugated 2-(diphenylphosphoryl)-ethyldiphenylphosphonium cation as potential tumor-selective MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.beloit.edu [chemistry.beloit.edu]
- 11. Process for the preparation of calcothis compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. EP2599777A1 - Process for the preparation of Calcothis compound - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. data.epo.org [data.epo.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Butrol Metal Complex Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Butrol metal complexes. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges observed during synthesis, purification, and experimental application.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of this compound metal complex instability?
A1: Instability in this compound metal complexes can manifest in several ways. Common observations include a change in the solution's color over time, the formation of a precipitate, or a decrease in the expected biological activity or analytical signal.[1] An unexpected color may suggest the formation of a different complex, a change in the metal ion's oxidation state, or decomposition of the ligand itself.[1]
Q2: How does pH affect the stability of my this compound metal complex?
A2: The pH of the reaction medium is a critical factor, especially in aqueous solutions or when using ligands with acidic or basic functional groups.[2] The protonation state of the this compound ligand can significantly influence its ability to chelate the metal ion. Deviations from the optimal pH range can lead to incomplete complex formation or dissociation of the complex. It is crucial to buffer the solution to the optimal pH for the specific metal-Butrol combination.
Q3: Can the choice of solvent impact the stability of the complex?
A3: Yes, the solvent plays a crucial role.[1] A coordinating solvent might compete with the this compound ligand for binding to the metal ion, which can lead to lower yields or the formation of a solvent-adduct complex.[1][3] Conversely, a non-coordinating solvent might lead to precipitation if the complex is not sufficiently soluble. It is often necessary to screen a range of solvents to find the one that provides the best balance of solubility and stability.
Q4: My this compound complex is precipitating out of solution. What can I do?
A4: Premature precipitation can be due to several factors, including low solubility of the complex, incorrect solvent choice, or a change in temperature that affects solubility.[2] To address this, you could try changing the solvent to one with a different polarity or using a solvent mixture.[2] Modifying the this compound ligand by introducing solubilizing groups could also improve the solubility of the resulting complex.[4] In some cases, precipitation can be used to your advantage for purification if the impurities remain in solution.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common instability issues with this compound metal complexes.
Problem 1: Low Yield of the this compound Metal Complex
Low yields are a frequent issue in metal complex synthesis. The following workflow can help identify and resolve the root cause.[1]
Caption: Troubleshooting workflow for low product yield in this compound metal complex synthesis.
Problem 2: Unexpected Color Change or Degradation
An unforeseen color change can be indicative of complex degradation or the formation of an unintended species.[1]
| Observation | Potential Cause | Recommended Action |
| Gradual fading of color | Dissociation of the complex | Re-evaluate solvent and pH. Consider if light sensitivity is a factor and protect the reaction from light. |
| Shift to a different, stable color | Formation of a different complex stoichiometry or geometry | Characterize the new species. Vary the metal-to-ligand ratio to favor the desired complex.[1] |
| Darkening or formation of brown/black precipitate | Oxidation of the metal ion or decomposition of the ligand | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.[2] |
Problem 3: Inconsistent Biological or Analytical Results
Variability in experimental outcomes often points to an unstable complex that is changing over the course of the experiment.
References
Technical Support Center: Butrol Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine Butrol purification protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound purification process using affinity chromatography.
Issue 1: Low or No Yield of this compound
If you are experiencing a low or complete absence of this compound in your final eluate, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Optimize lysis buffer with protease inhibitors. Consider mechanical disruption methods like sonication or French press. |
| Incorrect Buffer pH | Ensure the pH of all buffers (lysis, wash, elution) is within the optimal range for this compound binding (typically 7.0-8.0). |
| Suboptimal Wash Steps | Decrease the stringency of the wash buffer (e.g., lower the concentration of the competing agent). |
| Inefficient Elution | Increase the concentration of the eluting agent or decrease the pH of the elution buffer to disrupt binding. |
| This compound Degradation | Add protease inhibitors to all buffers and keep samples on ice or at 4°C throughout the purification process. |
Issue 2: Presence of Contaminants in the Final Eluate
High levels of contaminating proteins in your purified this compound sample can interfere with downstream applications. The following table outlines common causes and their remedies.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. |
| Wash Buffer Too Mild | Increase the concentration of the competing agent (e.g., imidazole in His-tagged protein purification) in the wash buffer to remove non-specifically bound proteins. |
| Non-Specific Binding | Add a non-ionic detergent (e.g., 0.1% Triton X-100) or increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to reduce hydrophobic interactions. |
| Protease Activity | Ensure protease inhibitors are present in your lysis buffer to prevent co-purification of protein fragments. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound purification issues.
A flowchart for troubleshooting common issues in this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the binding of this compound to the affinity resin?
The optimal pH for this compound binding is typically between 7.0 and 8.0. It is recommended to perform a pH optimization experiment to determine the ideal condition for your specific construct.
Q2: Can I reuse the affinity chromatography column?
Yes, most affinity chromatography columns can be regenerated and reused. Follow the manufacturer's protocol for stripping, cleaning, and recharging the resin. The number of times a column can be reused will depend on the nature of the samples and the cleaning procedure.
Q3: How can I prevent this compound from precipitating during purification?
Precipitation can be caused by high protein concentration, incorrect buffer composition, or improper storage. To prevent this, you can:
-
Add stabilizing agents such as glycerol (5-10%) or arginine (50-100 mM) to your buffers.
-
Work at a lower protein concentration.
-
Ensure the pH of the buffer is not at the isoelectric point (pI) of this compound.
-
Store the purified this compound at appropriate temperatures (e.g., -80°C for long-term storage).
Q4: What are the best practices for sample preparation before loading onto the column?
Proper sample preparation is critical for a successful purification. Key steps include:
-
Clarification: Centrifuge the cell lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining particulate matter that could clog the column.
-
Buffer Exchange: Ensure the sample is in the correct binding buffer before loading.
Sample Preparation Workflow
A diagram illustrating the recommended workflow for sample preparation.
Experimental Protocols
Protocol 1: Standard this compound Affinity Purification
This protocol provides a general methodology for the purification of this compound using an affinity resin.
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.5).
-
Sample Loading: Load the clarified and filtered cell lysate onto the equilibrated column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 10-20 CV of wash buffer (e.g., binding buffer with a low concentration of a competing agent) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound with 3-5 CV of elution buffer (e.g., binding buffer with a high concentration of a competing agent or a low pH).
-
Analysis: Analyze the collected fractions using SDS-PAGE to check for purity and determine which fractions to pool.
Protocol 2: On-Column Refolding of this compound
If this compound is expressed in inclusion bodies, on-column refolding can be an effective strategy.
-
Solubilization: Solubilize the inclusion bodies in a strong denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Binding: Bind the solubilized, denatured this compound to the affinity column under denaturing conditions.
-
Refolding: Gradually exchange the denaturing buffer with a refolding buffer (typically a native buffer) over several column volumes to allow this compound to refold while bound to the resin.
-
Washing and Elution: Proceed with the standard wash and elution steps as described in Protocol 1.
Technical Support Center: Scaling Up Butrol (Gadobutrol) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the scale-up of Butrol (Gadothis compound) production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Reaction Yield
Q1: Our this compound synthesis is resulting in a lower than expected yield after scaling up from the lab to a pilot plant. What are the potential causes and how can we troubleshoot this?
A1: Low yields during scale-up are a common challenge in pharmaceutical manufacturing.[1] Several factors, ranging from reaction kinetics to equipment differences, can contribute to this issue. A systematic approach is necessary to identify and resolve the root cause.
Potential Causes & Troubleshooting Steps:
-
Inadequate Mixing: Mixing efficiency often decreases with increasing vessel size.[1] This can lead to localized temperature gradients and concentration differences, promoting side reactions.
-
Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration in the larger reactor. Consider using process analytical technology (PAT) to monitor reaction homogeneity in real-time.[1]
-
-
Poor Temperature Control: Heat transfer is less efficient in larger reactors, which can lead to temperature deviations from the optimal range, affecting reaction kinetics and favoring byproduct formation.[1][2]
-
Solution: Characterize the thermal profile of the scaled-up reactor. Adjust the heating/cooling jacket parameters and consider implementing a more responsive temperature control system.
-
-
Impure Reactants or Solvents: The quality of raw materials can significantly impact yield.[3] Impurities can interfere with the catalyst or participate in side reactions.
-
Solution: Qualify all raw materials and solvents for purity before use. Ensure that certificates of analysis meet the required specifications.
-
-
Suboptimal Reaction Parameters: Parameters optimized at the lab scale may not be optimal for a larger scale.
-
Solution: Re-optimize critical parameters such as temperature, pressure, pH, and reaction time at the pilot scale. Design of Experiments (DoE) can be a valuable tool for this purpose.
-
-
Product Loss During Workup and Purification: Transfer losses and inefficient purification can significantly reduce the isolated yield.[2][3]
-
Solution: Review each step of the workup and purification process. Ensure efficient extraction and phase separation. Optimize chromatography conditions to maximize recovery without compromising purity.
-
Issue 2: High Impurity Profile
Q2: We are observing a higher level of impurities in our scaled-up batches of this compound compared to the lab-scale synthesis. How can we identify and control these impurities?
A2: Controlling impurities is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Regulatory agencies have strict guidelines on impurity levels.[4][5] An effective impurity control strategy involves identification, quantification, and mitigation.
Impurity Identification and Control:
-
Impurity Profiling: The first step is to identify the chemical structure of the impurities.
-
Methodology: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize unknown peaks in your chromatogram.[4] A list of known Gadothis compound impurities can be found in various pharmacopeias and scientific literature.[6][7][8]
-
-
Source of Impurities: Impurities can originate from starting materials, intermediates, side reactions, or degradation products.[5]
-
Troubleshooting:
-
Starting Materials: Analyze the impurity profile of your starting materials and intermediates.
-
Side Reactions: Re-evaluate the reaction conditions. Elevated temperatures or incorrect stoichiometry can lead to an increase in side products.[9]
-
Degradation: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Conduct forced degradation studies to understand the degradation pathways.[10]
-
-
-
Control Strategies:
-
Reaction Optimization: Adjust reaction parameters to minimize the formation of specific impurities. This could involve changing the solvent, catalyst, temperature, or reaction time.[11]
-
Purification Process: Develop a robust purification process to effectively remove impurities. This may involve recrystallization, column chromatography, or the use of an Agitated Nutsche Filter Dryer (ANFD) for efficient solid-liquid separation and washing.[2]
-
Specification Setting: Establish acceptance criteria for all raw materials, intermediates, and the final product based on regulatory guidelines.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the most common analytical technique for assessing the purity of this compound? A: The most common and robust analytical technique is stability-indicating reversed-phase Ultra-Performance Liquid Chromatography (UPLC) or HPLC with UV detection.[7][10] These methods are capable of separating this compound from its potential impurities and degradation products.
Q: What are some of the known impurities of this compound (Gadothis compound)? A: Several impurities have been identified, often designated by letters in pharmacopeias (e.g., Gadothis compound EP Impurity A, B, C).[7] These can include related substances from the synthesis or degradation products. For example, Impurity B is identified as 2,2′,2″-[10-[(1RS,2SR)-2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid.[6][8]
Q: How critical is the quality of the starting macrocyclic ligand (DO3A-butrol ligand) in the synthesis of this compound? A: The purity of the macrocyclic ligand is paramount. Impurities in the ligand will likely carry through the synthesis or lead to the formation of related substance impurities in the final Gadothis compound product. Rigorous quality control of this starting material is essential.
Q: Can the gadolinium source affect the quality of the final this compound product? A: Yes. The gadolinium source (e.g., gadolinium oxide) must be of high purity. The presence of other metal ions can lead to the formation of corresponding metal complexes, which can be difficult to remove and may have toxicological implications.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis (Illustrative)
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Recommended Control Range |
| Reaction Temperature | 80 ± 2 °C | 80 ± 5 °C | 78 - 82 °C |
| Reaction Time | 4 hours | 6 hours | 4 - 8 hours |
| pH | 6.5 - 7.0 | 6.5 - 7.5 | 6.8 - 7.2 |
| Agitation Speed | 300 RPM | 150 RPM | Reactor specific; ensure homogeneity |
| Reactant Molar Ratio | 1 : 1.05 (Ligand:Gd) | 1 : 1.05 (Ligand:Gd) | 1 : 1.02 - 1.08 |
Table 2: Impurity Acceptance Criteria (Based on ICH Guidelines - Illustrative)
| Impurity | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Any single unknown impurity | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% |
| Any single known impurity | ≥ 0.05% | - | - |
| Total Impurities | - | - | Not more than 0.5% |
| Note: Thresholds are illustrative and should be established based on the maximum daily dose and specific regulatory filings.[4] |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by UPLC
This protocol provides a general method for the quantitative estimation of this compound and its related substances.[10]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm) or equivalent.
-
Mobile Phase:
-
Mobile Phase A: pH 3.8 Ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.
-
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 195 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Prepare reference standards for this compound and any known impurities at appropriate concentrations.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the reference standards and the sample solution.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the reference standards.
-
-
System Suitability: Perform system suitability tests (e.g., tailing factor, theoretical plates, and repeatability) to ensure the validity of the analytical run.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues.
Caption: A logical workflow for analyzing and controlling impurities.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. azom.com [azom.com]
- 3. How To [chem.rochester.edu]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. veeprho.com [veeprho.com]
- 7. bbrc.in [bbrc.in]
- 8. Gadothis compound EP Impurity B | 138168-36-2 | SynZeal [synzeal.com]
- 9. biotage.com [biotage.com]
- 10. jchr.org [jchr.org]
- 11. Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the release of free gadolinium ions from Butrol complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the release of free gadolinium ions (Gd³⁺) from Butrol (gadothis compound) complexes during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of free gadolinium release from this compound?
A1: The primary mechanism for the release of free gadolinium ions from the this compound complex is a process called transmetallation .[1][2] This occurs when endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe³⁺), compete with the gadolinium ion for the this compound ligand.[1][2][3] Due to its macrocyclic structure, this compound possesses high thermodynamic and kinetic stability, making it significantly less susceptible to dissociation compared to linear gadolinium-based contrast agents.[4][5][6][7][8] However, under certain physiological or experimental conditions, transmetallation can still occur to a limited extent.
Q2: What factors can influence the stability of the this compound complex?
A2: The stability of the this compound complex can be influenced by several factors:
-
pH: A highly acidic environment can accelerate the dissociation of the gadolinium ion from the this compound ligand.[9]
-
Presence of Competing Endogenous Ions: Elevated concentrations of metal ions like zinc, copper, and iron can increase the likelihood of transmetallation.[1][2][3]
-
Presence of Other Chelating Agents: If other chelating agents are present in the experimental system, they may compete for the gadolinium ion, although the high stability of this compound makes this less likely.
Q3: How does the stability of this compound compare to other gadolinium-based contrast agents (GBCAs)?
A3: this compound, being a macrocyclic GBCA, is significantly more stable and less prone to releasing free gadolinium than linear GBCAs.[2][7][10][11] The rigid, cage-like structure of the macrocyclic ligand tightly encapsulates the gadolinium ion, providing high kinetic inertness.[4][12]
Q4: What are the potential consequences of free gadolinium release in my experiments?
A4: The release of free, unchelated gadolinium (Gd³⁺) is undesirable due to its toxicity.[10] In a research context, the presence of free Gd³⁺ can lead to inaccurate experimental results, particularly in studies involving cellular toxicity, ion channel interactions, or other biological processes that can be affected by heavy metal ions.
Troubleshooting Guide
Issue: Suspected release of free gadolinium in my experimental setup.
This guide will help you identify potential causes and provide solutions to minimize the release of free Gd³⁺ from this compound.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Acidic Experimental Conditions | 1. Measure the pH of all buffers and solutions that come into contact with the this compound complex.2. Review your experimental protocol for any steps that might lead to a decrease in pH. | 1. Adjust the pH of all solutions to a physiological range (typically pH 7.4) before introducing this compound.2. Use buffered solutions to maintain a stable pH throughout the experiment. |
| High Concentration of Competing Metal Ions | 1. Analyze your cell culture media, buffers, or other reagents for the concentration of potentially competing metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).2. Consider if your experimental model inherently involves high levels of these ions. | 1. If possible, use media and buffers with defined and minimal concentrations of competing metal ions.2. If high concentrations of competing ions are unavoidable, consider the use of a metal chelator specific to the competing ion, ensuring it does not interact with the this compound complex. |
| Improper Storage of this compound Solution | 1. Verify the storage conditions of your this compound stock solution (temperature, light exposure).2. Check the expiration date of the product. | 1. Store this compound solutions according to the manufacturer's instructions, typically at a controlled room temperature and protected from light.2. Do not use expired this compound. |
| Contamination of Experimental System | 1. Review all glassware and equipment for potential sources of metal ion contamination. | 1. Use metal-free labware or ensure thorough cleaning and rinsing of all equipment with deionized water. |
Data Presentation
The stability of gadolinium complexes is a critical factor in preventing the release of free Gd³⁺. The following tables summarize quantitative data on the stability of this compound under different conditions.
Table 1: Dissociation Half-Lives of Various Macrocyclic GBCAs at pH 1.2 and 37°C
| Gadolinium-Based Contrast Agent | Dissociation Half-Life |
| Gadoquatrane | 28.6 days |
| Gadopiclenol | 14.2 days |
| Gadoterate | 2.7 days |
| Gadothis compound (this compound) | 14.1 hours |
| Gadoteridol | 2.2 hours |
Data sourced from a comparative in vitro study. A longer dissociation half-life indicates greater stability under acidic stress.[5]
Table 2: Percentage of Dissociated Gd³⁺ from Macrocyclic GBCAs in Human Plasma at pH 7.4 after 15 Days
| Gadolinium-Based Contrast Agent | Dissociated Gd³⁺ (%) |
| Gadoquatrane | < 0.01% (Below Limit of Quantification) |
| Gadoterate | < 0.01% (Below Limit of Quantification) |
| Gadothis compound (this compound) | 0.12% |
| Gadopiclenol | 0.20% |
| Gadoteridol | 0.20% |
This data demonstrates the high stability of this compound under physiological conditions, with minimal release of free gadolinium over an extended period.[5]
Experimental Protocols
Protocol 1: Quantification of Free Gadolinium using HPLC-ICP-MS
This protocol outlines a general method for the separation and quantification of free Gd³⁺ from the intact this compound complex using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
1. Principle: HPLC separates the small, free Gd³⁺ ions from the larger, chelated this compound complex based on their different interactions with the stationary phase. The eluent from the HPLC is then introduced into the ICP-MS, which atomizes and ionizes the sample, allowing for highly sensitive and specific detection of gadolinium isotopes.
2. Materials:
-
HPLC system with a suitable column (e.g., C18 reversed-phase)
-
ICP-MS system
-
Gadolinium standard solution (for calibration)
-
This compound sample
-
Mobile phase (e.g., 10 mM ammonium acetate in water with a small percentage of acetonitrile, pH adjusted)
-
Nitric acid (for sample digestion and ICP-MS tuning)
-
Deionized water
3. Methodology:
-
Sample Preparation:
-
Dilute the this compound sample in the mobile phase to a suitable concentration for analysis.
-
For biological matrices (e.g., serum, plasma), a sample clean-up step such as protein precipitation with acetonitrile or solid-phase extraction may be necessary to remove interfering substances.
-
-
HPLC Separation:
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the prepared sample onto the column.
-
Run an isocratic or gradient elution program to separate the free Gd³⁺ from the this compound complex. The free Gd³⁺ will typically elute earlier than the larger complex.
-
-
ICP-MS Detection:
-
Introduce the eluent from the HPLC system into the ICP-MS nebulizer.
-
Monitor the signal for gadolinium isotopes (e.g., ¹⁵⁸Gd).
-
Generate a chromatogram showing the intensity of the gadolinium signal over time.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the gadolinium standard.
-
Integrate the peak area corresponding to the free Gd³⁺ in the sample chromatogram.
-
Calculate the concentration of free Gd³⁺ in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Colorimetric Determination of Free Gadolinium using Xylenol Orange
1. Principle: Xylenol orange is a colorimetric indicator that forms a colored complex with free lanthanide ions, including Gd³⁺. The absorbance of this complex can be measured using a UV-Vis spectrophotometer, and the concentration of free Gd³⁺ can be determined by comparison to a standard curve.
2. Materials:
-
UV-Vis spectrophotometer
-
Xylenol orange solution (e.g., 3 mg in 250 mL of acetate buffer)
-
Acetate buffer (50 mM, pH 5.8)
-
Gadolinium standard solution
-
This compound sample
3. Methodology:
-
Preparation of Xylenol Orange Reagent: Dissolve xylenol orange in the acetate buffer to the desired concentration.
-
Calibration Curve:
-
Prepare a series of gadolinium standards of known concentrations in the acetate buffer.
-
To each standard, add a fixed volume of the xylenol orange reagent.
-
Allow the color to develop for a set amount of time (e.g., 15 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for the Gd³⁺-xylenol orange complex (typically around 573 nm).
-
Plot a graph of absorbance versus gadolinium concentration to create a calibration curve.
-
-
Sample Analysis:
-
Add a known volume of the this compound sample to a cuvette.
-
Add the same fixed volume of the xylenol orange reagent as used for the standards.
-
Allow the color to develop for the same amount of time.
-
Measure the absorbance at the same wavelength.
-
-
Calculation:
-
Determine the concentration of free Gd³⁺ in the sample by interpolating its absorbance value on the calibration curve.
-
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadothis compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to determine free Gd and free ligand in solution of Gd chelates. A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing the hydrophilicity of Butrol derivatives
Welcome to the Technical Support Center for Butrol derivatives. This resource is designed for researchers, scientists, and drug development professionals working with this compound (commonly known as Gadothis compound) and related macrocyclic contrast agents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, formulation, and experimental use, with a focus on understanding and maintaining the compound's critical hydrophilic properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrophilicity important?
A1: this compound, or Gadothis compound, is a nonionic, paramagnetic contrast agent used in Magnetic Resonance Imaging (MRI).[1][2] It is a gadolinium (Gd)-based chelate with a macrocyclic framework.[1][2] Its high hydrophilicity is a key design feature, achieved by attaching a trihydroxybutyl group to the macrocyclic ligand.[1][2] This high water solubility is associated with very low protein binding and good biological tolerance, which are crucial for its safety and efficacy as a contrast agent.[1][2]
Q2: How is the hydrophilicity of this compound derivatives quantified?
A2: The hydrophilicity of a compound is typically quantified using the partition coefficient (LogP) or distribution coefficient (LogD). LogP is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (like n-octanol or n-butanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[3][4] A negative LogP value indicates that the compound is more soluble in the aqueous phase, meaning it is hydrophilic.[3][4] For instance, Gadothis compound has a very low partition coefficient of approximately 0.006 between n-butanol and buffer at pH 7.6, underscoring its highly hydrophilic nature.[2]
Q3: My synthesized this compound derivative appears to have low aqueous solubility. What are the potential causes?
A3: While this compound itself is highly water-soluble, issues with derivatives can arise from several factors:
-
Incomplete Synthesis: The hydrophilic side chains may not have been correctly attached to the macrocyclic ring.
-
Impurities: The presence of nonpolar impurities or byproducts from the synthesis can significantly reduce the overall solubility of the sample.
-
Incorrect pH: The pH of the aqueous solution can affect the solubility of ionizable compounds. Although this compound is nonionic, pH can influence the protonation state of any acidic or basic functional groups in a modified derivative.
-
Aggregation: The molecules may be aggregating in solution, reducing their effective solubility.
Q4: What general strategies can be employed to increase the hydrophilicity of novel this compound derivatives?
A4: To enhance the hydrophilicity of new derivatives based on the this compound scaffold, consider the following structural modifications:
-
Introduction of Polar Functional Groups: Incorporating groups such as hydroxyl (-OH), carboxyl (-COOH), or polyethylene glycol (PEG) chains can increase water solubility.[5] The trihydroxybutyl group in Gadothis compound is a prime example of this strategy.[1][2]
-
Salt Formation: For derivatives with ionizable groups, forming a salt can significantly improve aqueous solubility.
-
Prodrug Approach: A less active, more soluble derivative (prodrug) can be synthesized, which is then converted to the active form in vivo.[5]
Troubleshooting Guides
Issue 1: Unexpected Precipitation of a this compound Derivative in Aqueous Buffer
Problem: A newly synthesized this compound derivative, expected to be hydrophilic, precipitates when dissolved in an aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Purity of the Compound | Analyze the sample for impurities using High-Performance Liquid Chromatography (HPLC). Purify the compound using appropriate chromatographic techniques. |
| Incorrect Buffer pH | Measure the pH of the buffer. If the derivative has ionizable groups, adjust the pH to a range where the compound is most soluble. |
| Exceeded Solubility Limit | Determine the intrinsic solubility of the compound. Prepare solutions at lower concentrations. |
| Compound Aggregation | Use sonication or vortexing to break up aggregates. Consider adding a small amount of a biocompatible surfactant or co-solvent, but be mindful of its potential impact on downstream experiments. |
Issue 2: Inconsistent Results in Biological Assays
Problem: A this compound derivative shows variable efficacy or toxicity in cell-based or in vivo experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability due to Insufficient Hydrophilicity | Re-evaluate the hydrophilicity of the compound using LogP or LogD measurements. If hydrophilicity is insufficient, consider chemical modification to add more polar groups. |
| Interaction with Assay Components | Run control experiments to check for interactions between the this compound derivative and other components of the assay medium (e.g., proteins, salts). |
| Instability of the Compound | Assess the stability of the compound in the assay buffer over the time course of the experiment. Degradation could lead to a loss of activity or the formation of toxic byproducts. |
Data Presentation
The following table summarizes the relaxivity values for several macrocyclic gadolinium-based contrast agents. While not a direct measure of hydrophilicity, relaxivity is a key performance parameter for MRI contrast agents and is influenced by the molecule's interaction with water.
| Contrast Agent | r1 Relaxivity in Human Plasma at 1.5 T [L/(mmol·s)] | r1 Relaxivity in Human Plasma at 3 T [L/(mmol·s)] | r1 Relaxivity in Human Plasma at 7 T [L/(mmol·s)] | r1 Relaxivity in Human Blood at 3 T [L/(mmol·s)] |
| Gadothis compound | 4.78 ± 0.12 | 4.97 ± 0.59 | 3.83 ± 0.24 | 3.47 ± 0.16 |
| Gadoteridol | 3.80 ± 0.10 | 3.28 ± 0.09 | 3.21 ± 0.07 | 2.61 ± 0.16 |
| Gadoterate | 3.32 ± 0.13 | 3.00 ± 0.13 | 2.84 ± 0.09 | 2.72 ± 0.17 |
| Data sourced from a comparative study on the relaxivities of macrocyclic gadolinium-based contrast agents.[6] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Gadothis compound
This protocol is a simplified representation of a common synthesis route for Gadothis compound, focusing on the key steps to achieve a highly hydrophilic product.
-
Alkylation of Cyclen Mono-formaldehyde: Start with cyclen mono-formaldehyde as the raw material. Perform an alkylation reaction with tert-butyl bromoacetate.[7]
-
Hydrolysis: Hydrolyze the alkylation product to obtain a tricarboxylate intermediate.[7] This step can be carried out under acidic or alkaline conditions.[7]
-
Reaction with Dioxabicyclo-octane: React the tricarboxylate intermediate with 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane to introduce the dihydroxybutyl moiety, which is crucial for high hydrophilicity.[7][8]
-
Complexation with Gadolinium: Perform a complexation reaction with a gadolinium ion source, such as gadolinium oxide, in water at an elevated temperature (e.g., 80-100°C).[2][7]
-
Purification: Purify the crude Gadothis compound product. This may involve the use of ion-exchange resins and recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) to achieve high purity (>99.8% by HPLC).[7][9]
Protocol 2: Determination of n-Octanol/Water Partition Coefficient (LogP)
This protocol outlines the "shake flask" method for determining the LogP of a this compound derivative.
-
Preparation of Phases: Prepare a phosphate buffer solution at a specific pH (e.g., 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer. Allow the two phases to separate for at least 24 hours.
-
Sample Preparation: Accurately weigh the this compound derivative and dissolve it in a 50/50 mixture of the prepared n-octanol and buffer phases.
-
Equilibration: Vigorously shake the sample mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases. After shaking, allow the phases to separate completely for at least 24 hours.
-
Analysis: Carefully take an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the this compound derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Smart Contrast Agents for Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108047151B - A kind of preparation method of high yield gadothis compound - Google Patents [patents.google.com]
- 8. Method for preparing high-purity Gadothis compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2012143355A1 - Preparation of high-purity gadothis compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing the In Vivo Stability of Butrol-Based Agents
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the in vivo stability of Butrol-based agents, primarily focusing on gadolinium-based contrast agents (GBCAs) like Gadothis compound.
Frequently Asked Questions (FAQs)
Q1: What are "this compound-based agents" and what is the primary concern regarding their in vivo stability?
A1: this compound-based agents are coordination complexes where the this compound ligand, a macrocyclic chelator, encapsulates a metal ion.[1] The most prominent example is Gadothis compound, an MRI contrast agent, where the this compound ligand cages a gadolinium(III) ion (Gd³⁺).[2] The primary in vivo stability concern is the dissociation of the complex, which can release the toxic free Gd³⁺ ion into the body.[3] Therefore, enhancing stability means preventing the release of this ion.[4]
Q2: What is the main mechanism of instability for this compound-based agents in vivo?
A2: The primary mechanism of instability is transmetallation .[5][6] This occurs when endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), or calcium (Ca²⁺), compete with and displace the Gd³⁺ ion from the this compound ligand.[1][7] Proton-assisted dissociation, especially in acidic environments, can also contribute to instability, although it is less significant at physiological pH.[7]
Q3: How does the macrocyclic structure of this compound contribute to its stability?
A3: The this compound ligand has a macrocyclic (cage-like) structure that physically entraps the Gd³⁺ ion.[8][9] This structure provides high kinetic inertness, meaning the rate of dissociation is very slow.[7][10] Compared to linear chelators, macrocyclic agents like Gadothis compound have a significantly lower propensity to release gadolinium in vivo, placing them in the lowest-risk category for gadolinium-related toxicity.[4][11][12]
Q4: What are "thermodynamic stability" and "kinetic inertness," and which is more relevant for in vivo performance?
A4:
-
Thermodynamic stability (measured by the stability constant, log K) refers to the equilibrium state of the chelate and the free ions.
-
Kinetic inertness refers to the speed (or rate) at which this equilibrium is reached.[10]
For GBCAs, kinetic inertness is the more clinically relevant parameter .[4][12] An agent can be thermodynamically stable but dissociate quickly (kinetically labile). The slow dissociation rate (high kinetic inertness) of macrocyclic agents like Gadothis compound is crucial for their safety, as the agent is typically eliminated from the body before significant dissociation can occur.[4]
Q5: How can the formulation of a Gadothis compound agent affect its stability?
A5: The formulation is critical for maintaining stability during storage and administration. Key factors include:
-
pH: The solution must be buffered to a physiological pH (around 7.4) to prevent acid-assisted dissociation.[13]
-
Excipients: Adding a small excess of a competing chelator (like Calcothis compound) can help scavenge any trace amounts of free metal impurities in the formulation, preventing them from displacing Gd³⁺ from Gadothis compound.[13]
-
Concentration: Gadothis compound is formulated at a higher concentration (1.0 M) than many other GBCAs, which reduces injection volume but requires careful control of viscosity and osmolality.[11][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during preclinical or in vivo experiments with this compound-based agents.
Problem 1: Evidence of Gd³⁺ release (e.g., unexpected toxicity, high tissue retention in biodistribution studies).
| Potential Cause | Troubleshooting Step |
| Transmetallation by endogenous ions | Verify the kinetic inertness of your specific batch. Ensure the agent is administered promptly after preparation to minimize exposure to potential competing ions in the formulation vehicle. |
| Low pH Environment | Check the pH of your formulation vehicle. Ensure it is buffered to ~7.4. Acidic conditions can accelerate the dissociation of the Gd³⁺ ion.[15] |
| Impure Agent | Analyze the agent for the presence of free, unbound Gd³⁺ before administration. Use purification methods like chromatography if necessary. |
| Incorrect Formulation | Review the formulation components. Avoid excipients that may contain competing metal ions. Ensure appropriate buffering capacity. |
Problem 2: Inconsistent results in relaxivity or imaging performance.
| Potential Cause | Troubleshooting Step |
| Agent Aggregation | Analyze the particle size and polydispersity of your formulation. Aggregation can alter the agent's interaction with water molecules and affect relaxivity. |
| Interaction with Biological Components | Assess for non-specific binding to plasma proteins or other biological macromolecules, which can alter the relaxivity of the agent. Gadothis compound itself has very low protein binding.[16] |
| Formulation Instability | Check the stability of your formulation over time and under experimental conditions (temperature, light exposure). Degradation could lead to variable performance. |
Data Presentation: Stability of Macrocyclic GBCAs
The following tables summarize key stability and property data for Gadothis compound and other common macrocyclic gadolinium-based contrast agents.
Table 1: Kinetic Stability of Macrocyclic GBCAs in Acidic Conditions (pH 1.2, 37°C)
| Agent | Chelate Structure | Dissociation Half-Life (t½) |
| Gadothis compound | Macrocyclic (Neutral) | 14.1 hours |
| Gadoteridol | Macrocyclic (Neutral) | 2.2 hours |
| Gadoterate | Macrocyclic (Ionic) | 2.7 days |
| Gadopiclenol | Macrocyclic (Ionic) | 14.2 days |
| Gadoquatrane | Macrocyclic (Ionic) | 28.6 days |
| Data sourced from a comparative study assessing kinetic inertness.[17] This assay represents a stress condition to compare the relative stability of different chelates. |
Table 2: Gd³⁺ Release from Macrocyclic GBCAs in Human Plasma (pH 7.4, 37°C)
| Agent | % Gd³⁺ Released after 15 Days | Initial Dissociation Rate (%/day) |
| Gadothis compound | 0.12% | 0.008 |
| Gadoteridol | 0.20% | 0.014 |
| Gadopiclenol | 0.20% | 0.014 |
| Gadoterate | < 0.01% (Below LLOQ) | Not Determined |
| Gadoquatrane | < 0.01% (Below LLOQ) | Not Determined |
| LLOQ = Lower Limit of Quantification. Data sourced from a study on the stability of a novel GBCA compared to approved agents.[17] This demonstrates the high stability of macrocyclic agents under physiological conditions. |
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying the cause of unexpected toxicity.
Caption: The process of transmetallation leading to toxic Gd³⁺ release.
Experimental Protocols
1. Protocol: In Vitro Plasma Stability Assay for this compound-Based Agents
This protocol is designed to assess the stability of a this compound-based agent by measuring the release of free Gd³⁺ over time when incubated in plasma.
-
Objective: To determine the rate of dissociation (kinetic inertness) of the agent in a biologically relevant matrix.
-
Materials:
-
Test agent (e.g., Gadothis compound) solution of known concentration.
-
Control agents (e.g., a stable agent like Gadoterate and a less stable linear agent).
-
Pooled human plasma (or plasma from the relevant animal species).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
Incubator shaker set to 37°C.
-
Analysis system: Ion-Exchange Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (IEC-ICP-MS) to separate and quantify free vs. chelated Gd³⁺.
-
-
Procedure:
-
Prepare the test and control agents in a suitable buffer. A typical starting concentration is 1 µM in the final incubation mix.[18]
-
In a 96-well plate or microcentrifuge tubes, add the required volume of plasma. Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the test/control agent to the plasma. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.[18]
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing cold quenching solution. This precipitates the plasma proteins.[19]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate for analysis.
-
Analyze the samples using IEC-ICP-MS to quantify the concentration of free Gd³⁺ that has dissociated from the this compound ligand.
-
Data Analysis: Plot the percentage of free Gd³⁺ versus time. Calculate the dissociation rate and the half-life (t½) of the agent in plasma.[17]
-
2. Protocol: Acid-Challenge Kinetic Inertness Assay
This is an accelerated stress test to compare the relative stabilities of different chelates.
-
Objective: To determine the dissociation half-life of a this compound-based agent under strongly acidic conditions.
-
Materials:
-
Test agent (e.g., Gadothis compound) and comparators.
-
Hydrochloric acid (HCl) solution, pH 1.2.
-
Arsenazo III, a colorimetric indicator that binds to free metal ions.[15]
-
UV-Vis spectrophotometer.
-
Water bath or incubator set to 37°C.
-
-
Procedure:
-
Prepare a solution of the test agent at a known concentration (e.g., 8-25 µmol/L) in the pH 1.2 HCl solution.[15][17][20]
-
Add Arsenazo III to the solution.
-
Incubate the solution at 37°C.
-
At regular intervals, measure the absorbance of the solution at the wavelength corresponding to the Gd³⁺-Arsenazo III complex (approx. 650 nm).
-
Continue measurements until a plateau is reached or for a predetermined duration.
-
Data Analysis: Convert absorbance values to the concentration of free Gd³⁺ using a standard curve. Plot the percentage of dissociated Gd³⁺ over time and fit the data to a first-order kinetic model to calculate the dissociation half-life.[15][17]
-
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety of Gadothis compound: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dechelation (Transmetalation): Consequences and Safety Concerns With the Linear Gadolinium-Based Contrast Agents, In View of Recent Health Care Rulings by the EMA (Europe), FDA (United States), and PMDA (Japan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iris.unica.it [iris.unica.it]
- 9. The Definitive Guide To Gadothis compound: Sourcing, Safety, And Formulation For Pharmaceutical Professionals [octagonchem.com]
- 10. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN106620726B - Gadothis compound injection and preparation method thereof - Google Patents [patents.google.com]
- 14. Gadothis compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gadothis compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Plasma Stability Assay | Domainex [domainex.co.uk]
- 20. researchgate.net [researchgate.net]
Troubleshooting poor contrast enhancement with Butrol-based agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor contrast enhancement in their experiments using Butrol-based agents.
Troubleshooting Poor Contrast Enhancement
This guide addresses common issues encountered during experiments that may lead to suboptimal contrast enhancement with this compound-based agents.
Question: Why is the signal enhancement in my region of interest (ROI) lower than expected?
Answer: Low signal enhancement can stem from several factors related to the agent, the imaging protocol, and the experimental subject. Follow this troubleshooting workflow to identify the potential cause:
Frequently Asked Questions (FAQs)
Agent-Related Questions
-
Q1: What is the mechanism of action for this compound-based contrast agents? this compound-based agents, such as Gadothis compound, are gadolinium-based contrast agents (GBCAs). The gadolinium ion (Gd³⁺) is highly paramagnetic with seven unpaired electrons. When placed in a strong magnetic field, it shortens the T1 relaxation time of nearby water protons. This results in a brighter signal on T1-weighted MRI images, thereby enhancing the contrast between tissues. The gadolinium ion is chelated to a macrocyclic ligand (this compound) to form a stable complex, which prevents the release of toxic free Gd³⁺ ions.
-
Q2: How should I store and handle this compound-based agents? this compound-based agents should be stored at a controlled room temperature, typically between 15°C and 30°C.[1] Freezing should be avoided. Always inspect the solution for particulate matter or discoloration before use.[1]
-
Q3: Does the concentration of Gadothis compound (1.0 M) mean I should use a smaller dose? Gadothis compound is formulated at a higher concentration (1.0 M) compared to many other GBCAs (often 0.5 M).[2] This allows for a smaller injection volume to deliver the same dose of gadolinium. The standard recommended dose for most applications remains 0.1 mmol/kg body weight.[3] The higher concentration can provide a more compact contrast bolus, which can be advantageous for dynamic contrast-enhanced (DCE) MRI.[4]
Protocol-Related Questions
-
Q4: What is the recommended dose for preclinical studies? The standard dose used in many preclinical studies is 0.1 mmol/kg body weight.[5] However, in some preclinical models, a higher dose of up to 0.3 mmol/kg has been used and shown to provide additional diagnostic information.[6][7] The optimal dose may vary depending on the specific application and animal model.
-
Q5: What is the optimal injection rate? For dynamic studies, a rapid bolus injection is often preferred to achieve a high peak concentration of the agent in the tissue of interest. An injection rate of approximately 2 mL/sec is often used in clinical settings, and this can be adapted for preclinical systems with appropriate catheters and pumps.[8] A saline flush immediately following the injection can help ensure the complete delivery of the contrast agent bolus.[8]
-
Q6: When should I acquire images after injection to see maximum enhancement? The time to peak enhancement can vary depending on the tissue type and its vascularity. For some applications, such as brain tumor imaging, maximum contrast enhancement and lesion conspicuity may be achieved 5-7 minutes after a single injection of Gadothis compound.[9][10] For dynamic studies, rapid imaging immediately before, during, and after injection is necessary to capture the enhancement kinetics.
Imaging Parameter-Related Questions
-
Q7: Which MRI sequences are best for imaging with this compound-based agents? T1-weighted sequences are most sensitive to the T1-shortening effects of Gadothis compound and are therefore recommended for assessing contrast enhancement.[3] This includes sequences like spin-echo (SE) and gradient-echo (GRE). Conversely, at high concentrations (e.g., during a bolus injection), Gadothis compound can cause a signal decrease in T2*-weighted sequences due to magnetic susceptibility effects.[3]
-
Q8: How do I optimize my T1-weighted sequence for better contrast? Optimizing parameters such as Repetition Time (TR), Echo Time (TE), and flip angle is crucial and depends on the specific contrast agent and field strength.[11][12] There is a trade-off between signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR). It has been shown that adjusting the flip angle and repetition time based on the relaxivity of Gadothis compound can improve image contrast.[11][12] It is recommended to perform pilot scans to determine the optimal parameters for your specific experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data for Gadothis compound to aid in experimental design and troubleshooting.
Table 1: Relaxivity of Gadothis compound in Human Plasma
| Magnetic Field Strength | r1 Relaxivity [L/(mmol·s)] |
| 1.5 T | 4.78 ± 0.12[13] |
| 3.0 T | 4.97 ± 0.59[13] |
| 7.0 T | 3.83 ± 0.24[13] |
Relaxivity is a measure of the efficiency of a contrast agent in shortening the relaxation time of water protons.
Table 2: Comparison of CNR with Other GBCAs (at 0.1 mmol/kg)
| Comparison Agent | Field Strength | Target Tissue | CNR Outcome with Gadothis compound |
| Gadoterate Meglumine | 1.5 T | Cerebral Vessels | Significantly higher CNR[4] |
| Gadopentetate Dimeglumine | 1.5 T | Myocardial Scar | Significantly lower CNR[4] |
| Gadobenate Dimeglumine | 1.5 T | Brain Tumors | Significantly lower CNR[14][15] |
CNR values are highly dependent on the specific imaging parameters and the tissue being investigated.
Experimental Protocols
Detailed Protocol: Dynamic Contrast-Enhanced (DCE) MRI for Tumor Imaging in a Mouse Model
This protocol provides a general framework for conducting DCE-MRI studies in a preclinical setting.
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter into the lateral tail vein for administration of the contrast agent. Ensure the catheter is patent with a small saline flush.
-
Position the animal on a heated bed within the MRI scanner to maintain body temperature. Monitor vital signs such as respiration throughout the experiment.
-
-
Agent Preparation:
-
Warm the this compound-based agent to room temperature.
-
Calculate the required dose based on the animal's body weight (e.g., for a 25g mouse, a 0.1 mmol/kg dose corresponds to 2.5 µL of 1.0 M Gadothis compound).
-
The agent may be diluted with sterile saline to a larger volume to ensure accurate administration via a syringe pump.
-
-
MRI Setup and Pre-contrast Imaging:
-
Acquire scout/localizer images to identify the tumor location.
-
Obtain anatomical reference images, such as T2-weighted scans.
-
Perform a pre-contrast T1 mapping sequence (e.g., using a variable flip angle or inversion recovery method) to determine the baseline T1 relaxation time of the tissue.
-
-
Dynamic Contrast-Enhanced (DCE) Acquisition:
-
Begin the dynamic T1-weighted scan (e.g., a fast gradient echo sequence) with a high temporal resolution.
-
After acquiring a number of baseline images (e.g., 5-10), administer the prepared this compound-based agent as a bolus via the tail vein catheter using a syringe pump.
-
Continue acquiring dynamic scans for a sufficient duration (e.g., 10-15 minutes) to capture the wash-in and wash-out kinetics of the agent.
-
-
Post-processing and Analysis:
-
Register the dynamic images to correct for any motion artifacts.
-
Convert the signal intensity-time curves for each voxel or ROI into concentration-time curves using the pre-contrast T1 values and the relaxivity of the agent.
-
Fit the concentration-time curves to a pharmacokinetic model (e.g., the Tofts model) to quantify parameters such as Ktrans (vascular permeability) and ve (extracellular-extravascular space volume fraction).
-
References
- 1. bayer.com [bayer.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Gadothis compound: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Enhancement and Enhancement Kinetics of Gadothis compound, Gadoteridol, and Gadoterate Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of gadothis compound: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Time optimization of gadothis compound-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mriquestions.com [mriquestions.com]
- 11. Contrast Agent-Specific Parameter Optimization for T 1 -Weighted Fast Spoiled Gradient Echo Imaging : Use Cases for Gadoterate Meglumine and Gadothis compound at 1.5T and 3.0T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contrast Agent-Specific Parameter Optimization for T1-Weighted Fast Spoiled Gradient Echo Imaging: Use Cases for Gadoterate Meglumine and Gadothis compound at 1.5T and 3.0T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajnr.org [ajnr.org]
- 15. Does Higher Gadolinium Concentration Play a Role in the Morphologic Assessment of Brain Tumors? Results of a Multicenter Intraindividual Crossover Comparison of Gadothis compound versus Gadobenate Dimeglumine (the MERIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Synthesized Butrol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), a macrocyclic chelating agent. Experimental data is presented to illustrate the performance of these methods in identifying and quantifying potential impurities.
This compound, a critical ligand in the formation of certain contrast agents, is synthesized through a multi-step process typically starting from 1,4,7,10-tetraazacyclododecane (cyclen). The synthetic route involves the sequential alkylation of the cyclen macrocycle, which can lead to a variety of process-related impurities. These may include unreacted starting materials, incompletely alkylated intermediates, over-alkylated byproducts, and diastereomers arising from the chiral centers on the dihydroxybutyl side chain. Rigorous analytical validation is therefore essential to guarantee the identity, purity, and quality of the final this compound product.
Comparison of Key Analytical Techniques for Purity Validation
The purity of synthesized this compound can be effectively assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis of purity and impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural elucidation and identification of unknown impurities. Elemental Analysis provides confirmation of the elemental composition of the synthesized compound.
| Analytical Technique | Principle | Information Provided | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity assessment, quantification of known and unknown impurities, separation of diastereomers. | Purity: >99.5% Limit of Quantification (LOQ): ~0.05% Precision (RSD): <2% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation of the main component, identification and structural elucidation of impurities. | Provides detailed structural information based on chemical shifts, coupling constants, and 2D correlations. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation of the main component and impurities. Often coupled with HPLC (LC-MS) for impurity identification. | High mass accuracy (<5 ppm) allows for the determination of elemental composition. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Determination of the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample. | Provides experimental elemental composition to compare with the theoretical values for the molecular formula. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main this compound peak to determine the purity. Identify and quantify any impurity peaks relative to the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized this compound and identify any structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in structure elucidation.
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the this compound structure. Analyze any additional signals to identify potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Objective: To identify and quantify residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for solvent analysis (e.g., DB-624)
Reagents:
-
High-purity solvent for sample dilution (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the dilution solvent to a known concentration.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Scan Range: m/z 35-350
-
-
Data Analysis: Identify peaks in the total ion chromatogram by comparing their mass spectra with a standard library (e.g., NIST). Quantify the identified solvents using a standard calibration curve.
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of synthesized this compound.
Signaling Pathway for Impurity Formation
The primary route for impurity formation during this compound synthesis is through incomplete or over-alkylation of the cyclen macrocycle. The desired reaction is the mono-alkylation at one nitrogen atom with the dihydroxybutyl group, followed by tri-alkylation of the remaining nitrogens with acetate groups.
Caption: Simplified pathway of this compound synthesis and key impurity formation.
By employing this comprehensive analytical approach, researchers can confidently validate the purity of synthesized this compound, ensuring its suitability for further research and development in the pharmaceutical field. The provided protocols and visualizations serve as a practical guide for establishing robust quality control procedures.
Comparative Analysis of Butrol and Other Chelating Agents: A Guide for Researchers
An Objective Comparison of Performance with Leading Alternatives Supported by Experimental Data
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comparative analysis of several prominent chelating agents, focusing on their performance, mechanisms of action, and supporting experimental data.
While the query specified "Butrol," publicly available scientific literature on a therapeutic chelating agent by this name is limited. "this compound" is identified as a ligand component of the MRI contrast agent Gadothis compound, where its primary function is to chelate gadolinium. Due to the scarcity of data on this compound's use in therapeutic metal detoxification, this guide will focus on a comparative analysis of well-established and widely used chelating agents: EDTA (Ethylenediaminetetraacetic acid) , DTPA (Diethylenetriaminepentaacetic acid) , Deferoxamine (DFO) , and Deferasirox (DFX) . This analysis will serve as a valuable framework for comparing the efficacy and properties of various chelating agents.
Data Presentation: Quantitative Comparison of Chelating Agents
The efficacy of a chelating agent is fundamentally determined by its affinity and selectivity for specific metal ions. These properties are quantified by stability constants (log K), which indicate the strength of the bond between the chelator and the metal ion. A higher log K value signifies a more stable complex. The following table summarizes the stability constants of the selected chelating agents with several biologically relevant metal ions.
| Chelating Agent | Metal Ion | Stability Constant (log K) | Key Applications |
| EDTA | Fe³⁺ | 25.1 | Lead poisoning, general heavy metal toxicity[1][2][3] |
| Fe²⁺ | 14.3 | ||
| Cu²⁺ | 18.8 | ||
| Zn²⁺ | 16.5 | ||
| Ca²⁺ | 10.7 | ||
| Mg²⁺ | 8.7 | ||
| DTPA | Fe³⁺ | 28.6 | Higher affinity for many metals than EDTA[4] |
| Fe²⁺ | 16.5 | ||
| Cu²⁺ | 21.5 | ||
| Zn²⁺ | 18.3 | ||
| Ca²⁺ | 10.8 | ||
| Mg²⁺ | 9.0 | ||
| Deferoxamine (DFO) | Fe³⁺ | 30.6 | Iron overload disorders (e.g., thalassemia)[5] |
| Fe²⁺ | ~10 | ||
| Cu²⁺ | 14.1 | ||
| Zn²⁺ | 11.1 | ||
| Ca²⁺ | <4 | ||
| Mg²⁺ | <4 | ||
| Deferasirox (DFX) | Fe³⁺ | ~37 (logβ₂) | Orally active iron chelator for chronic iron overload[6][7] |
| Fe²⁺ | ~14 (logβ₂) | ||
| Cu²⁺ | - | ||
| Zn²⁺ | - | ||
| Ca²⁺ | - | ||
| Mg²⁺ | - |
Note: Stability constants can vary depending on experimental conditions (e.g., pH, temperature, ionic strength). The values presented here are representative values from various sources for comparative purposes. For Deferasirox, the overall affinity constant (logβ₂) for a 2:1 (DFX:Fe) complex is provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of chelating agents.
Protocol 1: In Vitro Assessment of Iron Chelation using Ferrozine Assay
This spectrophotometric assay is a common method to determine the iron-chelating capacity of a compound in solution.
Objective: To quantify the ability of a chelating agent to bind ferrous iron (Fe²⁺).
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the absorbance of the ferrozine-iron complex.
Materials:
-
Test chelating agent
-
EDTA (as a positive control)
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
Assay Buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a stock solution of the test chelating agent and a series of dilutions in the assay buffer.
-
Prepare a stock solution of EDTA for a standard curve.
-
In a 96-well plate, add 50 µL of the test chelating agent dilutions or EDTA standards to respective wells.
-
Add 50 µL of a freshly prepared FeSO₄ solution to all wells except for the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for chelation to occur.
-
Initiate the colorimetric reaction by adding 100 µL of ferrozine solution to all wells.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
Data Analysis: The percentage of iron-chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (FeSO₄ and ferrozine without the chelator) and A_sample is the absorbance in the presence of the chelating agent.
Protocol 2: Cell-Based Assay for Intracellular Labile Iron Pool (LIP) Measurement
This protocol utilizes a fluorescent probe to measure the chelatable, redox-active iron pool within cells.
Objective: To assess the ability of a chelating agent to access and bind intracellular labile iron.
Principle: Calcein-AM is a non-fluorescent, cell-permeable probe that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by binding to labile iron. An effective intracellular chelator will remove iron from calcein, resulting in an increase in fluorescence.
Materials:
-
Cells of interest (e.g., hepatocytes, cardiomyocytes)
-
Test chelating agent
-
Deferoxamine (DFO) as a positive control
-
Calcein-AM
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test chelating agent or DFO for a specified duration (e.g., 4-24 hours).
-
Wash the cells with HBSS or PBS.
-
Load the cells with Calcein-AM (e.g., 0.5-1 µM in HBSS) and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess Calcein-AM.
-
Add fresh HBSS or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
Data Analysis: An increase in calcein fluorescence in treated cells compared to untreated controls indicates a reduction in the labile iron pool. The results can be expressed as a percentage increase in fluorescence relative to the untreated control.
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear and concise understanding of complex processes.
Mechanism of Action: EDTA in Lead Poisoning
Signaling Pathway: Deferoxamine and HIF-1α Stabilization
Experimental Workflow: Comparative Analysis of Chelators
References
- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Two trade names of deferasirox (Osveral® and Exjade®) in reduction of iron overload parameters in major beta-thalassemia patients: A randomized open labeled clinical trial - Caspian Journal of Internal Medicine [caspjim.com]
A Comparative Guide to Metal Chelation: Butrol vs. DTPA and EDTA
For Researchers, Scientists, and Drug Development Professionals
In the realm of metal chelation, the selection of an appropriate agent is paramount for applications ranging from industrial processes to medical treatments. This guide provides an objective comparison of Butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), Diethylenetriaminepentaacetic acid (DTPA), and Ethylenediaminetetraacetic acid (EDTA), focusing on their metal chelation performance supported by available experimental data.
Introduction to the Chelators
This compound is a macrocyclic chelating agent based on the 1,4,7,10-tetraazacyclododecane (cyclen) backbone. It is the ligand used to chelate gadolinium in the MRI contrast agent Gadovist®. Its calcium complex, Calcothis compound, is also used as an additive in this formulation to prevent the release of free gadolinium ions.[1]
DTPA (Diethylenetriaminepentaacetic acid) is a linear aminopolycarboxylic acid with five acetate arms. Its larger size and higher denticity compared to EDTA allow it to form strong complexes with a variety of metal ions.[2]
EDTA (Ethylenediaminetetraacetic acid) is a widely used linear aminopolycarboxylic acid with four acetate arms. It is known for its ability to form stable complexes with numerous metal ions and is utilized in a vast array of applications.[2]
Quantitative Comparison of Metal Chelation Performance
The stability of a metal-chelator complex is a critical measure of its effectiveness. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for this compound, DTPA, and EDTA with several common and biologically relevant metal ions.
Table 1: Stability Constants (log K) of Metal Complexes with this compound, DTPA, and EDTA
| Metal Ion | This compound (log K) | DTPA (log K) | EDTA (log K) |
| Fe³⁺ | Data not available | 28.6 | 25.1 |
| Gd³⁺ | 21.8 | ~22.5 | ~17.4 |
| Cu²⁺ | ~20.1 | 21.5 | 18.8 |
| Zn²⁺ | ~17.5 | 18.3 | 16.5 |
| Ca²⁺ | ~9.5 | 10.7 | 10.6 |
From the available data, DTPA generally forms the most stable complexes with the metal ions listed, which can be attributed to its higher number of donor atoms.[2] this compound, as a macrocyclic chelator, is expected to exhibit high stability, and its gadolinium complex shows a stability constant comparable to that of DTPA.[2] The stability of the calcium complex of the this compound analogue is slightly lower than that of DTPA and EDTA with calcium.
Experimental Protocols for Determining Metal Chelation Properties
The determination of stability constants for metal-chelator complexes is crucial for evaluating their efficacy. Two common experimental methods are potentiometric titration and UV-Vis spectrophotometry.
1. Potentiometric Titration
This is a highly accurate method for determining stability constants.
-
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the chelating agent with a strong base (e.g., NaOH) and monitoring the pH, the concentration of the different protonated and complexed species can be calculated at each point of the titration.
-
Methodology:
-
A solution of the chelating agent (e.g., this compound, DTPA, or EDTA) of known concentration is prepared in a suitable ionic medium to maintain constant ionic strength.
-
A known concentration of the metal salt of interest is added to the chelator solution.
-
The solution is then titrated with a standardized solution of a strong base (e.g., carbonate-free NaOH).
-
The pH of the solution is measured after each addition of the base using a calibrated pH electrode.
-
The titration data (volume of base added vs. pH) is then used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software.
-
2. UV-Vis Spectrophotometry (Competitive Chelation Assay)
This method is useful for determining the relative stability of complexes, especially when one of the species has a distinct UV-Vis absorption spectrum.
-
Principle: A competitive reaction is set up between the chelator of interest and a known indicator-chelator for a specific metal ion. The change in the absorbance spectrum of the indicator-metal complex upon addition of the new chelator allows for the determination of the stability constant of the new complex.
-
Methodology:
-
A solution containing a known concentration of a metal ion and a colorimetric indicator (a chelator that forms a colored complex with the metal) is prepared. The absorbance spectrum of this solution is measured.
-
A known concentration of the competing chelator (e.g., this compound) is added to the solution.
-
The change in the absorbance spectrum is monitored as the new chelator competes with the indicator for the metal ion.
-
By analyzing the spectral changes at different concentrations of the competing chelator, the equilibrium constant for the competitive reaction can be determined, from which the stability constant of the new metal-chelator complex can be calculated.
-
Visualizing Chelation Concepts
Chemical Structures of the Chelators
Caption: Basic structural classification of this compound, DTPA, and EDTA.
Generalized Experimental Workflow for Determining Stability Constants
References
- 1. researchgate.net [researchgate.net]
- 2. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
Navigating the Safety Profile of Butrol-Containing MRI Contrast Agents: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the safety and toxicity profiles of Butrol-containing gadolinium-based contrast agents (GBCAs) and their alternatives for researchers, scientists, and drug development professionals. The information presented is collated from extensive preclinical and clinical data to support informed decision-making in diagnostic imaging.
The active component, this compound, is the chelating ligand in the macrocyclic, non-ionic gadolinium-based contrast agent, Gadothis compound. The stability of the complex between the gadolinium ion and the this compound ligand is a critical determinant of its safety profile. This guide will compare Gadothis compound with other GBCAs, categorized by their structural class (macrocyclic vs. linear) and ionicity, which are key factors influencing their propensity to release toxic, free gadolinium ions (Gd³⁺).
Comparative Safety and Toxicity Data
The safety of GBCAs is primarily evaluated through preclinical toxicology studies and analysis of adverse drug reactions (ADRs) from extensive clinical use. Key metrics include acute toxicity (LD50), the incidence of general ADRs, and the risk of specific severe conditions such as Nephrogenic Systemic Fibrosis (NSF).
Acute Toxicity
Acute toxicity studies in animals are used to determine the median lethal dose (LD50), providing a quantitative measure of short-term toxicity. Macrocyclic agents like Gadothis compound generally exhibit high LD50 values, indicating a wide safety margin.
| Contrast Agent | Chemical Structure | LD50 (mmol/kg) in Rats (Intravenous) |
| Gadothis compound | Macrocyclic, Non-ionic | > 20.0 [1] |
| Gadoterate meglumine | Macrocyclic, Ionic | Not readily available, but generally considered to have a very high safety margin. |
| Gadoteridol | Macrocyclic, Non-ionic | Not readily available, but considered to have a high safety margin. |
| Gadodiamide | Linear, Non-ionic | ~11.5[2] |
| Gadobenate dimeglumine | Linear, Ionic | Well-tolerated in doses up to 20 times the human dose in animal studies.[3] |
Note: LD50 values provide a baseline for acute toxicity but do not solely dictate clinical safety.
Clinical Adverse Drug Reactions (ADRs)
Data from clinical trials and post-marketing surveillance provide insights into the real-world safety profile of these agents. Gadothis compound has been shown to be well-tolerated in over 100 million administrations.[2]
| Contrast Agent | Overall ADR Rate (Post-Marketing) | Most Common ADRs (≥0.1%) | Risk of Hypersensitivity Reactions |
| Gadothis compound | ~0.0356% [2] | Nausea, Dysgeusia (altered taste), Headache, Feeling hot, Dizziness[2][4][5] | Rare (~0.0147%)[2] |
| Gadoterate meglumine | ~0.008% (8 cases per 100,000)[6] | Headache, Nausea, Vomiting, Urticaria[6][7] | Low (<0.00035%)[6] |
| Gadoteridol | Low incidence | Headache, Nausea, Dizziness | Low incidence |
| Gadodiamide | Higher than macrocyclics | Nausea, Headache | Higher than macrocyclics |
| Gadobenate dimeglumine | ~0.17% (total adverse effects)[8] | Nausea, Headache | Low (<0.01% serious reactions)[8] |
The Critical Issue: Gadolinium Deposition and Nephrogenic Systemic Fibrosis (NSF)
The most severe toxicity associated with GBCAs is Nephrogenic Systemic Fibrosis (NSF), a debilitating and potentially fatal fibrosing disease that occurs in patients with severe renal impairment.[9][10] The primary cause of NSF is the dissociation of the Gd³⁺ ion from its chelating ligand (a process called transmetallation), which is then deposited in tissues, triggering a fibrotic cascade.[11]
The risk of NSF is strongly correlated with the chemical stability of the GBCA. Macrocyclic agents, like Gadothis compound, form a more stable, cage-like complex with the gadolinium ion, making them significantly less likely to release free Gd³⁺ compared to linear agents.[12][13] Consequently, GBCAs are classified into risk groups by regulatory bodies like the American College of Radiology (ACR).
-
Group I (Highest Risk): Includes linear agents like Gadodiamide. These are now rarely used, especially in patients with kidney issues.[11]
-
Group II (Lowest Risk): Includes all macrocyclic agents such as Gadothis compound , Gadoterate meglumine, and Gadoteridol.[11]
-
Group III (Limited Data): Includes agents for which data is still developing.
Due to the high stability of macrocyclic agents, the incidence of NSF has been virtually eliminated with the use of Group II GBCAs.[14]
Mechanisms of Toxicity: Signaling Pathways
The release of free Gd³⁺ ions is believed to initiate a complex inflammatory and fibrotic response. Gd³⁺ can interfere with biological processes by acting as a calcium ion (Ca²⁺) antagonist and by inducing oxidative stress. This leads to the activation of signaling pathways that promote fibrosis.
Experimental Protocols
The safety and toxicity of GBCAs are evaluated using a standardized set of experiments, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and principles from the Organisation for Economic Co-operation and Development (OECD).
Preclinical Safety Assessment Workflow
A typical workflow for preclinical toxicity testing involves a tiered approach, from in vitro assays to in vivo animal studies.
Key Experimental Methodologies
-
Acute Intravenous Toxicity Studies:
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Protocol: Typically follows OECD Test Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[1][15][16] A single high dose of the contrast agent is administered intravenously to a small group of rodents. The animals are then observed for 14 days for signs of toxicity and mortality.[17]
-
-
Repeated-Dose Toxicity Studies:
-
Objective: To evaluate the toxic effects of repeated exposure and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Protocol: The contrast agent is administered daily to animals (e.g., rats and dogs) for a set period (e.g., 28 days). A thorough examination, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs, is conducted to identify any target organ toxicity.
-
-
In Vitro Cytotoxicity Assays:
-
Objective: To assess the direct toxic effect of the compound on cells in culture.
-
Protocol (MTT Assay): Fibroblast or renal tubular cells are incubated with varying concentrations of the GBCA for a specified period (e.g., 24 hours).[11][18] The metabolic activity of the cells, which correlates with cell viability, is measured by the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product. A decrease in formazan production indicates cytotoxicity.[18]
-
Conclusion
The this compound-containing macrocyclic agent, Gadothis compound, demonstrates a favorable safety and toxicity profile, characterized by high in vivo stability, a low incidence of adverse drug reactions, and a minimal risk of inducing NSF. Comparative data strongly support the superior safety of macrocyclic GBCAs over older, linear agents, primarily due to the lower risk of gadolinium release. The selection of a contrast agent should always involve a careful risk-benefit assessment, particularly for patients with pre-existing renal impairment. The methodologies outlined provide a framework for the continued evaluation and development of safer contrast agents for diagnostic imaging.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. gehealthcare.co.uk [gehealthcare.co.uk]
- 3. Toxicological safety evaluation of gadobenate dimeglumine 0.5 M solution for injection (MultiHance), a new magnetic resonance imaging contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gadolinium-Induced Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gadoterate Meglumine | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Gadodiamide | C16H26GdN5O8 | CID 153921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. Biochemical Safety Profiles of Gadolinium-Based Extracellular Contrast Agents and Nephrogenic Systemic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-clinical safety assessment of gadoterate meglumine (Dotarem(®)) in neonatal and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 18. In vitro toxicological assessment of gadolinium (III) chloride in V79–4 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Gadobutrol (Butrol-Based) MRI Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gadolinium-based contrast agent (GBCA) Gadobutrol with other alternatives used in Magnetic Resonance Imaging (MRI). The analysis is supported by a review of experimental data on physicochemical properties, diagnostic efficacy, and safety profiles.
Introduction to Gadothis compound
Gadothis compound is a second-generation, non-ionic, macrocyclic GBCA.[1][2] Its core structure consists of a gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand this compound (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid).[1] This macrocyclic structure confers high stability, reducing the risk of in vivo release of toxic free Gd³⁺ ions.[2]
A key distinguishing feature of Gadothis compound is its formulation at a 1.0 M concentration, which is double that of most other GBCAs (typically 0.5 M).[1][2][3] This allows for a more compact contrast bolus with a reduced injection volume.[2] Gadothis compound is an extracellular fluid agent, meaning after intravenous administration, it rapidly distributes in the extracellular space and does not cross the intact blood-brain barrier.[1][4]
The contrast-enhancing effect of Gadothis compound, like other GBCAs, is due to the paramagnetic properties of the gadolinium ion. It shortens the T1 and T2 relaxation times of nearby water protons in a magnetic field, leading to an increased signal intensity (brightness) on T1-weighted MRI scans, thereby improving the visualization of tissues and pathological lesions.[5][6]
Classification of Gadolinium-Based Contrast Agents (GBCAs)
GBCAs can be classified based on their molecular structure, which influences their stability, and their relaxivity properties. Gadothis compound belongs to the class of non-ionic macrocyclic agents.
Data Presentation: Comparative Analysis
The efficacy and safety of a GBCA are determined by its physicochemical properties, its performance in clinical settings, and its tolerability.
This table summarizes key physicochemical characteristics of Gadothis compound and its common alternatives. Relaxivity (r1) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time; a higher r1 value generally indicates greater contrast enhancement at a given concentration.[7]
| Property | Gadothis compound | Gadoteridol | Gadopentetate dimeglumine | Gadobenate dimeglumine |
| Structure | Macrocyclic, Non-ionic | Macrocyclic, Non-ionic | Linear, Ionic | Linear, Ionic |
| Concentration (M) | 1.0[1][2] | 0.5[8] | 0.5[9][10] | 0.5[11][12] |
| r1 Relaxivity (L/mmol·s) ¹ | 4.78[13][14] | 3.80[13][14] | ~4.1[10] | ~6.3 (in plasma)[11] |
| Viscosity (mPa·s at 37°C) | 4.96[5] | 1.3[8] | ~2.9 | 5.3[15][16] |
| Osmolality (osmol/kg) | 1.12 (at 37°C) | 0.63 (at 37°C)[8] | 1.96 | 1.97 (at 37°C)[15][16] |
¹ In human plasma at 1.5 T and 37°C.
Data from a multicenter, double-blind, crossover trial comparing Gadothis compound and Gadoteridol at a dose of 0.1 mmol/kg for Central Nervous System (CNS) imaging.[17][18]
| Efficacy Parameter | Gadothis compound | Gadoteridol | P-value |
| Sensitivity for Malignancy | 66.7% | 60.2% | 0.014 |
| Accuracy for Malignancy | 87.7% | 85.6% | 0.034 |
| Specificity for Malignancy | 97.5% | 97.5% | N/A |
| Superior Contrast Enhancement | Favored | - | < 0.0001 |
Conversely, another multicenter intraindividual crossover study found no significant differences between Gadothis compound and Gadoteridol for the visualization and diagnosis of brain lesions, including lesion enhancement, delineation, and internal morphology.[19] A separate study also concluded that Gadoteridol was safe and provided good image quality without significant differences when compared to Gadothis compound and Gadoteric acid in a wide range of CNS pathologies.[20]
The incidence of adverse drug reactions (ADRs) is a critical factor in selecting a contrast agent. Rates can vary based on the agent and patient populations.
| Contrast Agent | Overall ADR Rate | Study Population / Notes |
| Gadothis compound | 0.9% (202/23,708 patients) | GARDIAN prospective, non-interventional study.[15] |
| Gadothis compound | 10.0% | Phase III CNS trial.[17][18] |
| Gadoteridol | 9.7% | Phase III CNS trial.[17][18] |
| Gadoteridol | 1.09% (5/460 patients) | Prospective CNS study.[20] |
| GBCAs (General) | 0.4% (1304/331,070 exposures) | 8-year cohort study.[21] |
| GBCAs (General) | 0.3% (32/10,608 examinations) | Retrospective analysis.[22] |
Note: ADR rates can vary significantly between studies due to different methodologies, patient populations, and definitions of adverse events.
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the results. A common design is the prospective, multicenter, double-blind, randomized, intraindividual crossover trial.
-
Study Design : Patients with known or suspected CNS lesions undergo two separate MRI examinations.
-
Randomization : The order in which they receive the two contrast agents (e.g., Gadothis compound and Gadoteridol) is randomized.
-
Administration : A standard dose of 0.1 mmol/kg body weight is administered for each agent.
-
Imaging : MRI scans (unenhanced and contrast-enhanced) are performed using identical imaging sequences and timing protocols for both sessions.
-
Evaluation : The resulting images are evaluated by multiple, independent ("blinded") radiologists who are unaware of which contrast agent was used for which scan.
-
Efficacy Variables :
-
Qualitative : Lesion border delineation, internal morphology, and degree of contrast enhancement are assessed. A global preference for one agent over the other may be recorded.
-
Quantitative : Measurements such as the number of lesions detected, lesion-to-background ratio, and percentage of signal enhancement are calculated.
-
-
Safety Assessment : All adverse events are recorded during a follow-up period after each administration.
Mechanism of Action
The fundamental mechanism for all gadolinium-based contrast agents involves the interaction of the Gd³⁺ ion with water molecules within a strong external magnetic field.
References
- 1. Gadothis compound | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gadothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 7. mriquestions.com [mriquestions.com]
- 8. Gadoteridol [drugfuture.com]
- 9. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Gadobenate dimeglumine 0.5 M solution for injection (MultiHance) pharmaceutical formulation and physicochemical properties of a new magnetic resonance imaging contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. REF-144 [cis.rit.edu]
- 13. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. MultiHance (Gadobenate Dimeglumine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Safety and Efficacy of Gadothis compound for Contrast-enhanced Magnetic Resonance Imaging of the Central Nervous System: Results from a Multicenter, Double-blind, Randomized, Comparator Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ajnr.org [ajnr.org]
- 20. Diagnostic efficacy and safety of gadoteridol compared to gadothis compound and gadoteric acid in a large sample of CNS MRI studies at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsna.org [pubs.rsna.org]
- 22. Immediate Adverse Reactions to Gadolinium-Based MR Contrast Media: A Retrospective Analysis on 10,608 Examinations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cardioprotective Mechanisms of Butorphanol: An In Vitro and In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Butorphanol, an opioid receptor agonist with demonstrated cardioprotective effects, against other relevant therapeutic alternatives. Through a detailed examination of key in vitro and in vivo experimental data, this document aims to elucidate the signaling pathways modulated by Butorphanol and offer a clear perspective on its therapeutic potential.
Comparative Analysis of Cardioprotective Agents
The following table summarizes the key characteristics and performance metrics of Butorphanol in comparison to other agents investigated for their cardioprotective properties. This quantitative data is essential for evaluating the relative efficacy and mechanisms of these compounds.
| Compound | Class | In Vitro Model | Key In Vitro Endpoint | IC50 / EC50 | In Vivo Model | Key In Vivo Endpoint | % Improvement |
| Butorphanol | Opioid Receptor Agonist | OGD/R-induced AC16 cardiomyocytes | Inhibition of apoptosis | Data Not Available | Ischemic Heart Disease Model | Reduction in cardiomyocyte apoptosis | Significant |
| Carvedilol | Beta-Blocker | Hypoxia-reoxygenation in H9c2 cells | Reduction in LDH release | 10 µM | Rat model of myocardial infarction | Reduction in infarct size | ~30-40% |
| Metformin | Biguanide | Glucose deprivation in cardiomyocytes | Activation of AMPK | 2 mM | Mouse model of ischemia-reperfusion | Reduction in infarct size | ~25-35% |
Note: The data presented is a synthesis from multiple studies and may vary based on experimental conditions.
In Vitro Validation of Butorphanol's Mechanism of Action
The cardioprotective effects of Butorphanol have been investigated using in vitro models of ischemia-reperfusion injury. A key experimental approach involves subjecting human cardiomyocytes to oxygen and glucose deprivation followed by reperfusion (OGD/R) to mimic the cellular stress of a heart attack.
Experimental Protocol: In Vitro OGD/R Model in AC16 Cardiomyocytes
-
Cell Culture: Human cardiomyocyte AC16 cells are cultured in standard growth medium (e.g., DMEM supplemented with 10% FBS) to confluence.
-
Oxygen-Glucose Deprivation (OGD): The growth medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 6 hours) to induce ischemic-like injury.
-
Butorphanol Treatment: Butorphanol is added to the culture medium at various concentrations during the OGD phase or the subsequent reperfusion phase to assess its protective effects.
-
Reperfusion: After the OGD period, the medium is replaced with standard growth medium, and the cells are returned to a normoxic incubator for a period of time (e.g., 12-24 hours) to simulate reperfusion.
-
Assessment of Apoptosis: Cell viability and apoptosis are quantified using various assays, including:
-
MTT Assay: To measure cell viability.
-
LDH Release Assay: To quantify cell membrane damage.
-
TUNEL Staining: To detect DNA fragmentation characteristic of apoptosis.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.
-
Western Blotting: To analyze the expression levels of pro-apoptotic (e.g., Bim, cleaved caspase-3) and anti-apoptotic proteins.
-
Studies have shown that Butorphanol treatment significantly reduces OGD/R-induced cardiomyocyte apoptosis, as evidenced by decreased LDH release, reduced TUNEL-positive cells, and lower caspase-3 activity.[1]
In Vivo Validation of Cardioprotective Effects
In vivo studies are crucial to confirm the therapeutic potential of Butorphanol in a whole-organism context. Animal models of myocardial infarction are commonly used for this purpose.
Experimental Protocol: In Vivo Myocardial Infarction Model
-
Animal Model: A common model involves the surgical ligation of the left anterior descending (LAD) coronary artery in rodents (e.g., rats or mice) to induce a myocardial infarction.
-
Butorphanol Administration: Butorphanol is administered to the animals, typically via intravenous or intraperitoneal injection, either before, during, or after the ischemic event.
-
Assessment of Cardiac Function and Damage: After a set period of reperfusion (e.g., 24 hours to several weeks), the following parameters are assessed:
-
Infarct Size Measurement: The heart is excised, and the area of infarcted tissue is quantified using histological staining (e.g., TTC staining).
-
Echocardiography: To evaluate cardiac function, including ejection fraction and fractional shortening.
-
Histological Analysis: To examine tissue morphology and inflammation.
-
Biochemical Markers: Measurement of cardiac troponins in the blood as an indicator of myocardial injury.
-
In vivo experiments have demonstrated that Butorphanol administration leads to a significant reduction in infarct size and improved cardiac function following myocardial infarction.
Signaling Pathways Modulated by Butorphanol
Butorphanol exerts its cardioprotective effects by modulating multiple intracellular signaling pathways.[1] The diagram below illustrates the key pathways involved.
Caption: Butorphanol's cardioprotective signaling cascade.
Experimental Workflow for In Vitro Validation
The following flowchart outlines the typical experimental workflow for validating the mechanism of action of a cardioprotective compound like Butorphanol in an in vitro setting.
Caption: Workflow for in vitro validation of cardioprotective agents.
This guide provides a foundational understanding of the in vitro and in vivo validation of Butorphanol's cardioprotective mechanism of action. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the nuanced molecular interactions and long-term efficacy of Butorphanol is warranted to fully realize its therapeutic potential.
References
A Comparative Guide to Validating the Paramagnetic Effect of Butrol Complexes and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the paramagnetic properties of Butrol complexes, exemplified by Gadothis compound, with alternative magnetic resonance imaging (MRI) contrast agents. The performance of these agents is evaluated based on key paramagnetic metrics, supported by experimental data and detailed methodologies. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and validation of paramagnetic complexes for their specific applications.
Introduction to Paramagnetic Contrast Agents
Paramagnetic contrast agents are crucial in clinical and preclinical MRI, enhancing the signal intensity of tissues by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons. This effect is primarily due to the presence of a central metal ion with unpaired electrons. Gadothis compound, a gadolinium-based macrocyclic contrast agent, is a widely used example of a "this compound complex," where "this compound" refers to the dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid ligand that chelates the paramagnetic Gd³⁺ ion. The efficiency of a paramagnetic contrast agent is quantified by its relaxivity (r1 and r2), which is a measure of its ability to increase the relaxation rates of water protons. Another fundamental paramagnetic property is magnetic susceptibility (χ), which describes the degree of magnetization of a material in response to an applied magnetic field.
This guide compares Gadothis compound with other macrocyclic gadolinium-based agents (Gadoteridol and Gadoterate), a manganese-based agent (Mn-DPDP), and an iron-based agent (Ferumoxytol).
Comparison of Paramagnetic Properties
| Contrast Agent | Type | r1 Relaxivity (mM⁻¹s⁻¹) at 1.5T | r2 Relaxivity (mM⁻¹s⁻¹) at 1.5T | r1 Relaxivity (mM⁻¹s⁻¹) at 3T | r2 Relaxivity (mM⁻¹s⁻¹) at 3T |
| Gadothis compound | Gadolinium-based (Macrocyclic) | 4.78 ± 0.12 (in human plasma)[1][2] | Not widely reported | 4.97 ± 0.59 (in human plasma)[1][2] | Not widely reported |
| Gadoteridol | Gadolinium-based (Macrocyclic) | 3.80 ± 0.10 (in human plasma)[1][2] | Not widely reported | 3.28 ± 0.09 (in human plasma)[1][2] | Not widely reported |
| Gadoterate | Gadolinium-based (Macrocyclic) | 3.32 ± 0.13 (in human plasma)[1][2] | Not widely reported | 3.00 ± 0.13 (in human plasma)[1][2] | Not widely reported |
| Mn-DPDP | Manganese-based (Chelate) | 2.8 (in aqueous solution)[3] | 3.7 (in aqueous solution)[4] | Data not readily available | Data not readily available |
| Ferumoxytol | Iron-based (Nanoparticle) | 19.0 ± 1.7 (in human plasma)[5] | 64.9 ± 2.3 (in human plasma)[5] | 9.5 ± 0.2 (in human plasma)[5] | 65.2 ± 1.8 (in human plasma)[5] |
Note: Relaxivity values can vary depending on the solvent, temperature, and specific experimental conditions.
Experimental Protocols
Accurate and reproducible measurement of paramagnetic properties is essential for validating and comparing contrast agents. The following sections detail the standard experimental protocols for determining magnetic susceptibility and relaxivity.
Magnetic Susceptibility Measurement
1. Gouy Balance Method
The Gouy balance is a classic and straightforward method for determining the bulk magnetic susceptibility of a sample.[6][7][8]
Principle: A cylindrical sample is suspended from a balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field. The apparent change in the mass of the sample when the magnetic field is applied is proportional to its magnetic susceptibility.[7]
Procedure:
-
Apparatus Setup:
-
Set up the Gouy balance, which consists of an analytical balance and a powerful electromagnet.
-
Ensure the balance is properly calibrated and zeroed.
-
-
Sample Preparation:
-
Grind solid samples into a fine, uniform powder to ensure consistent packing.
-
Place the sample in a long, cylindrical tube (Gouy tube) of known length and cross-sectional area.
-
-
Measurement without Magnetic Field:
-
Suspend the Gouy tube from the balance so that its bottom end is positioned in the center of the magnetic poles.
-
Measure and record the initial mass of the sample (m_a).[7]
-
-
Measurement with Magnetic Field:
-
Turn on the electromagnet to a known and stable field strength (H).
-
Measure and record the new mass of the sample (m_b).[7]
-
-
Calculation:
-
The apparent change in mass (Δm = m_b - m_a) is used to calculate the volume susceptibility (κ) and subsequently the molar magnetic susceptibility (χ_M).[6]
-
2. Evans Method (NMR Spectroscopy)
The Evans method is a widely used technique to determine the magnetic susceptibility of a paramagnetic substance in solution using a standard NMR spectrometer.[9][10]
Principle: The chemical shift of a reference compound in an NMR spectrum is sensitive to the bulk magnetic susceptibility of the solution. By measuring the change in the chemical shift of a reference signal in the presence of a paramagnetic species, the magnetic susceptibility of the species can be calculated.[9]
Procedure:
-
Sample Preparation:
-
Prepare a solution of the paramagnetic complex of interest in a suitable deuterated solvent at a precisely known concentration.
-
Use a coaxial NMR tube insert. Fill the inner capillary with the pure deuterated solvent containing a reference compound (e.g., TMS).
-
Fill the outer NMR tube with the solution of the paramagnetic complex and the same reference compound.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Two distinct signals for the reference compound will be observed: one from the inner capillary (pure solvent) and one from the outer tube (paramagnetic solution).
-
-
Data Analysis:
-
Measure the frequency difference (Δf) between the two reference signals.
-
-
Calculation:
-
The molar magnetic susceptibility (χ_M) is calculated using the measured frequency difference, the spectrometer frequency, the concentration of the paramagnetic sample, and the temperature.[9]
-
Relaxivity Measurement (MRI)
The relaxivity (r1 and r2) of a contrast agent is determined by measuring the T1 and T2 relaxation times of water protons in solutions containing different concentrations of the agent.[11]
Principle: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) of water protons increase linearly with the concentration of the paramagnetic contrast agent. The slope of the plot of R1 or R2 versus concentration gives the relaxivity r1 or r2, respectively.[11]
Procedure:
-
Phantom Preparation:
-
Prepare a series of phantoms containing the contrast agent at several different concentrations in a relevant medium (e.g., saline, human plasma).
-
Include a phantom with the pure medium as a control.
-
-
MRI Data Acquisition:
-
Data Analysis:
-
For each phantom, calculate the T1 value by fitting the signal intensity versus TI data to the inversion recovery signal equation.
-
For each phantom, calculate the T2 value by fitting the signal intensity versus TE data to a mono-exponential decay function.[11]
-
-
Relaxivity Calculation:
-
Convert the measured T1 and T2 values to relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Plot R1 and R2 as a function of the contrast agent concentration.
-
Perform a linear regression on each plot. The slope of the R1 vs. concentration plot is the r1 relaxivity, and the slope of the R2 vs. concentration plot is the r2 relaxivity.[1][2]
-
Visualizations
The following diagrams illustrate the experimental workflow for validating paramagnetic properties and the structural differences between the compared contrast agents.
Caption: Experimental workflow for validating paramagnetic properties.
Caption: Structural comparison of contrast agent classes.
References
- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of MnDPDP: new paramagnetic hepatobiliary contrast agent for MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxivity of ferumoxytol at 1.5T and 3.0T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 7. Gouy balance - Wikipedia [en.wikipedia.org]
- 8. holmarc.com [holmarc.com]
- 9. jove.com [jove.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Clarification Regarding the Role of Butrol (Butorphanol) in Magnetic Resonance Imaging (MRI)
It is important to clarify a key point regarding the subject of this guide. The initial request concerns the cross-validation of "Butrol's performance in different MRI sequences," which suggests that this compound (a trade name for Butorphanol) is an MRI contrast agent. However, based on extensive review of scientific literature, Butorphanol is not a contrast agent. Instead, it is a potent synthetic opioid analgesic that is utilized for its sedative and pain-relieving properties during medical procedures, including MRI scans.[1][2][3]
Contrast agents in MRI are substances that enhance the visibility of internal body structures.[4][5] Butorphanol does not have this function. Its role in an MRI setting is to ensure the patient remains still and comfortable, which is crucial for obtaining high-quality diagnostic images without motion artifacts.[1][2]
This guide will therefore focus on the established clinical application of Butorphanol in the context of MRI: as a sedative agent. We will provide a comparative overview of Butorphanol with other commonly used sedatives in MRI, detail its mechanism of action, and present relevant protocols and data in the requested format.
Comparative Analysis of Sedative Agents for MRI
For researchers, scientists, and drug development professionals, the choice of sedative for an MRI procedure is critical to ensure patient safety, comfort, and the acquisition of high-quality images. The following table provides a comparison of Butorphanol with other commonly used sedatives in the MRI setting.
| Sedative Agent | Class | Mechanism of Action | Primary Use in MRI | Common Side Effects |
| Butorphanol | Opioid Agonist-Antagonist | Acts as a partial agonist at the κ-opioid receptor and a partial agonist/antagonist at the μ-opioid receptor, leading to analgesia and sedation.[1][6][7][8] | For patients requiring both analgesia and sedation.[1][2] | Sedation, confusion, dizziness, nausea, vomiting, increased perspiration.[1] |
| Fentanyl | Opioid Agonist | Potent agonist at the μ-opioid receptor.[1] | For painful procedures due to its strong analgesic properties and rapid onset.[1][2] | Respiratory depression, sedation, nausea, vomiting.[1] |
| Midazolam | Benzodiazepine | Enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, anxiolytic, and amnestic properties.[1][2] | Primarily for managing procedure-related anxiety.[1][2] | Respiratory depression, drowsiness, dizziness. |
| Propofol | General Anesthetic | Positive modulator of the inhibitory function of the GABA-A receptor. | For deep sedation or general anesthesia when required for the MRI. | Hypotension, apnea, injection site pain. |
| Dexmedetomidine | Alpha-2 Adrenergic Agonist | Acts on α2-adrenergic receptors in the central nervous system to produce sedation and analgesia. | For sedation without significant respiratory depression. | Bradycardia, hypotension. |
Experimental Protocol: Sedation for MRI with Intravenous Butorphanol
The following is a generalized protocol for the administration of intravenous Butorphanol for sedation during an MRI procedure. This protocol is for informational purposes and should be adapted to individual patient needs and institutional guidelines by qualified medical personnel.
1. Patient Evaluation and Preparation:
-
A thorough medical history is taken, including any known allergies, current medications, and history of adverse reactions to opioids or sedatives.
-
The patient's baseline vital signs (heart rate, blood pressure, respiratory rate, and oxygen saturation) are recorded.
-
Informed consent for the sedation procedure is obtained.
-
An intravenous (IV) line is established for drug administration and fluid maintenance.
2. Dosing and Administration:
-
The appropriate dose of Butorphanol is determined based on the patient's weight, age, medical condition, and the required level of sedation.
-
Butorphanol is administered as a slow intravenous injection over one to two minutes.[1]
3. Monitoring:
-
Continuous monitoring of vital signs, including pulse oximetry and capnography, is performed throughout the procedure.
-
The patient's level of sedation is regularly assessed using a standardized sedation scale.
-
The patient is observed for any adverse reactions.
4. MRI Procedure:
-
Once an adequate level of sedation is achieved, the MRI scan is performed.
5. Recovery:
-
After the MRI is complete, the patient is transferred to a recovery area.
-
Continuous monitoring of vital signs continues until the patient is fully awake and meets the criteria for discharge.
-
Naloxone, an opioid antagonist, should be readily available to reverse the effects of Butorphanol in case of significant respiratory depression.[8]
Visualizing the Mechanism and Workflow
To better understand the biological pathways and procedural steps involved, the following diagrams have been created using the DOT language.
Caption: Mechanism of Butorphanol action on opioid receptors.
Caption: Workflow for an MRI procedure involving sedation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Sedation Strategies for Magnetic Resonance Imaging: A Comprehensive Review of Intravenous Fentanyl, Butorphanol, and Midazolam in Adult and Pediatric Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contrast Agents of Magnetic Resonance Imaging and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenonhealth.com [xenonhealth.com]
- 7. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
A Comparative Analysis of the Pharmacokinetics of Butorphanol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetics of butorphanol and its primary metabolites, hydroxybutorphanol and norbutorphanol. The information is intended to support research, drug development, and clinical application of this potent analgesic. While the term "Butrol" was initially queried, the available scientific literature predominantly refers to "butorphanol," a synthetic opioid agonist-antagonist. This guide will focus on butorphanol and its metabolic derivatives.
Executive Summary
Butorphanol is a synthetic opioid analgesic that undergoes extensive metabolism in the liver, primarily through hydroxylation and N-dealkylation.[1] The resulting main metabolites are hydroxybutorphanol and norbutorphanol.[1] The pharmacokinetic profile of butorphanol is influenced by the route of administration, with intravenous, intramuscular, and nasal spray formulations exhibiting different absorption and bioavailability characteristics. This guide presents a detailed comparison of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways to provide a clear understanding of butorphanol's disposition in the body.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of butorphanol and its metabolite, hydroxybutorphanol, across different routes of administration in humans.
Table 1: Pharmacokinetic Parameters of Butorphanol in Healthy Adults (Single Dose)
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability |
| Intranasal | 1 mg | 0.9 - 1.04 | 30 - 60 | 4.15 | 3-4 | 60-70% |
| 2 mg | - | 15 - 30 | 10.42 | - | - | |
| Intramuscular | - | - | 20 - 40 | - | 3-4 | - |
| Intravenous | - | - | - | - | 3-4 | 100% |
Data compiled from multiple sources.[2][3][4][5][6]
Table 2: Steady-State Pharmacokinetic Parameters of Butorphanol and Hydroxybutorphanol (1 mg Nasal Administration Every 6 Hours)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ₜ (ng·hr/mL) | Half-life (hr) | Accumulation Index |
| Butorphanol | - | - | 4.82 | - | 1.2 |
| Hydroxybutorphanol | - | - | - | 15 | 6.0 |
Data from a study in healthy male volunteers.[7]
Experimental Protocols
The following outlines a typical experimental protocol for a pharmacokinetic study of butorphanol, based on methodologies described in the cited literature.
Study Design: A randomized, open-label, crossover study is often employed.
Subjects: Healthy adult volunteers are typically recruited. Exclusion criteria would include a history of substance abuse, significant medical conditions, and use of other medications.
Drug Administration:
-
Intranasal: A metered-dose sprayer is used to deliver a precise dose into one or both nostrils.[2][3]
-
Intravenous: The drug is administered as a bolus injection or a continuous infusion.[4]
-
Intramuscular: The drug is injected into a large muscle mass.
Sample Collection:
-
Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).[2][3][7]
-
Urine samples are collected over specified intervals to analyze for parent drug and metabolites.[7]
Analytical Method:
-
Plasma and urine concentrations of butorphanol and its metabolites are typically determined using validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[7]
Pharmacokinetic Analysis:
-
Noncompartmental methods are commonly used to determine pharmacokinetic parameters from the plasma concentration-time data.[2][3] Key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic Pathway of Butorphanol
Caption: Pharmacokinetic Study Workflow
Comparative Analysis with Other Opioids
While a direct comparison with a wide range of synthetic butorphanol "derivatives" is limited in the literature, it is valuable to compare butorphanol with other mixed agonist-antagonist opioids like nalbuphine and the partial agonist buprenorphine.
-
Butorphanol vs. Nalbuphine: Both are equianalgesic to morphine when administered parenterally.[1] Their pharmacokinetic profiles are similar, though nalbuphine may have a longer duration of action.[1] Both act as kappa-opioid receptor agonists and partial mu-opioid receptor agonists.[1]
-
Butorphanol vs. Buprenorphine: Butorphanol is a kappa-agonist and mu-antagonist, while buprenorphine is a partial mu-agonist and kappa-antagonist.[7] Buprenorphine generally has a longer duration of action (up to 8 hours) compared to butorphanol.[7]
Conclusion
The pharmacokinetics of butorphanol are well-characterized, with extensive hepatic metabolism leading to the formation of hydroxybutorphanol and norbutorphanol. The route of administration significantly impacts its absorption and bioavailability, with intranasal delivery offering a non-invasive option with rapid onset. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this analgesic. Further research into the pharmacokinetic profiles of novel synthetic derivatives of butorphanol would be a valuable addition to the field.
References
- 1. Butorphanol and nalbuphine: a pharmacologic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Hydrophobic Esters and Ethers of Butorphanol at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics of butorphanol following intravenous and intramuscular administration in donkeys: A preliminary study [frontiersin.org]
- 4. Pharmacokinetics and adverse effects of butorphanol administered by single intravenous injection or continuous intravenous infusion in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. sciforum.net [sciforum.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Butrol (Butorphanol Formulation) in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Butrol, assumed to be a butorphanol formulation, intended for researchers, scientists, and drug development professionals. This information is based on established safety data sheets and general chemical waste management principles.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE).[1] This includes:
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of mists or vapors. Avoid direct contact with skin and eyes, and do not ingest the substance.[3] In case of exposure, seek immediate medical attention.[3]
Quantitative Data and Hazard Information
| Property/Instruction | Description | Source |
| Disposal Recommendation | Dispose of contents and container to an approved waste disposal plant. | [3][4] |
| GHS Hazard Statements | May cause respiratory irritation. May cause drowsiness or dizziness. Causes skin irritation. Causes serious eye damage. Harmful if swallowed. Flammable liquid and vapor (for butanol). | |
| GHS Precautionary Statements | P260: Do not breathe mist or vapors. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents and container to an approved waste disposal plant. | [3][4] |
| Spill Containment | Prevent further leakage or spillage if safe to do so. Use personal protective equipment. Contain the spill and clean up with a suitable absorbent material. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[2] The following steps provide a general guideline for its disposal in a laboratory setting:
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[1] It is the responsibility of the waste generator to properly characterize the waste according to applicable regulations (e.g., US 40CFR262.11).[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless they are known to be compatible.[1] Store it in a designated, leak-proof, and clearly labeled container.[1]
-
Container Management:
-
Storage: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[5] Ensure the storage area is well-ventilated.
-
Disposal Request: Once the waste container is ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[1]
-
Do Not:
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular product you are using.
References
Navigating "Butrol": A Guide to Safe Handling of Three Potential Laboratory Chemicals
In the dynamic environment of research and drug development, the term "Butrol" can refer to several distinct chemical compounds, each with its own specific handling requirements. This guide provides essential safety and logistical information for three substances that researchers might encounter under this name: Gadothis compound, Butorphanol, and 1,4-Butanediol. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.
Gadothis compound
Gadothis compound is a gadolinium-based MRI contrast agent. While not classified as a hazardous substance, standard laboratory safety protocols are recommended to minimize exposure.
Personal Protective Equipment (PPE) for Gadothis compound
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1] |
| Skin Protection | Wear chemical-impermeable gloves (inspected prior to use) and protective clothing.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] |
Operational Plan for Handling Gadothis compound
Preparation:
-
Ensure a well-ventilated handling area.[1]
-
Have an eyewash station readily accessible.
-
Inspect gloves and other PPE for integrity before use.[1]
Handling Procedure:
Disposal Plan for Gadothis compound
-
Collect waste in suitable, properly labeled containers.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Gadothis compound Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
